molecular formula C7H10O5 B019872 Dimethyl 2-oxoglutarate CAS No. 13192-04-6

Dimethyl 2-oxoglutarate

Numéro de catalogue: B019872
Numéro CAS: 13192-04-6
Poids moléculaire: 174.15 g/mol
Clé InChI: TXIXSLPEABAEHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimethyl 2-oxoglutarate is an oxo carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dimethyl 2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIXSLPEABAEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157251
Record name 2-Oxopentanedioic acid, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13192-04-6
Record name Dimethyl 2-oxoglutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13192-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxopentanedioic acid, dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxopentanedioic acid, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-oxoglutarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Dimethyl 2-Oxoglutarate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl 2-oxoglutarate (DMKG), a cell-permeable derivative of the pivotal Krebs cycle intermediate α-ketoglutarate (α-KG), has emerged as a significant modulator of cellular metabolism and signaling. Its mechanism of action is complex and multifaceted, extending beyond its role as a simple metabolic substrate. This technical guide provides a comprehensive overview of the core mechanisms of DMKG, focusing on its role as an enzyme inhibitor, a metabolic regulator, and an antioxidant. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development applications.

Core Mechanisms of Action

This compound's biological activities are primarily driven by its intracellular conversion to α-ketoglutarate (also known as 2-oxoglutarate or 2OG), which then participates in a variety of cellular processes. The primary mechanisms can be categorized as follows:

  • Competitive Inhibition of 2-Oxoglutarate-Dependent Dioxygenases: DMKG acts as a competitive inhibitor of a large family of non-heme iron-containing enzymes that use 2-oxoglutarate as a co-substrate. A key target in this family is the Hypoxia-Inducible Factor (HIF) prolyl-4-hydroxylase domain-containing protein 2 (PHD2). By inhibiting PHD2, DMKG prevents the hydroxylation and subsequent degradation of the alpha subunit of HIF-1, leading to the stabilization and accumulation of HIF-1α even under normal oxygen conditions (normoxia), a state often referred to as "pseudohypoxia".[1][2] This stabilization allows for the transcription of HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell survival.[2]

  • Metabolic Reprogramming: As a precursor to a key tricarboxylic acid (TCA) cycle intermediate, DMKG can replenish the pool of α-KG and other TCA cycle metabolites.[3][4] This anaplerotic role is crucial in states of metabolic stress, such as glutamine deprivation. DMKG has been shown to improve mitochondrial function and redox balance. It can also influence glycolysis; for instance, it has been observed to increase GLUT1 mRNA expression in diabetic-muscle pericytes.

  • Antioxidant and Redox Modulation: DMKG exhibits direct and indirect antioxidant properties. It can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). Furthermore, by influencing mitochondrial function and metabolic pathways, it contributes to an improved cellular redox balance.

  • Inhibition of Autophagy: DMKG has been demonstrated to inhibit autophagy in a manner dependent on isocitrate dehydrogenase (IDH) 1 and 2, and ATP citrate (B86180) lyase (ACLY). This has been observed in various contexts, including pressure overload-induced cardiomyopathy and carbon tetrachloride-induced liver fibrosis.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and related compounds.

CompoundTarget EnzymeIC50 ValueCell/SystemReference
4,4-dimethyl-2OGAspartate/asparagine-β-hydroxylase (AspH)~ 0.4 µMin vitro enzyme assay
4,4-dimethyl-2OGFactor Inhibiting HIF (FIH)No inhibitionin vitro enzyme assay

Table 1: Inhibitory Activity of 2-Oxoglutarate Analogs. This table presents the half-maximal inhibitory concentration (IC50) values for a dimethylated analog of 2-oxoglutarate against specific 2OG-dependent dioxygenases.

Cell TypeTreatmentOutcomeQuantitative ChangeReference
Diabetic-Muscle Pericytes (D-MPs)1 mM this compound (16 h)Increased GLUT1 mRNA expressionStatistically significant increase (p-value not specified)
Non-Diabetic-Muscle Pericytes (ND-MPs)1 mM this compound (16 h)Lowered glycolytic activitySpecific fold change not provided
Jurkat cells (Glutamine-deprived)2.1 mM this compound (24 h)Restoration of intracellular glutamate (B1630785) and TCA cycle intermediatesLevels restored to those of mock-treated cells

Table 2: Metabolic Effects of this compound. This table summarizes the observed metabolic changes in different cell types upon treatment with DMKG.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways modulated by this compound.

HIF1a_Stabilization cluster_cytoplasm Cytoplasm cluster_nucleus DMKG This compound (DMKG) alpha_KG α-Ketoglutarate (α-KG) DMKG->alpha_KG PHD2 Prolyl-4-hydroxylase 2 (PHD2) alpha_KG->PHD2 Competitive Inhibition HIF1a_OH Hydroxylated HIF-1α HIF1a HIF-1α HIF1a->HIF1a_OH Prolyl Hydroxylation Nucleus Nucleus HIF1a->Nucleus HIF1_target_genes HIF-1 Target Genes (e.g., VEGF, GLUT1) HIF1a->HIF1_target_genes Binds to HREs VHL von Hippel-Lindau (VHL) HIF1a_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Transcription Transcription

Figure 1. Mechanism of HIF-1α stabilization by this compound.

TCA_Cycle_Integration cluster_tca TCA Cycle DMKG This compound (DMKG) alpha_KG α-Ketoglutarate DMKG->alpha_KG Intracellular Conversion Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->alpha_KG Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Acetyl_CoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alpha_KG

Figure 2. Integration of this compound into the TCA Cycle.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma (SH-SY5Y), hepatic stellate (HSC-T6), and Jurkat cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified atmosphere of 5% CO₂ at 37°C.

  • DMKG Treatment: this compound is dissolved in an appropriate solvent (e.g., culture medium) and added to the cell culture at concentrations typically ranging from 1 mM to 4 mM for durations of 16 to 24 hours, depending on the specific experiment.

Enzyme Activity Assays (e.g., FIH and AspH)
  • Method: Solid-Phase Extraction-Mass Spectrometry (SPE-MS) is utilized to measure the hydroxylation of substrate peptides.

  • Reaction Mixture:

    • Enzyme (e.g., 0.15 µM FIH or 0.1 µM AspH).

    • Substrate peptide (e.g., 5.0 µM for FIH, 2.0 µM for AspH).

    • 50 µM Fe(II).

    • 330 µM 2-oxoglutarate or DMKG derivative.

    • Reaction buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.5 for FIH; 50 mM HEPES, pH 7.5 for AspH).

  • Procedure: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 20°C). Aliquots are taken at specific time points (e.g., 15 minutes), and the reaction is quenched. The extent of substrate conversion is then analyzed by SPE-MS.

SPE_MS_Workflow Start Prepare Reaction Mixture (Enzyme, Substrate, Fe(II), DMKG) Incubation Incubate at Controlled Temperature Start->Incubation Quench Quench Reaction (e.g., acid addition) Incubation->Quench SPE Solid-Phase Extraction (SPE) Quench->SPE MS Mass Spectrometry (MS) Analysis SPE->MS Analysis Data Analysis: Quantify Substrate and Product MS->Analysis

Figure 3. Experimental workflow for SPE-MS based enzyme activity assay.
Western Blotting for Protein Expression

  • Purpose: To determine the protein levels of key targets such as HIF-1α, α-SMA, and collagen I.

  • Procedure:

    • Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease inhibitors.

    • Protein Quantification: The total protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Metabolic Assays
  • Extracellular Flux Analysis: Used to assess mitochondrial respiration and glycolysis in live cells by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

  • Anion-Exchange Chromatography-Mass Spectrometry (IC-MS/MS): Employed for the quantitative analysis of intracellular metabolites, including TCA cycle intermediates and amino acids.

Conclusion

The mechanism of action of this compound is intricate, involving direct participation in cellular metabolism, modulation of key enzyme activities, and regulation of fundamental cellular processes like autophagy and redox balance. Its ability to stabilize HIF-1α under normoxic conditions presents a compelling avenue for therapeutic intervention in ischemic diseases and certain cancers. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile molecule. A thorough understanding of its multifaceted actions is critical for designing targeted and effective therapeutic strategies.

References

Whitepaper: The Role of Dimethyl 2-Oxoglutarate in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal intermediate in the tricarboxylic acid (TCA) or Krebs cycle, linking carbon and nitrogen metabolism and serving as a cofactor for numerous dioxygenases.[1][2][3][4] Its direct study in cellular systems is hampered by its high polarity and consequent poor cell permeability. Dimethyl 2-oxoglutarate (DMKG), a cell-permeable esterified analog, circumvents this limitation.[5] Upon cellular uptake, DMKG is hydrolyzed by intracellular esterases to yield α-KG, effectively increasing its intracellular concentration. This whitepaper provides an in-depth technical overview of DMKG's mechanism of action, its application as a tool to probe Krebs cycle anaplerosis, and its broader impacts on cellular metabolism and signaling. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in metabolism and drug development.

Introduction to α-Ketoglutarate and its Cell-Permeable Analog

The Krebs cycle is a fundamental metabolic pathway essential for cellular energy production through the oxidation of acetyl-CoA, generating ATP and reducing equivalents (NADH and FADH₂). Within this cycle, α-ketoglutarate (α-KG) occupies a central position. It is formed from the oxidative decarboxylation of isocitrate and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex, a rate-limiting step in the cycle. Beyond its bioenergetic role, α-KG is a critical link between carbon and nitrogen metabolism, serving as a precursor for the synthesis of amino acids like glutamate (B1630785) and glutamine. Furthermore, it functions as an essential cofactor for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases that regulate hypoxia-inducible factor (HIF-1α) and epigenetic modifiers such as TET DNA hydroxylases and Jumonji C domain-containing histone demethylases.

Studying the direct effects of modulating intracellular α-KG levels has been historically challenging because, as a dicarboxylate, it is negatively charged at physiological pH and cannot efficiently cross the plasma membrane. To overcome this, researchers utilize cell-permeable ester derivatives. This compound (DMKG or DM-2OG) is the most widely used of these analogs. Its ester groups mask the negative charges, rendering the molecule more lipophilic and allowing it to diffuse across the cell membrane.

Mechanism of Action: Intracellular Delivery of α-Ketoglutarate

The utility of DMKG as a research tool lies in its function as a prodrug for α-KG. Once inside the cell, ubiquitous intracellular esterases cleave the two methyl ester groups, releasing α-ketoglutarate and two molecules of methanol (B129727). This conversion effectively "traps" α-KG within the cell and creates a concentration gradient that drives the further influx of DMKG from the culture medium. This process allows for the rapid and sustained elevation of intracellular α-KG levels, enabling the study of its downstream metabolic and signaling effects.

DMKG_Metabolism cluster_intracellular Intracellular Space DMKG_out This compound (DMKG) DMKG_in DMKG DMKG_out->DMKG_in Passive Diffusion Esterases Cytosolic Esterases DMKG_in->Esterases aKG α-Ketoglutarate (α-KG) Esterases->aKG Hydrolysis Methanol 2x Methanol Esterases->Methanol Membrane Plasma Membrane

Caption: Intracellular conversion of DMKG to α-Ketoglutarate.

Metabolic and Signaling Consequences of Elevated α-Ketoglutarate

Supplementing cells with DMKG allows for the direct investigation of α-KG's roles in cellular metabolism.

Anaplerotic Role in the Krebs Cycle

Anaplerosis is the act of replenishing Krebs cycle intermediates that have been extracted for biosynthesis. Glutamine is a primary anaplerotic substrate, converted to glutamate and then to α-KG. By providing an exogenous source of α-KG, DMKG can directly fuel the Krebs cycle. The newly supplied α-KG can be metabolized forward to succinyl-CoA by α-ketoglutarate dehydrogenase, thus supporting ATP production and generating reducing equivalents. This is particularly relevant in states of metabolic stress or glutamine deprivation, where DMKG supplementation can rescue ATP levels and restore the pool of TCA cycle intermediates.

Krebs_Cycle_Anaplerosis DMKG DMKG aKG α-Ketoglutarate DMKG->aKG Intracellular Hydrolysis SuccinylCoA Succinyl-CoA aKG->SuccinylCoA KGDH Isocitrate Isocitrate Isocitrate->aKG IDH Succinate (B1194679) Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Citrate->Isocitrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate

Caption: Anaplerotic entry of DMKG-derived α-Ketoglutarate into the Krebs Cycle.
Impact on Redox Balance and Mitochondrial Function

Studies have shown that DMKG can improve mitochondrial function and cellular redox balance, particularly in pathological contexts. In muscle pericytes from individuals with diabetes, which exhibit mitochondrial dysfunction, treatment with DMKG improved redox balance and mitochondrial activity. DMKG has also been shown to prevent neural cell death induced by glucose hypometabolism by serving as an alternative fuel source and mitigating mitochondrial impairment. This suggests that boosting the α-KG pool can help bypass upstream metabolic defects and support the electron transport chain.

Regulation of Cellular Signaling

The α-KG delivered by DMKG also influences key signaling pathways. For instance, α-KG is a required cofactor for prolyl hydroxylases (PHDs), which target the HIF-1α transcription factor for degradation under normoxic conditions. In certain cancers with mutations in Krebs cycle enzymes like succinate dehydrogenase (SDH), the accumulation of succinate competitively inhibits PHDs, leading to HIF-1α stabilization (pseudohypoxia). Studies have demonstrated that treatment with cell-permeating α-KG derivatives can reverse this inhibition, restore PHD activity, and decrease HIF-1α levels. Additionally, DMKG has been shown to inhibit autophagy, a cellular recycling process, by increasing cytoplasmic acetyl-CoA levels.

Quantitative Data on Metabolic Effects

The metabolic impact of DMKG has been quantified in various cell models. Treatment of human osteosarcoma (U2OS) cells with α-KG precursors, including DMKG, leads to significant changes in the levels of key energy-related metabolites.

Table 1: Impact of α-Ketoglutarate Precursors on Intracellular Metabolite Levels Data represents averaged log2 fold change relative to controls after 4 hours of treatment. Data extracted from Figure 1 of Marino, G., et al. (2014) as presented on ResearchGate.

MetaboliteTreatment ConditionLog2 Fold Change (± S.E.M.)p-value
α-Ketoglutarate DMKG in Complete Medium~3.5 ± 0.2< 0.001
DMKG in Nutrient Free Medium~6.0 ± 0.3< 0.001
Acetyl-CoA DMKG in Complete Medium~1.0 ± 0.1< 0.01
DMKG in Nutrient Free Medium~1.5 ± 0.2< 0.001
ATP DMKG in Complete Medium~0.2 ± 0.05Not Significant
DMKG in Nutrient Free Medium~0.8 ± 0.1< 0.001

These data quantitatively demonstrate that DMKG is highly effective at increasing intracellular α-KG levels, which in turn boosts the pools of other critical metabolites like Acetyl-CoA and can support ATP generation, especially under nutrient-starved conditions.

Key Experimental Protocols

Protocol: Analysis of Krebs Cycle Intermediates via LC-MS/MS

This protocol outlines a general workflow for quantifying the effect of DMKG on Krebs cycle metabolite levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_protocol LC-MS/MS Workflow for Metabolite Profiling A 1. Cell Culture Plate cells (e.g., 1x10^6 cells/well) in 6-well plates and allow to adhere. B 2. Treatment Treat cells with Vehicle (Control) or DMKG (e.g., 1-5 mM) for a defined time (e.g., 4-24 hours). A->B C 3. Metabolite Extraction - Quickly wash cells with ice-cold PBS. - Add 1 mL of ice-cold 80% Methanol. - Scrape cells and collect extract. B->C D 4. Sample Preparation - Vortex extract vigorously. - Centrifuge at >12,000 x g for 10 min at 4°C. - Collect supernatant and dry under nitrogen. C->D E 5. LC-MS/MS Analysis - Reconstitute dried extract in mobile phase. - Inject onto a reverse-phase or HILIC column. - Perform targeted analysis using a tandem mass spectrometer. D->E F 6. Data Analysis - Quantify peak areas for each metabolite. - Normalize to an internal standard and cell number. - Perform statistical analysis (e.g., t-test). E->F

Caption: Experimental workflow for metabolomic analysis following DMKG treatment.

Detailed Steps:

  • Cell Seeding: Plate cells at a sufficient density to ensure adequate material for extraction. Allow cells to reach the desired confluency (typically 70-80%).

  • Treatment: Prepare a stock solution of DMKG in an appropriate solvent (e.g., cell culture medium or DMSO). Treat cells for the desired duration. Include a vehicle-only control group.

  • Metabolite Extraction: To quench metabolic activity, all steps must be performed rapidly and on ice. After washing with cold PBS, add a pre-chilled extraction solvent (e.g., 80% methanol or a methanol:acetonitrile:water mixture). Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Sample Processing: Centrifuge the extract to pellet protein and cell debris. The supernatant containing the polar metabolites is transferred to a new tube. The solvent is then typically evaporated using a vacuum concentrator or a stream of nitrogen.

  • LC-MS/MS: Reconstitute the dried metabolites in a suitable buffer for injection. Separation is often achieved using reverse-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, using known standards for each metabolite to confirm identity and enable quantification.

Protocol: α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay

This protocol describes a colorimetric method to measure the activity of the KGDH complex, a key enzyme in the Krebs cycle that metabolizes α-KG. This assay can determine if DMKG-derived α-KG is being actively processed by the cycle. The protocol is based on commercially available kits.

  • Sample Preparation:

    • Homogenize tissue samples or cell pellets (e.g., 1-2 million cells) in 100-200 µL of ice-cold KGDH Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant for the assay. Determine protein concentration using a standard method (e.g., BCA assay) for normalization.

  • Assay Procedure (96-well plate format):

    • Standard Curve: Prepare an NADH standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well) by diluting the provided NADH standard in KGDH Assay Buffer.

    • Sample Wells: Add 5-50 µL of sample supernatant to duplicate wells. Adjust the final volume to 50 µL with KGDH Assay Buffer.

    • Reaction Mix: Prepare a master mix for each sample and standard containing:

      • 48 µL KGDH Assay Buffer

      • 1 µL KGDH Developer

      • 1 µL KGDH Substrate (α-Ketoglutarate)

    • Initiate Reaction: Add 50 µL of the Reaction Mix to each well. For a sample blank, use a reaction mix without the KGDH Substrate.

    • Measurement: Immediately begin measuring the absorbance at 450 nm (A450) in kinetic mode at 37°C for 10-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA450) over a specific time interval within the linear phase of the reaction.

    • Subtract the absorbance change of the sample blank from the sample reading.

    • Use the NADH standard curve to convert the ΔA450 into nmol of NADH produced.

    • Calculate the KGDH activity using the formula: Activity (nmol/min/mg) = (NADH produced / (Time x Protein amount))

    • One unit of KGDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 at 37°C.

Conclusion and Future Directions

This compound is an indispensable tool for probing the multifaceted roles of its active metabolite, α-ketoglutarate. Its primary function in the context of the Krebs cycle is to serve as an anaplerotic substrate, replenishing a key intermediate to support cellular bioenergetics. This guide demonstrates that the utility of DMKG extends far beyond this, providing a means to investigate the intricate links between central carbon metabolism, redox homeostasis, and cellular signaling pathways. For researchers in drug development, DMKG and other α-KG analogs represent a promising strategy to pharmacologically elevate intracellular α-KG, which may have therapeutic potential for diseases characterized by metabolic dysfunction, such as certain cancers and neurodegenerative disorders. Future research should focus on developing more targeted delivery systems and exploring the long-term effects of sustained α-KG elevation on cellular and organismal physiology.

References

An In-depth Technical Guide to Dimethyl 2-oxoglutarate: Synthesis, Chemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-oxoglutarate, a diester derivative of α-ketoglutaric acid, is a pivotal intermediate in cellular metabolism with burgeoning significance in biomedical research. Its cell-permeable nature allows it to effectively modulate intracellular levels of α-ketoglutarate, a key player in the Krebs cycle and various other metabolic and signaling pathways. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and its role in biological processes, with a particular focus on the inhibition of autophagy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction

This compound (DMKG), also known as Dimethyl α-ketoglutarate, is a valuable chemical tool for studying the multifaceted roles of α-ketoglutarate in cellular physiology and pathophysiology. As a cell-permeable analog, DMKG circumvents the limited membrane transport of its parent dicarboxylic acid, enabling researchers to investigate its downstream effects with greater precision.[1][2] Its involvement in the Krebs cycle, amino acid metabolism, and as a co-substrate for various dioxygenases has been well-established.[][4] More recently, DMKG has garnered significant attention for its ability to inhibit autophagy, a fundamental cellular process for recycling damaged organelles and proteins, through the modulation of cytosolic acetyl-CoA levels.[1] This guide will delve into the practical aspects of its synthesis, its key chemical characteristics, and the signaling pathways it influences.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-oxoglutaric acid with methanol (B129727) in the presence of an acid catalyst. This reaction is an equilibrium process that is typically driven to completion by using an excess of the alcohol, which also serves as the solvent.

Experimental Protocol: Fischer Esterification

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-Oxoglutaric acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxoglutaric acid in an excess of anhydrous methanol (e.g., a 0.5 M to 1 M solution).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine to remove any remaining acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield the pure this compound as a colorless to pale yellow liquid.

Chemical Properties of this compound

This compound is a liquid at room temperature with a range of chemical properties that are important for its handling, storage, and application in experimental settings.

Physical and Spectroscopic Data

The key physical and spectroscopic data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₀O₅
Molecular Weight 174.15 g/mol
CAS Number 13192-04-6
Appearance Colorless to light yellow liquid
Boiling Point 90-95 °C at 0.4 mmHg
Density 1.203 g/mL at 25 °C
Refractive Index (n20/D) 1.439
¹H NMR (CDCl₃) δ (ppm): 3.88 (s, 3H), 3.75 (s, 3H), 3.20 (t, 2H), 2.90 (t, 2H)
¹³C NMR (CDCl₃) δ (ppm): 194.5, 172.1, 161.9, 53.2, 52.3, 33.4, 27.9
Infrared (IR) ν (cm⁻¹): ~2950 (C-H), ~1730 (C=O, ester), ~1650 (C=O, ketone)
Mass Spectrometry (MS) m/z: 174 (M+), 143, 115, 87, 59
Stability and Storage

This compound is a relatively stable compound. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere and at a low temperature (-20°C is preferable) to minimize potential degradation. It is a combustible liquid and should be handled with appropriate safety precautions.

Reactivity

As an α-keto ester, this compound exhibits reactivity at several positions:

  • Cyclocondensation: It can undergo cyclocondensation reactions with dinucleophiles, such as 1,2-phenylenediamine, to form heterocyclic compounds.

  • Michael Addition: The α-protons to the ester groups are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in Michael addition reactions.

  • Synthesis of Analogs: It serves as a starting material for the synthesis of various analogs, including those of kainic acid.

Biological Significance and Signaling Pathways

This compound readily crosses cell membranes and is intracellularly hydrolyzed to α-ketoglutarate, a critical intermediate in the Krebs cycle. This property makes it an invaluable tool for studying the metabolic and signaling roles of α-ketoglutarate.

Inhibition of Autophagy

A significant biological function of this compound is its ability to inhibit autophagy. This inhibition is mediated through the replenishment of cytosolic acetyl-CoA levels. The signaling pathway is as follows:

  • Cellular Uptake and Conversion: Exogenously supplied this compound enters the cell.

  • Conversion to α-Ketoglutarate: Inside the cell, it is converted to α-ketoglutarate.

  • Metabolism to Acetyl-CoA: α-Ketoglutarate is then metabolized through a pathway involving isocitrate dehydrogenase (IDH1 and IDH2) and ATP citrate (B86180) lyase (ACLY) to generate cytosolic acetyl-CoA.

  • Inhibition of Autophagy: The increased levels of cytosolic acetyl-CoA lead to the inhibition of autophagy.

This pathway highlights a crucial link between cellular metabolism and the regulation of autophagy.

Autophagy_Inhibition_by_DMKG cluster_extracellular Extracellular cluster_intracellular Intracellular DMKG_ext This compound DMKG_int This compound DMKG_ext->DMKG_int Cellular Uptake AKG α-Ketoglutarate DMKG_int->AKG Hydrolysis Isocitrate Isocitrate AKG->Isocitrate IDH IDH1/2 Citrate Citrate Isocitrate->Citrate AcetylCoA Cytosolic Acetyl-CoA Citrate->AcetylCoA ACLY ACLY Autophagy Autophagy AcetylCoA->Autophagy Inhibits IDH->Isocitrate ACLY->AcetylCoA

Caption: Signaling pathway of autophagy inhibition by this compound.

Experimental Workflow for Studying Autophagy Inhibition

A typical experimental workflow to investigate the effect of this compound on autophagy in a cell-based model is outlined below.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, U2OS) start->cell_culture treatment Treatment with This compound cell_culture->treatment autophagy_induction Induction of Autophagy (e.g., starvation) treatment->autophagy_induction analysis Analysis of Autophagy Markers autophagy_induction->analysis end End analysis->end

Caption: Experimental workflow for studying autophagy inhibition by this compound.

Conclusion

This compound is a versatile and indispensable tool for researchers in the life sciences. Its straightforward synthesis via Fischer esterification makes it readily accessible. A thorough understanding of its chemical properties is crucial for its appropriate handling and application in experimental designs. Its biological significance, particularly its role in the inhibition of autophagy through the modulation of cellular metabolism, opens up new avenues for research into various physiological and pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. This technical guide provides a solid foundation for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

References

The Multifaceted Roles of Dimethyl 2-Oxoglutarate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-oxoglutarate (DMKG), a cell-permeable derivative of the key metabolic intermediate alpha-ketoglutarate (B1197944) (α-KG), has emerged as a critical tool for investigating and modulating cellular metabolism. By readily crossing the cell membrane and being subsequently hydrolyzed to α-KG, DMKG provides a direct means to elevate intracellular α-KG levels, thereby influencing a wide array of biological processes. This technical guide provides an in-depth exploration of the core biological functions of DMKG in cellular metabolism, with a focus on its impact on the tricarboxylic acid (TCA) cycle, autophagy, hypoxia-inducible factor (HIF)-1α signaling, and epigenetic regulation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts targeting metabolic pathways.

Introduction: The Significance of this compound

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal metabolite that sits (B43327) at the crossroads of carbon and nitrogen metabolism.[1] It serves as a crucial intermediate in the tricarboxylic acid (TCA) cycle, a primary pathway for cellular energy production, and is also a key substrate for numerous enzymatic reactions, including transamination and the function of α-KG-dependent dioxygenases.[1][2][3] However, the charged nature of α-KG limits its direct use in cell culture and in vivo studies due to poor membrane permeability. This compound (DMKG), the dimethyl ester of α-KG, circumvents this limitation.[4] Once inside the cell, esterases cleave the methyl groups, releasing α-KG and allowing it to participate in various metabolic pathways. This property makes DMKG an invaluable research tool and a potential therapeutic agent for conditions associated with metabolic dysregulation.

Core Biological Functions and Mechanisms of Action

DMKG, by replenishing intracellular α-KG, influences a multitude of cellular processes. Its primary mechanisms of action can be categorized as follows:

Modulation of the Tricarboxylic Acid (TCA) Cycle and Energy Metabolism

As a direct precursor to α-KG, DMKG can fuel the TCA cycle, contributing to the generation of ATP and reducing equivalents (NADH and FADH2). This is particularly relevant in states of metabolic stress or glutamine deprivation, where the anaplerotic influx of carbons into the TCA cycle is compromised. Supplementation with DMKG has been shown to restore intracellular levels of TCA cycle intermediates, such as succinate (B1194679) and oxaloacetate, in cells treated with L-asparaginase, which depletes glutamine. Furthermore, in the context of glucose hypometabolism, DMKG can serve as an alternative fuel source, partially preventing mitochondrial impairments and neural cell death.

Inhibition of Autophagy

DMKG has been identified as a potent inhibitor of autophagy, a cellular process of self-digestion that is crucial for maintaining cellular homeostasis but can be detrimental when dysregulated. The inhibitory effect of DMKG on autophagy is dependent on the enzymes IDH1, IDH2, and ACLY. Intracellular α-KG, derived from DMKG, can be converted to acetyl-CoA, which then leads to the hyperacetylation of autophagy-related proteins, thereby suppressing autophagic flux. This mechanism has been observed to prevent starvation-induced autophagy in mice and inhibit maladaptive autophagy in pressure overload-induced cardiomyopathy.

Regulation of Hypoxia-Inducible Factor (HIF)-1α

The stability and activity of the transcription factor HIF-1α, a master regulator of the cellular response to hypoxia, are controlled by a class of α-KG-dependent dioxygenases known as prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. This reaction requires α-KG as a co-substrate. Interestingly, the effect of DMKG on HIF-1α appears to be concentration-dependent. While some studies suggest that increasing α-KG levels should promote HIF-1α degradation, other reports indicate that millimolar concentrations of DMKG can transiently stabilize HIF-1α. This complex regulation may be due to competitive inhibition or other indirect effects on cellular metabolism.

Epigenetic Reprogramming via α-KG-Dependent Dioxygenases

Beyond PHDs, α-KG is a critical cofactor for a large family of 2-oxoglutarate-dependent dioxygenases (2-ODDs) that play key roles in epigenetic regulation. These enzymes include the TET family of DNA hydroxylases, which are involved in DNA demethylation, and Jumonji C (JmjC) domain-containing histone demethylases. By increasing the intracellular pool of α-KG, DMKG can potentially modulate the activity of these enzymes, thereby influencing gene expression patterns. For instance, glutamine-derived α-KG has been shown to increase histone H3 lysine (B10760008) 27 acetylation (H3K27ac), promoting the transcription of myogenic genes.

Antioxidant Properties and Redox Balance

DMKG has demonstrated antioxidant properties, contributing to improved redox balance in cells under oxidative stress. This can occur through direct scavenging of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and by increasing the availability of enzymatic and non-enzymatic antioxidant systems. In muscle pericytes from diabetic individuals, DMKG supplementation was found to improve redox balance and mitochondrial function.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of DMKG on cellular metabolism and function.

Table 1: Effects of DMKG on Gene Expression

Cell TypeTreatmentTarget GeneFold ChangeReference
Diabetic-muscle pericytes1 mM DMKG, 16 hGLUT1 mRNASignificant increase
HSC-T6 (hepatic stellate cells)4 mM DMKGα-SMA mRNADecrease
HSC-T6 (hepatic stellate cells)1 mM and 4 mM DMKGCollagen I mRNADown-regulation
C2C12 myoblasts4 mM glutamine (generates α-KG)Myogenin mRNA~5-fold increase

Table 2: Effects of DMKG on Metabolite Levels

Cell TypeConditionTreatmentMetaboliteChangeReference
Jurkat cellsGln-deprived or L-ASNase-treated2.1 mM DM-OGα-ketoglutarate, succinate, oxaloacetateRestoration to normal levels
ND- and D-MPs-DM-2OG supplementationIntracellular 2OGSignificant increase
ND-MPsDM-2OG supplementationFructose-6-phosphate, lactateReduced abundance

Table 3: Effects of DMKG on Cellular Processes

Cell LineTreatment ConcentrationEffectReference
HSC-T6 and BRL-3A0, 1, 4, 8, 16-32 mM (24h)Assessed cell viability via MTT
Jurkat cells2.1 mMReversed suppressive effects of Gln deprivation
NLF and HCT116 cellsMillimolar concentrationsIncreased abundance of HIF-1α protein
ND-MPs1 mmol/lInhibitory effect on proliferation

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of DMKG on cell lines.

Methodology: (Based on the protocol for HSC-T6 and BRL-3A cells)

  • Seed 1x10⁵ cells in 100 µL of culture medium per well in a 96-well plate.

  • Incubate the plate overnight in a CO₂ incubator at 37°C.

  • Treat the cells with varying concentrations of DMKG (e.g., 0, 1, 4, 8, 16, 18, 20, 22, 24, 26, 28, 30, 32 mM) for 24 hours. Use at least four replicates for each treatment.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Gene Expression Analysis by Real-Time PCR (RT-qPCR)

Objective: To quantify the changes in mRNA expression of target genes in response to DMKG treatment.

Methodology: (Based on the protocol for HSC-T6 cells)

  • Culture cells (e.g., HSC-T6) with or without DMKG (e.g., 1 mM and 4 mM) for a specified duration (e.g., 24 hours).

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform real-time PCR using a thermocycler with specific primers for the target genes (e.g., α-SMA, collagen I) and a housekeeping gene (e.g., β-actin) for normalization.

  • The cycling conditions can be set as follows: initial denaturation at 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds, 57°C for 5 seconds, and 72°C for 30 seconds.

  • Calculate the relative mRNA expression levels using the 2-ΔΔCT method.

Measurement of Glutathione (B108866) (GSH)/Oxidized Glutathione (GSSG) Ratio

Objective: To assess the redox status of cells treated with DMKG.

Methodology: (Based on the protocol for muscle pericytes)

  • Incubate cells for 16 hours in the absence or presence of 1 mmol/l DM-2OG.

  • Measure the levels of total glutathione and GSSG using a commercial assay kit (e.g., Promega GSH/GSSG-Glo Assay) according to the manufacturer's instructions.

  • Normalize the results to the total protein content of each sample.

  • Calculate the reduced GSH to oxidized GSSG ratio using the formula: (Total GSH - GSSG) / (GSSG / 2).

Visualization of Pathways and Workflows

Signaling Pathway of DMKG-Mediated Autophagy Inhibition

DMKG_Autophagy_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular DMKG_ext This compound (DMKG) DMKG_int DMKG DMKG_ext->DMKG_int Cell Membrane Permeation Esterases Esterases DMKG_int->Esterases AKG Alpha-ketoglutarate (α-KG) Esterases->AKG Hydrolysis IDH1_2_ACLY IDH1/IDH2, ACLY AKG->IDH1_2_ACLY AcetylCoA Acetyl-CoA IDH1_2_ACLY->AcetylCoA Conversion EP300 EP300 (Acetyltransferase) AcetylCoA->EP300 Activates AutophagyProteins Autophagy-Related Proteins EP300->AutophagyProteins Acts on Hyperacetylation Hyperacetylation of Autophagy Proteins AutophagyProteins->Hyperacetylation Leads to Autophagy Autophagy Inhibition Hyperacetylation->Autophagy Results in

Caption: DMKG inhibits autophagy by increasing intracellular α-KG and subsequent protein hyperacetylation.

Experimental Workflow for Assessing DMKG's Effect on Cell Proliferation

DMKG_Proliferation_Workflow start Start: Seed Muscle Pericytes (1000 cells/well in 96-well plate) treatment Treatment Groups: - Control (No DMKG) - 1 mmol/l DMKG start->treatment incubation Incubate for 72 hours (Refresh medium and treatment every 24h) treatment->incubation brdu_labeling Add BrdU (10 µmol/l) for the final 24 hours incubation->brdu_labeling detection Quantify BrdU incorporation using a commercial kit brdu_labeling->detection analysis Analyze and Compare Proliferation Rates detection->analysis

Caption: Workflow for measuring the impact of DMKG on muscle pericyte proliferation using a BrdU incorporation assay.

Logical Relationship of DMKG in Cellular Metabolism

DMKG_Metabolic_Hub cluster_TCA TCA Cycle cluster_Epigenetics Epigenetics cluster_Hypoxia Hypoxia Signaling cluster_Autophagy Autophagy cluster_Redox Redox Balance DMKG This compound (DMKG) AKG Alpha-ketoglutarate (α-KG) DMKG->AKG Intracellular Conversion TCA_Cycle Energy Production (ATP, NADH) AKG->TCA_Cycle Fuels Dioxygenases α-KG-Dependent Dioxygenases (TETs, JmjC demethylases) AKG->Dioxygenases Cofactor for PHDs Prolyl Hydroxylases (PHDs) AKG->PHDs Cofactor for Autophagy_Inhib Autophagy Inhibition AKG->Autophagy_Inhib Leads to Redox_Balance Antioxidant Effects AKG->Redox_Balance Contributes to Epigenetic_Mod DNA & Histone Demethylation Dioxygenases->Epigenetic_Mod HIF1a_Deg HIF-1α Degradation PHDs->HIF1a_Deg

Caption: DMKG acts as a precursor to α-KG, a central hub influencing major metabolic and signaling pathways.

Conclusion and Future Directions

This compound is a powerful tool for elucidating the intricate roles of α-KG in cellular metabolism. Its ability to modulate fundamental processes such as energy production, autophagy, and epigenetic regulation underscores its potential for therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. Future research should focus on further dissecting the context-dependent effects of DMKG, optimizing its delivery and dosage for in vivo applications, and exploring its synergistic potential with other therapeutic agents. The detailed methodologies and pathway visualizations provided in this guide aim to serve as a valuable resource for researchers and drug development professionals in their pursuit of novel metabolic therapies.

References

Investigating the Antioxidant Properties of Dimethyl 2-oxoglutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-oxoglutarate (DM-2OG), a cell-permeable derivative of the key metabolic intermediate alpha-ketoglutarate (B1197944) (AKG), is emerging as a compound of significant interest due to its potential antioxidant properties. This technical guide provides an in-depth overview of the current understanding of DM-2OG's antioxidant capacity, drawing from both cellular and non-enzymatic studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to serve as a comprehensive resource for researchers in the fields of drug discovery and cellular biology. While direct chemical antioxidant data for DM-2OG is limited, this guide also incorporates information on its parent compound, alpha-ketoglutarate, to provide a broader context for its potential mechanisms of action.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1] Consequently, the identification and characterization of novel antioxidant compounds is a critical area of research.

This compound, as a derivative of AKG, readily crosses cell membranes, where it can be hydrolyzed to release AKG. AKG is a central molecule in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle and amino acid metabolism.[2][3] Beyond its metabolic roles, AKG has been shown to possess direct ROS-scavenging capabilities and to modulate cellular antioxidant defense systems.[2][4] This guide explores the evidence supporting the antioxidant properties of DM-2OG, its potential mechanisms of action, and the experimental approaches used to investigate these effects.

Quantitative Data on Antioxidant Properties

The antioxidant effects of this compound have been primarily investigated through cellular assays. The following tables summarize the key quantitative findings from these studies. It is important to note that direct chemical antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC) for DM-2OG are not widely reported in the current literature.

Table 1: Cellular Antioxidant Effects of this compound in Muscle Pericytes

ParameterCell TypeTreatmentResultReference
Hydrogen Peroxide (H₂O₂) LevelsDiabetic Muscle Pericytes (D-MPs)1 mmol/L DM-2OGSignificantly reduced medium H₂O₂ levels.
Malondialdehyde (MDA) LevelsD-MPs and Non-Diabetic Muscle Pericytes (ND-MPs)1 mmol/L DM-2OGSignificantly reduced MDA levels in both cell types.
8-hydroxy-2'-deoxyguanosine (8-OHdG) LevelsD-MPs1 mmol/L DM-2OGNo significant effect on 8-OHdG levels.

Table 2: Neuroprotective and Antioxidant Effects of this compound in SH-SY5Y Cells

ParameterCell TypeStressorTreatmentResultReference
Reactive Oxygen Species (ROS) ProductionSH-SY5Y Neuroblastoma CellsGlucose Transporter Inhibitor (DRB18)5 mM DM-2OGMarkedly, but incompletely, inhibited the increase in ROS production.
Mitochondrial Membrane PotentialSH-SY5Y Neuroblastoma CellsGlucose Transporter Inhibitor (DRB18)5 mM DM-2OGPartially prevented mitochondrial membrane depolarization.
Cellular ATP ContentSH-SY5Y Neuroblastoma CellsGlucose Transporter Inhibitor (DRB18)5 mM DM-2OGPartially prevented the depletion of cellular ATP.

Proposed Mechanisms of Antioxidant Action

The antioxidant properties of this compound are thought to be mediated through several mechanisms, primarily inherited from its active form, alpha-ketoglutarate.

Direct Scavenging of Reactive Oxygen Species

Alpha-ketoglutarate can directly react with and neutralize hydrogen peroxide (H₂O₂) through a non-enzymatic oxidative decarboxylation reaction. In this reaction, AKG is converted to succinate, CO₂, and water, thereby detoxifying H₂O₂.

G1 AKG Alpha-ketoglutarate Succinate Succinate AKG->Succinate + H₂O₂ AKG->Succinate H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Succinate CO2 Carbon Dioxide (CO₂) Succinate->CO2 H2O Water (H₂O) Succinate->H2O

Caption: Non-enzymatic decarboxylation of alpha-ketoglutarate by hydrogen peroxide.

Modulation of Endogenous Antioxidant Systems

While direct evidence for DM-2OG is still emerging, its parent compound, AKG, has been shown to enhance the activity of enzymatic and non-enzymatic antioxidant systems. One of the key pathways in cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. While this pathway is a plausible mechanism for DM-2OG, further research is needed to confirm its direct involvement.

G2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMOG This compound AKG Alpha-ketoglutarate DMOG->AKG Hydrolysis ROS Oxidative Stress (e.g., ROS) AKG->ROS Direct Scavenging Keap1_Nrf2 Keap1-Nrf2 Complex AKG->Keap1_Nrf2 Potential Modulation (Hypothesized) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins leads to synthesis of Antioxidant_Proteins->ROS neutralizes

Caption: Proposed antioxidant signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Hydrogen Peroxide (H₂O₂) Levels

This protocol is based on the methods used to assess the H₂O₂-buffering capacity of muscle pericytes.

Materials:

  • 96-well plate

  • Muscle pericytes (or other cell type of interest)

  • DM-2OG solution (e.g., 1 mmol/L)

  • ROS-Glo™ H₂O₂ Assay (Promega) or similar commercial kit

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells (e.g., 1000 cells/well) in a 96-well plate and allow them to adhere.

  • Incubate the cells in the presence or absence of DM-2OG for the desired time (e.g., 16 hours) in triplicate.

  • Measure the H₂O₂ level in the culture medium using a commercial assay kit, following the manufacturer's instructions.

  • Record the luminescence using a plate reader.

  • Normalize the results to a control (e.g., medium without cells) to determine the H₂O₂-buffering capacity.

G3 A Seed cells in 96-well plate B Treat cells with DM-2OG or vehicle A->B C Incubate for specified time B->C D Add H₂O₂ detection reagent to medium C->D E Incubate as per kit instructions D->E F Measure luminescence E->F

Caption: Workflow for measuring hydrogen peroxide levels in cell culture.

Measurement of Malondialdehyde (MDA) Levels

MDA is a marker of lipid peroxidation. This protocol is a general representation of commercially available assays.

Materials:

  • Cell or tissue lysate

  • MDA assay kit (e.g., based on the thiobarbituric acid reactive substances - TBARS - method)

  • Microplate reader capable of absorbance or fluorescence detection

Procedure:

  • Prepare cell or tissue lysates according to the assay kit's instructions.

  • Add the provided reagents (e.g., thiobarbituric acid) to the lysates.

  • Incubate the mixture at a high temperature (e.g., 95°C) for the specified time to allow for the reaction to occur.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Transfer the supernatant to a new microplate.

  • Measure the absorbance or fluorescence at the recommended wavelength.

  • Calculate the MDA concentration based on a standard curve.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is based on the H₂DCFDA assay used in the study on SH-SY5Y cells.

Materials:

  • SH-SY5Y cells (or other cell type of interest)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) dye

  • DM-2OG solution

  • Stress-inducing agent (e.g., DRB18)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the stress-inducing agent in the presence or absence of DM-2OG for the specified duration (e.g., 48 hours).

  • Load the cells with H₂DCFDA dye according to the manufacturer's protocol. H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a microplate reader or visualize and quantify using a fluorescence microscope.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant antioxidant properties, primarily demonstrated through its ability to mitigate oxidative stress in cellular models. Its proposed mechanisms of action include direct ROS scavenging by its active form, alpha-ketoglutarate, and potential modulation of endogenous antioxidant pathways.

However, to fully elucidate the antioxidant potential of DM-2OG, further research is warranted in the following areas:

  • Direct Chemical Antioxidant Assays: Performing standardized in vitro antioxidant assays such as DPPH, ABTS, FRAP, and ORAC is crucial to quantify the direct radical scavenging capacity of DM-2OG and compare it with other known antioxidants.

  • Nrf2 Pathway Activation: Detailed molecular studies are needed to confirm the direct interaction of DM-2OG or AKG with components of the Nrf2 signaling pathway, such as Keap1. Luciferase reporter assays for ARE activity and nuclear translocation studies of Nrf2 in response to DM-2OG treatment would provide valuable insights.

  • In Vivo Studies: While in vitro studies are promising, in vivo studies are necessary to evaluate the bioavailability, efficacy, and safety of DM-2OG as a potential therapeutic agent for diseases associated with oxidative stress.

References

The Influence of Dimethyl 2-oxoglutarate on TET Enzyme Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ten-eleven translocation (TET) family of enzymes are critical regulators of DNA methylation, playing a pivotal role in epigenetic modulation through the oxidation of 5-methylcytosine (B146107) (5mC). As Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases, their activity is intrinsically linked to the availability of the co-substrate 2-oxoglutarate. Dimethyl 2-oxoglutarate (DM-2OG), a cell-permeable analog of 2-OG, is frequently utilized in cellular studies to investigate the impact of elevated 2-OG levels on TET enzyme function. This technical guide provides an in-depth analysis of the effect of DM-2OG on TET enzyme activity, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biochemical pathways.

Introduction: The TET Enzymes and their Co-substrate Dependence

The TET family of enzymes, comprising TET1, TET2, and TET3, are central to the process of active DNA demethylation.[1][2] They catalyze the iterative oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[3] This process is crucial for various biological processes, including embryonic development, cellular differentiation, and tumor suppression.[4]

The catalytic activity of TET enzymes is dependent on the presence of molecular oxygen, Fe(II) as a cofactor, and 2-oxoglutarate (also known as α-ketoglutarate) as a co-substrate.[5] In the catalytic cycle, 2-OG is decarboxylated to succinate, which in turn drives the oxidation of 5mC. Consequently, the intracellular concentration of 2-OG can be a limiting factor for TET enzyme activity.

This compound as a Tool to Modulate TET Activity

This compound (DM-2OG) is a membrane-permeable ester of 2-oxoglutarate. Due to its increased lipophilicity, DM-2OG can readily cross cell membranes. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release 2-oxoglutarate, thereby increasing the intracellular pool of this critical TET co-substrate. This makes DM-2OG a valuable tool for studying the downstream effects of enhanced TET enzyme activity in a cellular context.

Quantitative Data Summary

While DM-2OG is widely used in cellular assays, direct quantitative data on its effect on purified TET enzymes is limited. The available data primarily focuses on the kinetic parameters of the natural co-substrate, 2-oxoglutarate, and the cellular effects of DM-2OG treatment.

Table 1: Kinetic Parameters of 2-Oxoglutarate for TET Enzymes
TET IsoformApparent KM for 2-Oxoglutarate (μM)Reference
TET1CD2.4 ± 0.3
TET2CD11.1 ± 3.5
TET2CDΔLCI15.7 ± 2.8

CD: Catalytic Domain; CDΔLCI: Catalytic Domain with a deletion.

Table 2: Cellular Effects of this compound on TET Activity
Cell LineTET Isoform OverexpressedTreatmentOutcome on 5hmC LevelsReference
TET1-overexpressing cellsTET1This compoundNo enhancement observed

This finding suggests that under certain cellular conditions, the endogenous levels of 2-oxoglutarate may not be the rate-limiting factor for TET activity.

Signaling Pathways and Mechanisms

The primary mechanism by which DM-2OG is proposed to influence TET activity is through its conversion to 2-oxoglutarate, a key component of the TET catalytic cycle.

TET_Catalytic_Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DM-2OG_ext This compound DM-2OG_int This compound DM-2OG_ext->DM-2OG_int Cellular Uptake 2-OG 2-Oxoglutarate DM-2OG_int->2-OG Hydrolysis TET_Enzyme TET Enzyme (Fe(II), O2) 2-OG->TET_Enzyme 5hmC 5-hydroxymethylcytosine (5hmC) TET_Enzyme->5hmC Succinate Succinate TET_Enzyme->Succinate CO2 CO2 TET_Enzyme->CO2 5mC 5-methylcytosine (5mC) 5mC->TET_Enzyme Esterases Esterases Esterases->DM-2OG_int

Figure 1: Mechanism of DM-2OG on TET Activity.

Experimental Protocols

In Vitro TET Enzyme Activity Assay

This protocol describes a general method for measuring the activity of purified TET enzymes. While this protocol uses 2-oxoglutarate, it provides the foundational steps for assessing the direct effect of compounds on TET activity.

In_Vitro_TET_Assay Start Start Prepare_Reaction Prepare Reaction Mix: - Purified TET Enzyme - 5mC-containing DNA substrate - Fe(II), Ascorbate, Buffer - 2-Oxoglutarate Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Quench Quench Reaction Incubate->Quench Purify_DNA Purify DNA Quench->Purify_DNA Analyze Analyze Products (LC-MS/MS, Dot Blot, etc.) Purify_DNA->Analyze End End Analyze->End

Figure 2: In Vitro TET Enzyme Activity Assay Workflow.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Purified recombinant TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain)

    • 5mC-containing DNA substrate (e.g., a synthetic oligonucleotide or genomic DNA)

    • Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl)

    • Cofactors: 100 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid

    • Co-substrate: 1 mM 2-oxoglutarate

  • Initiate Reaction: Add the TET enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Quench Reaction: Stop the reaction by adding EDTA to chelate the Fe(II) ions or by heat inactivation.

  • DNA Purification: Purify the DNA from the reaction mixture using a suitable kit or method to remove the enzyme and other reaction components.

  • Product Analysis: Analyze the formation of 5hmC, 5fC, and 5caC using methods such as:

    • LC-MS/MS: For accurate quantification of the different cytosine modifications.

    • Dot Blot Analysis: Using specific antibodies against 5hmC, 5fC, and 5caC.

    • Restriction Enzyme Digestion: Using enzymes sensitive to the methylation status of cytosine.

Cellular TET Activity Assay using this compound

This protocol outlines a general procedure for assessing the effect of DM-2OG on TET activity within a cellular context.

Cellular_TET_Assay Start Start Culture_Cells Culture Cells of Interest Start->Culture_Cells Treat_DMOG Treat Cells with This compound Culture_Cells->Treat_DMOG Incubate_Cells Incubate for a Defined Period Treat_DMOG->Incubate_Cells Harvest_Cells Harvest Cells Incubate_Cells->Harvest_Cells Isolate_gDNA Isolate Genomic DNA Harvest_Cells->Isolate_gDNA Analyze_5hmC Analyze Global 5hmC Levels (ELISA, LC-MS/MS, Dot Blot) Isolate_gDNA->Analyze_5hmC End End Analyze_5hmC->End

Figure 3: Cellular TET Activity Assay Workflow.

Methodology:

  • Cell Culture: Plate the cells of interest (e.g., a specific cancer cell line or primary cells) at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (DM-2OG). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the uptake and metabolism of DM-2OG and subsequent effects on TET activity.

  • Cell Harvest: Harvest the cells by trypsinization or scraping.

  • Genomic DNA Isolation: Isolate genomic DNA from the harvested cells using a commercial kit or standard protocols.

  • Analysis of 5hmC Levels: Quantify the global levels of 5hmC in the genomic DNA. Common methods include:

    • 5hmC-specific ELISA: A quantitative and high-throughput method.

    • LC-MS/MS: The gold standard for accurate quantification.

    • Dot Blot Analysis: A semi-quantitative method using a 5hmC-specific antibody.

Discussion and Future Directions

This compound serves as an indispensable tool for probing the role of the TET co-substrate 2-oxoglutarate in cellular processes. While it is clear that DM-2OG can increase intracellular 2-OG levels, the direct interaction and kinetics with purified TET enzymes remain to be fully elucidated. The observation that DM-2OG treatment does not always lead to an increase in 5hmC levels highlights the complex regulation of TET activity within the cell, which may be influenced by factors other than co-substrate availability, such as the expression levels of the TET enzymes themselves, the presence of inhibitors like 2-hydroxyglutarate (2-HG), and the chromatin context.

Future research should aim to:

  • Determine the kinetic parameters of DM-2OG as a direct co-substrate for purified TET enzymes in vitro.

  • Investigate the efficiency of intracellular conversion of DM-2OG to 2-OG in various cell types.

  • Explore the interplay between DM-2OG treatment and other factors that regulate TET activity in different biological contexts.

By addressing these questions, a more comprehensive understanding of the role of 2-oxoglutarate in epigenetic regulation can be achieved, paving the way for the development of novel therapeutic strategies targeting the TET pathway.

References

Methodological & Application

Application Notes and Protocols for Dimethyl 2-oxoglutarate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-oxoglutarate (DMKG), also known as dimethyl α-ketoglutarate, is a cell-permeable derivative of α-ketoglutarate (α-KG), a critical intermediate in the Krebs cycle.[1][2] Due to the hydrophilic nature of α-KG, its direct application in cell culture is limited by poor membrane permeability.[2] DMKG overcomes this limitation as its ester groups allow it to readily cross the plasma membrane, where it is subsequently hydrolyzed by intracellular esterases to release α-KG.[2][3] This property makes DMKG a valuable tool for investigating the multifaceted roles of α-KG in various cellular processes.

α-KG serves as a crucial cofactor for a family of Fe(II)/2-oxoglutarate-dependent dioxygenases, which include prolyl hydroxylases (PHDs), Ten-eleven translocation (TET) enzymes, and collagen prolyl-4-hydroxylases. By modulating the intracellular concentration of α-KG, DMKG can be used to influence a wide range of biological pathways, including hypoxia response, epigenetic regulation, collagen synthesis, and cellular metabolism.

These application notes provide detailed protocols and quantitative data for the use of DMKG in cell culture experiments, along with visualizations of key signaling pathways and experimental workflows.

Key Applications and Mechanisms of Action

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Stability

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. PHDs require α-KG as a cofactor. Interestingly, while α-KG is a substrate for PHDs, its precursor, DMKG, has been shown to paradoxically stabilize HIF-1α under normoxia by inhibiting PHD2 activity. This effect is similar to that of established PHD inhibitors like dimethyloxalylglycine (DMOG). This "pseudohypoxic" condition induced by DMKG allows for the study of HIF-1α signaling in the absence of low oxygen.

Signaling Pathway: HIF-1α Regulation

HIF1a_Pathway cluster_normoxia Normoxia cluster_dmkg DMKG Treatment (Normoxia) HIF1a HIF-1α HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH Hydroxylation PHD PHD PHD->HIF1a_OH aKG α-KG aKG->PHD O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD VHL VHL Complex HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation DMKG DMKG DMKG_int Intracellular DMKG DMKG->DMKG_int PHD_i PHD DMKG_int->PHD_i Inhibition HIF1a_s HIF-1α HIF1a_stabilized Stabilized HIF-1α HIF1a_s->HIF1a_stabilized HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β/ARNT HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Gene Expression (e.g., GLUT1) HRE->Target_Genes

Caption: HIF-1α regulation under normoxia and with DMKG treatment.

Epigenetic Modulation via TET Enzymes

Ten-eleven translocation (TET) enzymes (TET1, TET2, TET3) are α-KG-dependent dioxygenases that play a crucial role in DNA demethylation by successively oxidizing 5-methylcytosine (B146107) (5mC). By increasing the intracellular pool of α-KG, DMKG can enhance the activity of TET enzymes, leading to changes in DNA methylation patterns and gene expression. This makes DMKG a useful tool for studying epigenetic regulation in various contexts, including development and disease.

Signaling Pathway: DNA Demethylation by TET Enzymes

TET_Pathway DMKG DMKG aKG α-KG DMKG->aKG Intracellular hydrolysis TET TET Enzymes (TET1, TET2, TET3) aKG->TET Cofactor DNA_5hmC 5-hydroxymethylcytosine (5hmC) TET->DNA_5hmC Oxidation DNA_5fC 5-formylcytosine (5fC) TET->DNA_5fC Oxidation DNA_5caC 5-carboxylcytosine (5caC) TET->DNA_5caC Oxidation DNA_5mC 5-methylcytosine (5mC) DNA_5mC->DNA_5hmC DNA_5hmC->DNA_5fC DNA_5fC->DNA_5caC BER Base Excision Repair (BER) DNA_5caC->BER DNA_C Cytosine (C) BER->DNA_C

Caption: Role of DMKG-derived α-KG in TET-mediated DNA demethylation.

Promotion of Collagen Synthesis

Collagen synthesis involves the hydroxylation of proline residues in procollagen, a reaction catalyzed by prolyl-4-hydroxylase, another α-KG-dependent dioxygenase. Supplementation with DMKG can increase the intracellular levels of 4-hydroxyproline, a key component of collagen, and promote collagen production. This makes DMKG relevant for studies related to wound healing, tissue engineering, and skin aging.

Regulation of Cellular Metabolism and Redox Balance

DMKG can influence cellular metabolism by replenishing tricarboxylic acid (TCA) cycle intermediates, particularly in states of glutamine deficiency. It has been shown to improve mitochondrial function and redox balance in certain cell types. For instance, in muscle pericytes from diabetic patients, DMKG treatment improved mitochondrial function and redox balance. It can also serve as an alternative fuel source during glucose hypometabolism, preventing neural cell death.

Inhibition of Autophagy

DMKG has been found to inhibit autophagy in a manner dependent on isocitrate dehydrogenase (IDH) and ATP-citrate lyase (ACLY). This effect has been observed in various contexts, including pressure overload-induced cardiomyopathy and CCl4-induced liver fibrosis.

Experimental Protocols

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Seeding & Culture treatment 3. Cell Treatment with DMKG cell_culture->treatment dmkg_prep 2. DMKG Stock Solution Preparation dmkg_prep->treatment incubation 4. Incubation treatment->incubation endpoint 5. Endpoint Assays incubation->endpoint western Western Blot (e.g., HIF-1α, α-SMA) endpoint->western qpcr qRT-PCR (e.g., GLUT1, Collagen I) endpoint->qpcr metabolomics Metabolite Analysis (e.g., α-KG, 4-hydroxyproline) endpoint->metabolomics functional Functional Assays (e.g., Proliferation, Migration) endpoint->functional

Caption: General workflow for cell culture experiments using DMKG.

Protocol 1: Induction of a Pseudohypoxic State and HIF-1α Stabilization

Objective: To stabilize HIF-1α under normoxic conditions to study its downstream effects.

Materials:

  • Cell line of interest (e.g., HEK293, cancer cell lines)

  • Complete cell culture medium

  • This compound (DMKG)

  • Sterile DMSO or PBS for stock solution

  • Reagents for Western blotting

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • DMKG Preparation: Prepare a stock solution of DMKG in sterile DMSO or PBS. A common stock concentration is 1 M. Store aliquots at -20°C or -80°C for long-term storage.

  • Treatment: Dilute the DMKG stock solution in complete culture medium to the desired final concentration. Common working concentrations range from 1 mM to 10 mM. Replace the existing medium with the DMKG-containing medium.

  • Incubation: Incubate the cells for the desired period. HIF-1α stabilization can be transient, so a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended.

  • Analysis: Harvest the cells and prepare whole-cell lysates. Analyze HIF-1α protein levels by Western blotting. β-actin or tubulin can be used as a loading control.

Protocol 2: Enhancing Collagen Synthesis in Keratinocytes

Objective: To increase collagen production in human keratinocytes (e.g., HaCaT cells).

Materials:

  • HaCaT cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • DMKG

  • Reagents for qRT-PCR and collagen assays (e.g., ELISA)

Procedure:

  • Cell Seeding: Plate HaCaT cells in appropriate culture vessels.

  • DMKG Preparation: Prepare a stock solution of DMKG as described in Protocol 1.

  • Treatment: Treat the cells with DMKG at concentrations ranging from 1 mM to 4 mM.

  • Incubation: Incubate the cells for 24 to 72 hours.

  • Analysis:

    • Gene Expression: Extract total RNA and perform qRT-PCR to measure the mRNA levels of collagen type I (COL1A1) and matrix metalloproteinases (MMPs) such as MMP-1 and MMP-9.

    • Collagen Production: Measure the amount of collagen in the cell culture supernatant or cell lysate using an appropriate ELISA kit.

Protocol 3: Improving Mitochondrial Function and Redox Balance

Objective: To assess the effect of DMKG on mitochondrial function and oxidative stress in cells like muscle pericytes.

Materials:

  • Primary cells (e.g., muscle pericytes) or cell lines (e.g., SH-SY5Y)

  • Complete culture medium

  • DMKG

  • Reagents for assessing mitochondrial function (e.g., Seahorse XF Analyzer) and redox status (e.g., ROS-Glo H₂O₂ Assay, GSH/GSSG-Glo Assay).

Procedure:

  • Cell Seeding: Plate cells in the appropriate microplates for the intended analysis (e.g., Seahorse XF plates, 96-well plates).

  • DMKG Preparation: Prepare a stock solution of DMKG.

  • Treatment: Treat the cells with DMKG, for example, at a concentration of 1 mM.

  • Incubation: Incubate for a suitable duration, such as 16 hours.

  • Analysis:

    • Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial function.

    • Redox Status: Quantify reactive oxygen species (ROS) levels and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) using commercially available kits.

Quantitative Data Summary

Application Cell Type DMKG Concentration Incubation Time Key Finding Citation
HIF-1α Stabilization Diabetic-muscle pericytes1 mM16 hSignificant increase in GLUT1 mRNA expression.
HIF-1α Stabilization Thyroid cancer cell lines1, 5, 10 mM72 hDose-dependent reduction in cell growth.
Metabolic Rescue Jurkat cells (glutamine-depleted)2.1 mM24 hRestored intracellular glutamate (B1630785) and TCA cycle intermediates.
Redox Balance Muscle pericytes from diabetic patients1 mM16 hImproved redox balance and mitochondrial function.
Inhibition of Fibrosis Hepatic stellate cells (HSC-T6)4 mM24 hSignificant decrease in α-SMA and collagen I mRNA.
Collagen Synthesis HaCaT cells1-4 mM24-72 hIncreased collagen production and decreased MMP-1, MMP-9, MMP-10 expression.
Myogenesis C2C12 myoblasts0-4 mMDependant on differentiation stagePromoted myoblast differentiation in a concentration-dependent manner.
Cell Growth C2C12 cells0.1-30 mMUp to 8 daysLow concentrations (0.1-1.0 mM) increased cell growth, while higher concentrations (≥20 mM) impaired it.

Troubleshooting and Considerations

  • Solubility and Stability: DMKG is soluble in aqueous solutions, but stock solutions are often prepared in DMSO for long-term stability. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • Optimal Concentration: The effective concentration of DMKG can vary significantly between cell types and applications (from 0.1 mM to over 20 mM). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. High concentrations can be cytotoxic.

  • Incubation Time: The effects of DMKG can be transient or require prolonged exposure. Time-course experiments are recommended to capture the desired biological response.

  • Off-target Effects: While DMKG is primarily used to increase intracellular α-KG, it is important to consider potential off-target effects or consequences of supraphysiological α-KG levels.

  • Control Groups: Appropriate controls are essential. These should include an untreated control and a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve DMKG). In some cases, comparing the effects of DMKG to direct α-KG treatment or other α-KG analogs can be informative.

References

Protocol for dissolving and storing Dimethyl 2-oxoglutarate.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 2-oxoglutarate (DMKG), also known as Dimethyl α-ketoglutarate, is a cell-permeable derivative of α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[1][2] As a crucial metabolite, it plays a significant role in cellular energy metabolism, nitrogen transport, and as a cofactor for various dioxygenases.[1][3][4] Its cell permeability makes it a valuable tool for studying the metabolic effects of α-KG in various biological systems. DMKG has been shown to possess antioxidant properties and to inhibit autophagy. These characteristics have led to its use in research areas such as metabolic diseases, neurodegenerative disorders, and cancer.

This document provides detailed protocols for dissolving and storing this compound to ensure its stability and efficacy for research applications.

Physicochemical Properties

  • Molecular Formula: C₇H₁₀O₅

  • Molecular Weight: 174.15 g/mol

  • Appearance: Colorless to light yellow clear liquid or neat oil.

  • Density: Approximately 1.203 g/mL at 25 °C.

Solubility and Storage

Proper dissolution and storage are critical to maintain the integrity of this compound for experimental use. The following tables summarize the solubility in common laboratory solvents and recommended storage conditions.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 30 mg/mL
Dimethylformamide (DMF)≥ 30 mg/mL
Ethanol≥ 30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)≥ 10 mg/mL
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL
WaterSoluble

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Pure (Neat Oil)Room TemperatureNot specified, store tightly closed and dry
Pure (Neat Oil)-20°C3 years
Pure (Neat Oil)4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Note: For long-term storage of solutions, it is highly recommended to aliquot to prevent repeated freeze-thaw cycles which can lead to product degradation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol is suitable for preparing a stock solution for most in vitro cell culture experiments.

Materials:

  • This compound (neat oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Pre-warm DMKG: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate Required Volumes:

    • The molecular weight of DMKG is 174.15 g/mol .

    • To prepare a 100 mM (0.1 M) solution, you need 17.415 mg of DMKG per 1 mL of solvent.

    • Given the density of DMKG is ~1.203 g/mL (or 1203 mg/mL), calculate the volume of DMKG needed.

    • Volume of DMKG (µL) = (Desired mass in mg / 1.203 mg/µL)

    • For example, for 1 mL of a 100 mM solution, you would need 17.415 mg. Volume = 17.415 mg / 1.203 mg/µL ≈ 14.48 µL.

  • Dissolution:

    • In a sterile tube, add the calculated volume of DMSO (e.g., to make a final volume of 1 mL, add DMSO to the DMKG).

    • Add the calculated volume of this compound to the DMSO.

    • Vortex the solution thoroughly until the DMKG is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if precipitation is observed.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol provides an example of preparing a formulation suitable for intraperitoneal (i.p.) injection in animal models. In vivo working solutions should be prepared fresh on the day of use.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO) or neat oil

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (sterile, physiological)

  • Sterile tubes and syringes

Procedure:

  • Prepare the Vehicle: This protocol uses a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dissolve DMKG:

    • First, dissolve the required amount of this compound in DMSO.

    • Sequentially add the other solvents: PEG300, then Tween-80, and finally Saline. Mix thoroughly after each addition.

    • For example, to prepare 1 mL of a 2.5 mg/mL solution:

      • Add 2.5 mg of DMKG to 100 µL of DMSO and mix until dissolved.

      • Add 400 µL of PEG300 and mix.

      • Add 50 µL of Tween-80 and mix.

      • Add 450 µL of Saline and mix to achieve a clear solution.

  • Administration: The resulting solution should be clear. If precipitation occurs, gentle heating or sonication may be applied. Use the freshly prepared solution for administration.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

G Experimental Workflow for DMKG Stock Preparation cluster_prep Preparation cluster_storage Storage start Start: Equilibrate DMKG to Room Temperature calc Calculate Required Volumes (Mass and Solvent) start->calc dissolve Dissolve DMKG in Solvent (e.g., DMSO) calc->dissolve vortex Vortex/Sonicate/Warm to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store finish End: Ready for Experimental Use store->finish

Caption: Workflow for preparing and storing DMKG stock solutions.

G DMKG's Role in Cellular Metabolism DMKG_ext Extracellular This compound (DMKG) DMKG_int Intracellular DMKG DMKG_ext->DMKG_int Cellular Uptake AKG α-Ketoglutarate (α-KG) DMKG_int->AKG Hydrolysis Krebs TCA Cycle (Energy Production) AKG->Krebs Metabolic Intermediate Autophagy Autophagy Inhibition AKG->Autophagy Signaling Role

Caption: Simplified pathway of DMKG action within a cell.

References

Application Notes and Protocols for Studying Metabolic Pathways in Cancer Cells Using Dimethyl 2-oxoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Dimethyl 2-oxoglutarate (DM-2-OG) is a cell-permeable ester derivative of 2-oxoglutarate (2-OG), also known as alpha-ketoglutarate (B1197944) (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle. Due to its ability to readily cross cell membranes and subsequently be hydrolyzed to 2-OG, DM-2-OG serves as a valuable tool for investigating the profound metabolic alterations characteristic of cancer cells. Cancer cells often exhibit reprogrammed metabolic pathways to support their rapid proliferation and survival, making the study of these pathways a critical area for therapeutic development. DM-2-OG allows researchers to directly manipulate intracellular 2-OG levels and observe the downstream effects on various cellular processes.

Mechanism of Action

Once inside the cell, DM-2-OG is rapidly converted to 2-OG. 2-OG is a crucial metabolite that sits (B43327) at the intersection of carbon and nitrogen metabolism. Its primary roles in the context of cancer cell metabolism include:

  • TCA Cycle Anaplerosis: 2-OG replenishes the TCA cycle, a central metabolic hub for energy production (ATP) and the generation of precursors for biosynthesis.[1] In some cancer cells with impaired mitochondrial function, providing anaplerotic substrates like 2-OG can impact cellular viability and metabolic flexibility.

  • Regulation of Hypoxia-Inducible Factor 1α (HIF-1α): 2-OG is a critical cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for marking the HIF-1α transcription factor for degradation under normoxic conditions.[2][3] By increasing intracellular 2-OG levels, DM-2-OG can modulate PHD activity and consequently affect the stability and activity of HIF-1α.[2] HIF-1α is a master regulator of the hypoxic response and plays a significant role in tumor progression by promoting angiogenesis, glycolysis, and metastasis.[1] Interestingly, some studies have shown that high concentrations of a 2-OG precursor can paradoxically stabilize HIF-1α.

  • Redox Homeostasis: The conversion of 2-OG to succinyl-CoA by the 2-oxoglutarate dehydrogenase (OGDH) complex generates NADH, which is a key reducing equivalent for the electron transport chain and a modulator of cellular redox balance. Dysregulation of OGDH has been implicated in cancer pathogenesis.

  • Epigenetic Modifications: 2-OG is a cofactor for a variety of dioxygenases, including histone and DNA demethylases, which play a crucial role in epigenetic regulation. Alterations in 2-OG levels can therefore influence the epigenetic landscape of cancer cells.

Applications in Cancer Research

The use of DM-2-OG in cancer cell studies allows for the investigation of several key areas:

  • Metabolic Reprogramming: Elucidating the metabolic dependencies of different cancer cell types and how they respond to perturbations in the TCA cycle.

  • HIF-1α Signaling: Studying the role of 2-OG in regulating HIF-1α stability and its downstream effects on glycolysis, angiogenesis, and cell survival.

  • Drug Discovery: Identifying and validating novel therapeutic targets within metabolic pathways that are critical for cancer cell growth and survival.

  • Redox Biology: Investigating the interplay between metabolic pathways and cellular redox status in cancer.

Data Presentation

Table 1: Effects of this compound on HIF-1α Stability and Target Gene Expression

Cell LineTreatmentDurationEffect on HIF-1α Protein LevelEffect on Target Gene Expression (e.g., GLUT1, PDK1)Reference
MDA-MB-231Increasing doses of DKG (DM-2-OG)2 hoursIncreasedIncreased
NHDF, HS-5, MCF-10ADKG (DM-2-OG)6 hoursIncreasedNot specified
NLFMillimolar concentrations of DE-2-oxo*6 hoursIncreasedNot specified

*DE-2-oxo (diethyl-2-oxoglutarate) is another cell-permeable analog of 2-oxoglutarate.

Table 2: Effects of this compound on Cellular Metabolism

Cell Line/TypeTreatmentParameter MeasuredObserved EffectReference
Muscle Pericytes1 mmol/l DM-2-OGOxygen Consumption Rate (OCR)Reduced basal OCR, reduced proton leak.
Muscle Pericytes1 mmol/l DM-2-OGExtracellular Acidification Rate (ECAR)No significant effect on glycolysis.
Muscle Pericytes1 mmol/l DM-2-OGTCA Cycle Metabolites (IC-MS/MS)Increased intracellular 2-OG. In non-diabetic pericytes, reduced fructose-6-phosphate (B1210287) and lactate. In diabetic pericytes, elevated pyruvate.
Muscle Pericytes1 mmol/l DM-2-OGRedox StatusImproved redox balance, reduced medium H₂O₂.
Glioblastoma Cells20 mM Succinyl Phosphonate (OGDH inhibitor)Cellular Viability (ATP and NAD(P)H based assays)Varied responses among different glioblastoma cell lines, revealing metabolic subtypes.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cancer cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or Seahorse XF plates) and allow them to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Preparation of DM-2-OG Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in a sterile solvent such as DMSO or PBS. Ensure complete dissolution.

  • Cell Treatment: On the day of the experiment, dilute the DM-2-OG stock solution to the desired final concentration (e.g., 1-5 mM) in fresh, pre-warmed cell culture medium.

  • Medium Exchange: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of DM-2-OG or vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 24, or 48 hours) under standard cell culture conditions.

Protocol 2: Metabolite Extraction from Adherent Cancer Cells for LC-MS Analysis

This protocol is adapted from established methods for polar metabolite extraction.

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • 80% (v/v) Methanol (B129727), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching -9°C and 20,000 x g

  • Liquid nitrogen

  • SpeedVac or similar vacuum concentrator

Procedure:

  • Washing: After the desired treatment period with DM-2-OG, place the culture plates on ice. Aspirate the medium and quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining medium.

  • Metabolism Quenching and Cell Lysis: Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Cell Scraping: Immediately scrape the cells from the bottom of the well using a pre-chilled cell scraper.

  • Collection: Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously for 1 minute and then incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 20,000 x g for 15 minutes at -9°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube, being careful not to disturb the protein pellet.

  • Drying: Dry the metabolite extracts completely using a SpeedVac.

  • Storage: Store the dried metabolite pellets at -80°C until analysis by LC-MS.

  • Reconstitution: Prior to LC-MS analysis, reconstitute the dried pellets in a suitable solvent (e.g., 50% methanol/water) and centrifuge to remove any remaining debris.

Protocol 3: Seahorse XF Cell Mito Stress Test

This protocol provides a general framework for assessing mitochondrial function using a Seahorse XF Analyzer. Specific cell densities and inhibitor concentrations may need to be optimized for your cell line.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • DM-2-OG

Procedure:

  • Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.

  • Cell Seeding: Seed your cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • DM-2-OG Treatment (if applicable): On the day of the assay, treat the cells with DM-2-OG for the desired duration as described in Protocol 1.

  • Medium Exchange: One hour before the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF assay medium. Then, add the final volume of assay medium (containing DM-2-OG or vehicle for the duration of the assay) to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour.

  • Inhibitor Loading: Load the hydrated sensor cartridge with the Seahorse inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) at the optimized concentrations.

  • Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with your cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the sequential injection of the inhibitors.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 4: 2-Oxoglutarate Dehydrogenase (OGDH) Activity Assay

This assay measures the activity of the OGDH complex by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Mitochondrial isolation buffer

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 2-oxoglutarate solution

  • NAD⁺ solution

  • Thiamine pyrophosphate (TPP) solution

  • Coenzyme A (CoA) solution

  • Detergent (e.g., Triton X-100) for mitochondrial lysis

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from control and DM-2-OG-treated cancer cells using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial fraction.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NAD⁺, TPP, and CoA.

  • Assay Initiation: In a cuvette or a 96-well plate, add the isolated mitochondria (lysed with detergent to expose the enzyme).

  • Substrate Addition: Start the reaction by adding 2-oxoglutarate to the reaction mixture.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculation: Calculate the OGDH activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Normalize the activity to the amount of mitochondrial protein used.

Mandatory Visualizations

Caption: DM-2-OG enters the cell and is converted to 2-OG, impacting both mitochondrial metabolism and HIF-1α stability.

Experimental_Workflow cluster_analysis Downstream Analysis Start Cancer Cell Culture Treatment Treat with DM-2-OG (or Vehicle Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Metabolomics Metabolite Extraction (LC-MS) Harvest->Metabolomics Metabolic_Flux Seahorse XF Assay (OCR & ECAR) Harvest->Metabolic_Flux Enzyme_Activity OGDH Activity Assay Harvest->Enzyme_Activity Protein_Expression Western Blot (e.g., HIF-1α) Harvest->Protein_Expression

Caption: A general experimental workflow for studying the effects of DM-2-OG on cancer cell metabolism.

Logical_Relationship DM-2-OG Increased Intracellular This compound 2-OG Increased Intracellular 2-Oxoglutarate DM-2-OG->2-OG TCA Altered TCA Cycle Flux 2-OG->TCA HIF Modulation of HIF-1α Stability 2-OG->HIF Redox Changes in Cellular Redox State (NADH/NAD+) TCA->Redox Phenotype Impact on Cancer Cell Phenotype (Proliferation, Glycolysis, etc.) TCA->Phenotype HIF->Phenotype Redox->Phenotype

Caption: Logical relationship of how DM-2-OG influences key cellular processes to alter cancer cell phenotype.

References

Application of Dimethyl 2-oxoglutarate in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates metabolic dysfunction, particularly impaired glucose metabolism and mitochondrial deficits, as a key pathological feature in these disorders. Dimethyl 2-oxoglutarate (DMKG), a cell-permeable derivative of α-ketoglutarate (AKG), has emerged as a promising therapeutic agent. As a key intermediate in the Krebs cycle, DMKG can serve as an alternative energy source to bypass deficits in glycolysis, thereby potentially rescuing neurons from metabolic stress-induced death. These application notes provide a comprehensive overview of the use of DMKG and related α-ketoglutarate compounds in various neurodegenerative disease models, complete with detailed experimental protocols and quantitative data.

Alzheimer's Disease (AD)

Application Note

Cerebral glucose hypometabolism is a well-established early feature of Alzheimer's disease.[1][2] In vitro models that mimic this metabolic deficit provide a valuable platform for screening neuroprotective compounds. DMKG has been shown to effectively prevent neuronal cell death in a model of glucose hypometabolism induced by a glucose transporter (GLUT) inhibitor.[1][2] The protective effect of DMKG is attributed to its ability to enter the Krebs cycle downstream of glycolysis, thereby restoring mitochondrial function and ATP production, even when glucose uptake and metabolism are impaired.[1] Notably, this neuroprotective effect was not replicated by antioxidants, suggesting that the primary mechanism of DMKG is metabolic rescue rather than scavenging of reactive oxygen species (ROS).

Quantitative Data Summary

Table 1: Effects of this compound (DMKG) in an In Vitro Alzheimer's Disease Model

ParameterControlDRB18 (20 µM)DRB18 (20 µM) + DMKG (5 mM)Reference
Cell Death (%) ~5%~50%~20%
LDH Release (%) BaselineSignificantly IncreasedSignificantly Reduced vs. DRB18
Mitochondrial Membrane Potential (%) 100%~60%~85%
Intracellular ATP Content (%) 100%~40%~75%
Reactive Oxygen Species (ROS) Production (%) 100%Significantly IncreasedSignificantly Reduced vs. DRB18

Data are approximated from graphical representations in the source material.

Experimental Protocol: In Vitro Alzheimer's Disease Model (Glucose Hypometabolism)

1. Cell Culture and Maintenance:

  • Culture human neuroblastoma SH-SY5Y cells in a 2:1 (v/v) mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F6 medium.

  • Supplement the medium with 10% fetal bovine serum (FBS), 50 units/mL penicillin, 50 µg/mL streptomycin, and 2.5 µg/mL amphotericin B.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Induction of Glucose Hypometabolism:

  • Seed SH-SY5Y cells in multi-well plates at a suitable density.

  • To induce glucose hypometabolism, treat the cells with 20 µM of the pan-GLUT inhibitor DRB18 for 48 hours.

3. Treatment with this compound:

  • Prepare a stock solution of this compound (DMKG).

  • For the treatment group, co-incubate the cells with 20 µM DRB18 and 5 mM DMKG for 48 hours.

  • Include a vehicle control group (treated with the solvent for DRB18 and DMKG) and a DRB18-only control group.

4. Assessment of Neuroprotection:

  • Cell Viability: Use the Trypan blue exclusion assay to count the percentage of viable and non-viable cells.

  • Cytotoxicity: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium as an indicator of cell membrane damage.

  • Mitochondrial Membrane Potential: Utilize the TMRE (Tetramethylrhodamine, Ethyl Ester) assay to assess mitochondrial depolarization.

  • ATP Levels: Quantify intracellular ATP content using a luciferin-luciferase-based assay.

  • ROS Production: Measure the levels of intracellular reactive oxygen species using the H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay.

cluster_0 Glucose Hypometabolism cluster_1 Cellular Consequences cluster_2 DMKG Intervention GLUT_Inhibitor GLUT Inhibitor (DRB18) Glucose_Uptake Decreased Glucose Uptake GLUT_Inhibitor->Glucose_Uptake Glycolysis Impaired Glycolysis ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Krebs_Cycle Krebs Cycle Glycolysis->Krebs_Cycle Mito_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS Cell_Death Neuronal Cell Death Mito_Dysfunction->Cell_Death ROS->Cell_Death DMKG This compound (DMKG) DMKG->Krebs_Cycle ATP_Production Restored ATP Production Krebs_Cycle->ATP_Production ATP_Production->Mito_Dysfunction Rescues Neuroprotection Neuroprotection ATP_Production->Neuroprotection AAV AAV-hα-Syn Injection or Transgenic Model Diet Dietary Intervention AAV->Diet Treatment Period (e.g., 12 weeks) Behavior Behavioral Testing Diet->Behavior During & After Treatment Analysis Histological & Biochemical Analysis Diet->Analysis End of Study Outcome Outcome Assessment Behavior->Outcome Motor Function Data Analysis->Outcome Pathology Data Model SOD1-G93A Mouse Model Treatment Treatment Initiation (e.g., 12 weeks of age) Model->Treatment Monitoring Weekly Monitoring: - Body Weight - Neurological Score - Behavioral Tests Treatment->Monitoring Endpoint Endpoint Assessment: - Lifespan Monitoring->Endpoint Disease Progression Data Data Analysis Monitoring->Data Endpoint->Data

References

Application Notes and Protocols for In Vivo Studies Using Dimethyl 2-Oxoglutarate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Dimethyl 2-oxoglutarate (DM-2-OG) in various mouse models. DM-2-OG, a cell-permeable derivative of the key metabolic intermediate alpha-ketoglutarate (B1197944) (α-KG), has garnered significant interest for its therapeutic potential in a range of preclinical settings. This document details its use in models of acute kidney injury, autophagy and starvation, and cancer, providing summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Application Note 1: Amelioration of Cisplatin-Induced Acute Kidney Injury

Overview: this compound has been demonstrated to effectively mitigate cisplatin-induced acute kidney injury (AKI) in mouse models. Cisplatin (B142131) is a potent chemotherapeutic agent whose clinical use is often limited by its nephrotoxicity. DM-2-OG exerts its protective effects by improving mitochondrial function and promoting the removal of damaged mitochondria through a process known as mitophagy.

Mechanism of Action: In the context of cisplatin-induced AKI, DM-2-OG is believed to enhance the PINK1/Parkin signaling pathway. This pathway is crucial for identifying and clearing dysfunctional mitochondria. By activating this pathway, DM-2-OG promotes mitophagy, thereby reducing cellular stress and apoptosis in renal tubular cells and preserving kidney function.

Quantitative Data Summary:

ParameterMouse ModelDM-2-OG DosageAdministration RouteCisplatin DosageKey Findings
Renal FunctionC57BL/6J mice100 mg/kg/dayIntraperitoneal (i.p.)24 mg/kg (single i.p. injection)Significantly reduced serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
Kidney Injury MarkerC57BL/6J mice100 mg/kg/dayIntraperitoneal (i.p.)24 mg/kg (single i.p. injection)Decreased expression of Kidney Injury Molecule-1 (KIM-1).
ApoptosisC57BL/6J mice100 mg/kg/dayIntraperitoneal (i.p.)24 mg/kg (single i.p. injection)Reduced expression of Caspase-3 in renal tissues.
MitophagyC57BL/6J mice100 mg/kg/dayIntraperitoneal (i.p.)24 mg/kg (single i.p. injection)Increased expression of PINK1 and Parkin; enhanced mitophagy observed by electron microscopy.

Application Note 2: Inhibition of Starvation-Induced Autophagy

Overview: DM-2-OG has been shown to be an effective inhibitor of autophagy in vivo, particularly in the context of starvation. Autophagy is a cellular self-digestion process that is activated during nutrient deprivation. While it is a critical survival mechanism, excessive or prolonged autophagy can be detrimental.

Mechanism of Action: DM-2-OG inhibits autophagy by replenishing cytosolic levels of acetyl-CoA.[1] Once inside the cell, DM-2-OG is hydrolyzed to α-ketoglutarate, which can then be converted to citrate (B86180) by either cytosolic IDH1 or mitochondrial IDH2. Citrate is subsequently converted to acetyl-CoA in the cytosol by ATP citrate lyase (ACLY).[1] Elevated cytosolic acetyl-CoA levels lead to the hyperacetylation of proteins involved in the autophagy machinery, which in turn inhibits the autophagic process.[2]

Quantitative Data Summary:

ParameterMouse ModelDM-2-OG AdministrationKey Findings
Autophagy InhibitionGeneral mouse models of starvationIntraperitoneal (i.p.) injectionEfficiently prevents starvation-induced autophagy.[1]
Cardiac AutophagyMouse model of thoracic aortic constriction (TAC)Daily intraperitoneal (i.p.) injectionsDecreased cardiac maladaptive autophagy and ameliorated pathological remodeling.[3]

Application Note 3: Potential Application in Cancer Therapy (in combination with OXPHOS inhibitors)

Overview: In the context of cancer, DM-2-OG has been explored for its ability to modulate cellular metabolism and signaling pathways that are often dysregulated in tumors. One area of investigation is its interaction with hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cancer progression.

Mechanism of Action: DM-2-OG can transiently stabilize HIF-1α by inhibiting the activity of prolyl-4-hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that, under normoxic conditions, hydroxylates HIF-1α, targeting it for degradation. By inhibiting PHD2, DM-2-OG can mimic a pseudohypoxic state. Furthermore, there is emerging evidence for the use of DM-2-OG in combination with other anti-cancer agents, such as inhibitors of oxidative phosphorylation (OXPHOS), to exploit metabolic vulnerabilities in cancer cells. However, specific in vivo protocols for such combination therapies are still under development.

Quantitative Data Summary: Specific quantitative data for in vivo studies combining DM-2-OG with OXPHOS inhibitors in mouse models is not yet well-documented in the available literature.

Experimental Protocols

Protocol 1: Amelioration of Cisplatin-Induced Acute Kidney Injury in Mice

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J (or other appropriate strain)

  • Age/Weight: 8-10 weeks old

2. Materials:

  • This compound (DM-2-OG)

  • Cisplatin

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

3. Experimental Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups (e.g., Control, Cisplatin-only, Cisplatin + DM-2-OG).

  • DM-2-OG Administration:

    • Prepare a sterile solution of DM-2-OG in saline.

    • Administer DM-2-OG via intraperitoneal (i.p.) injection at a dose of 100 mg/kg body weight.

    • The injection schedule should be as follows: 2 hours before cisplatin injection, and then 2, 22, and 46 hours after cisplatin injection.

  • Cisplatin-Induced AKI:

    • Prepare a fresh solution of cisplatin in sterile saline.

    • Induce AKI by a single i.p. injection of cisplatin at a dose of 24 mg/kg body weight.

    • The control group should receive an equivalent volume of saline.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of distress and body weight changes daily.

    • At 48 hours post-cisplatin injection, euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis (creatinine, BUN).

    • Harvest kidneys for histopathological analysis (H&E staining), protein expression analysis (Western blot for KIM-1, Caspase-3, PINK1, Parkin), and electron microscopy.

Experimental Workflow for Cisplatin-Induced AKI Model

G cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping DMOG_admin DM-2-OG Administration (100 mg/kg, i.p.) Grouping->DMOG_admin Cisplatin_injection Cisplatin Injection (24 mg/kg, i.p.) DMOG_admin->Cisplatin_injection -2h, +2h, +22h, +46h Monitoring Monitoring (Daily) Cisplatin_injection->Monitoring Euthanasia Euthanasia (48h post-cisplatin) Monitoring->Euthanasia Sample_Collection Sample Collection (Blood, Kidneys) Euthanasia->Sample_Collection Data_Analysis Data Analysis (Serum, H&E, WB, EM) Sample_Collection->Data_Analysis

Caption: Workflow for DM-2-OG treatment in a cisplatin-induced AKI mouse model.

Protocol 2: Inhibition of Starvation-Induced Autophagy in Mice

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 (or as required for the specific research question)

  • Age/Weight: 8-10 weeks old

2. Materials:

  • This compound (DM-2-OG)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

3. Experimental Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to food and water.

  • Grouping: Randomly assign mice to experimental groups (e.g., Fed control, Starved vehicle, Starved + DM-2-OG).

  • DM-2-OG Administration:

    • Prepare a sterile solution of DM-2-OG in saline.

    • Administer DM-2-OG via intraperitoneal (i.p.) injection. A dosage used in a cardiac pressure overload model was a daily injection, but the optimal dose for a simple starvation model may need to be determined empirically.

  • Starvation:

    • Induce autophagy by food withdrawal for a specified period (e.g., 24-48 hours). Ensure mice have free access to water.

    • The fed control group should continue to have ad libitum access to food.

  • Sample Collection:

    • At the end of the starvation period, euthanize the mice.

    • Harvest tissues of interest (e.g., liver, heart, muscle) rapidly.

    • Process tissues for analysis of autophagy markers (e.g., Western blot for LC3-II/LC3-I ratio, p62 levels; electron microscopy for autophagosome visualization).

Experimental Workflow for Starvation-Induced Autophagy Model

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping DMOG_admin DM-2-OG Administration (i.p.) Grouping->DMOG_admin Starvation Starvation (e.g., 24-48h) Grouping->Starvation Euthanasia Euthanasia Starvation->Euthanasia Tissue_Harvest Tissue Harvest Euthanasia->Tissue_Harvest Autophagy_Analysis Autophagy Analysis (WB, EM) Tissue_Harvest->Autophagy_Analysis

Caption: General workflow for studying the effect of DM-2-OG on starvation-induced autophagy.

Signaling Pathway Visualizations

PINK1/Parkin-Mediated Mitophagy in Cisplatin-Induced AKI

G cluster_0 Mitochondrial Damage cluster_1 DM-2-OG Intervention cluster_2 Mitophagy Pathway Cisplatin Cisplatin Mito_dysfunction Mitochondrial Dysfunction Cisplatin->Mito_dysfunction PINK1 PINK1 Accumulation on Mitochondrial Membrane Mito_dysfunction->PINK1 DMOG This compound DMOG->PINK1 enhances Parkin Parkin Recruitment and Activation PINK1->Parkin Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin->Ubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy Cell_Survival Renal Cell Survival Mitophagy->Cell_Survival

Caption: DM-2-OG enhances PINK1/Parkin-mediated mitophagy to promote renal cell survival.

Inhibition of Autophagy by DM-2-OG via Acetyl-CoA Replenishment

G cluster_0 Metabolic State cluster_1 DM-2-OG Intervention cluster_2 Autophagy Regulation Starvation Starvation Low_AcCoA Low Cytosolic Acetyl-CoA Starvation->Low_AcCoA Autophagy_Induction Autophagy Induction Low_AcCoA->Autophagy_Induction DMOG This compound AKG alpha-Ketoglutarate DMOG->AKG Hydrolysis Citrate Citrate AKG->Citrate IDH1/IDH2 High_AcCoA Increased Cytosolic Acetyl-CoA Citrate->High_AcCoA ACLY Protein_Acetylation Protein Hyperacetylation High_AcCoA->Protein_Acetylation Autophagy_Inhibition Autophagy Inhibition Protein_Acetylation->Autophagy_Inhibition

Caption: DM-2-OG inhibits autophagy by increasing cytosolic Acetyl-CoA levels.

HIF-1α Stabilization by DM-2-OG

G cluster_0 Normoxia cluster_1 DM-2-OG Intervention HIF1a HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH Hydroxylation HIF1a_stabilization HIF-1α Stabilization HIF1a->HIF1a_stabilization PHD2 PHD2 PHD2->HIF1a_OH VHL VHL HIF1a_OH->VHL Degradation Proteasomal Degradation VHL->Degradation DMOG This compound DMOG->PHD2 inhibits Gene_Expression Target Gene Expression (e.g., Glycolysis) HIF1a_stabilization->Gene_Expression

Caption: DM-2-OG stabilizes HIF-1α by inhibiting the PHD2 enzyme.

References

Utilizing Dimethyl 2-oxoglutarate to Investigate HIF-1α Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded, a process mediated by prolyl hydroxylase domain (PHD) enzymes. However, under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α. The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2][3][4]

Dimethyl 2-oxoglutarate (DMOG) is a cell-permeable analog of α-ketoglutarate, a co-substrate of PHDs.[5] By competitively inhibiting PHD activity, DMOG mimics a hypoxic state and induces the stabilization of HIF-1α under normoxic conditions. This property makes DMOG a valuable tool for studying the HIF-1α signaling pathway and for identifying potential therapeutic agents that target this pathway.

These application notes provide detailed protocols for utilizing DMOG to investigate HIF-1α stabilization and transcriptional activity.

Data Presentation

Table 1: Dose-Dependent Effect of DMOG on HIF-1α Stabilization in Various Cell Lines
Cell LineDMOG ConcentrationTreatment DurationMethod of DetectionObserved Effect on HIF-1αReference
Human Tendon Stem Cells (hTSCs)0.01 mM, 0.1 mM, 1 mM96 hoursWestern BlotDose-dependent increase in nuclear HIF-1α
Primary Cortical Neurons50 µM, 100 µM, 250 µM, 500 µM24 hoursWestern BlotDose-dependent increase in HIF-1α protein
MCF-71 mM10 hoursWestern BlotIncreased HIF-1α protein levels
HEK2931 mM12 hoursWestern BlotSignificant stabilization of HIF-1α protein
U937 and HL-60Not specifiedNot specifiedWestern BlotStabilization of nuclear HIF-1α
Table 2: Time-Course of DMOG-Induced HIF-1α Stabilization
Cell Line/Animal ModelDMOG ConcentrationTime PointsMethod of DetectionPeak HIF-1α StabilizationReference
Mouse Brain Cortex (in vivo)50 mg/kg (i.p.)3, 6, 12, 24 hoursWestern BlotSignificant increase at 12 and 24 hours
PC12 Cells0.1 mM24, 48, 72, 96 hoursFlow CytometryPeak at 24 hours, sustained through 96 hours
HEK2931 mM4, 8, 12 hoursWestern BlotTime-dependent increase up to 12 hours
Table 3: Effect of DMOG on HIF-1α Target Gene Expression and Reporter Activity
Cell LineDMOG ConcentrationTreatment DurationTarget Gene/ReporterFold Change/EffectReference
Human Tendon Stem Cells (hTSCs)0.01 mM, 0.1 mM, 1 mM96 hoursVEGF (mRNA)Proportional increase with DMOG concentration
Primary Cortical Neurons250 µM24 hoursVEGF (mRNA)Significant increase
HEK293Increasing concentrations up to 1 mM12 hoursHRE-luciferase reporterDose-dependent increase in luciferase activity
db/db Mouse Skin Fibroblasts2 mMNot specifiedHSP-90, VEGF-A, VEGF-R1, SDF-1α, SCF (mRNA)Induced expression

Signaling Pathways and Experimental Workflow

HIF_Signaling_Pathway HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / DMOG Treatment HIF-1a_p HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1a_p->PHDs HIF-1a-OH HIF-1α-OH PHDs->HIF-1a-OH Hydroxylation O2 O2 O2->PHDs aKG α-KG aKG->PHDs VHL VHL HIF-1a-OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF-1a_s HIF-1α Nucleus Nucleus HIF-1a_s->Nucleus Translocation HIF-1 HIF-1 (HIF-1α/HIF-1β) HIF-1a_s->HIF-1 PHDs_i PHDs DMOG DMOG DMOG->PHDs_i Inhibition Low_O2 Low O2 Low_O2->PHDs_i Inhibition HIF-1b HIF-1β HIF-1b->HIF-1 HRE HRE (Hypoxia-Responsive Element) HIF-1->HRE Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Binding Transcription Gene Transcription Target_Genes->Transcription

Caption: HIF-1α Signaling Pathway under Normoxia and Hypoxia/DMOG.

Experimental_Workflow Experimental Workflow for Investigating HIF-1α Stabilization cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, MCF-7) DMOG_Treatment 2. DMOG Treatment (Dose-response & Time-course) Cell_Culture->DMOG_Treatment Cell_Harvest 3. Cell Harvest & Lysis (Nuclear & Cytoplasmic Extraction) DMOG_Treatment->Cell_Harvest Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Harvest->Protein_Quant Western_Blot 5a. Western Blot (HIF-1α, Loading Control) Protein_Quant->Western_Blot Reporter_Assay 5b. Luciferase Reporter Assay (HRE-driven reporter) Protein_Quant->Reporter_Assay Data_Analysis 6. Data Analysis (Densitometry, Fold Change) Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Experimental workflow for studying DMOG-induced HIF-1α stabilization.

Experimental Protocols

Note: Proper sample preparation is critical for the detection of HIF-1α, as it is rapidly degraded under normoxic conditions. All steps involving cell harvesting and lysis should be performed quickly and on ice.

Cell Culture and DMOG Treatment
  • Cell Seeding: Plate cells of interest (e.g., HEK293, MCF-7) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • DMOG Preparation: Prepare a stock solution of DMOG (e.g., 100 mM in sterile water or DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).

  • Treatment: Remove the existing medium from the cells and replace it with the DMOG-containing medium. For control wells, use medium with the vehicle alone.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).

Nuclear Protein Extraction

Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is recommended for Western blot analysis.

  • Cell Harvesting: After DMOG treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.

  • Cell Lysis: Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors) and incubate on ice for 15 minutes. Add a detergent (e.g., NP-40) and vortex briefly.

  • Nuclear Pelleting: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., containing HEPES, NaCl, EDTA, and protease inhibitors).

  • Extraction: Incubate on ice for 30 minutes with periodic vortexing to facilitate the extraction of nuclear proteins.

  • Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear extract.

  • Protein Quantification: Determine the protein concentration of the nuclear extract using a BCA assay.

Western Blotting for HIF-1α
  • Sample Preparation: Mix the nuclear extract with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 7.5% polyacrylamide gel.

  • Electrophoresis: Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. The expected molecular weight of HIF-1α is approximately 116 kDa.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a nuclear loading control protein (e.g., Lamin B1 or PCNA).

HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1.

  • Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing HRE sequences upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • DMOG Treatment: After 24 hours of transfection, treat the cells with various concentrations of DMOG as described in Protocol 1.

  • Cell Lysis: After the desired treatment duration, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the vehicle-treated control.

Conclusion

DMOG is a powerful and widely used tool for inducing the stabilization and activity of HIF-1α under normoxic conditions. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize DMOG in their investigations of the HIF-1α signaling pathway. Careful adherence to these protocols, particularly regarding sample handling for HIF-1α detection, will ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl 2-Oxoglutarate for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Dimethyl 2-oxoglutarate (DM-2-OG) in cell culture experiments, with a focus on maintaining and enhancing cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DM-2-OG) and why is it used in cell culture?

A1: this compound is a cell-permeable ester form of 2-oxoglutarate (also known as alpha-ketoglutarate, α-KG), a key intermediate in the Krebs (TCA) cycle.[1] Once inside the cell, it is hydrolyzed to 2-oxoglutarate. It is used in cell culture to supplement intracellular levels of 2-oxoglutarate, which can play a crucial role in cellular metabolism, redox balance, mitochondrial function, and as a cofactor for various enzymes.[2][3]

Q2: What is the optimal concentration of DM-2-OG for my experiments?

A2: The optimal concentration of DM-2-OG is highly dependent on the cell type and the specific experimental context. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals. See the "Quantitative Data Summary" and "Experimental Protocols" sections below for guidance on establishing optimal concentrations.

Q3: Can DM-2-OG be toxic to cells?

A3: Yes, at high concentrations, DM-2-OG can be cytotoxic. For example, while concentrations up to 16-18 mM showed no significant reduction in viability for some cell lines, higher concentrations led to a gradual decrease in cell viability.[1] It is crucial to determine the cytotoxic threshold for your specific cell line.

Q4: How should I prepare and store DM-2-OG solutions?

A4: DM-2-OG is typically dissolved in a suitable solvent like sterile water or phosphate-buffered saline (PBS) to create a concentrated stock solution.[4] It is advisable to warm the solution to 37°C before adding it to the culture medium to prevent precipitation. Store stock solutions as recommended by the manufacturer, typically frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: How does DM-2-OG affect cellular metabolism?

A5: As a precursor to 2-oxoglutarate, DM-2-OG directly enters the TCA cycle, influencing cellular energy production (ATP). It can also impact amino acid metabolism, redox homeostasis by affecting the GSH/GSSG ratio, and the activity of 2-oxoglutarate-dependent dioxygenases, which are involved in processes like hypoxia signaling.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Decreased Cell Viability Concentration of DM-2-OG is too high.Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line. Start with a broad range (e.g., 0.1 mM to 20 mM).
Cell line is particularly sensitive to metabolic changes.Reduce the initial treatment concentration and gradually increase it. Monitor cell morphology closely after treatment.
Precipitate in Culture Medium Poor solubility of DM-2-OG at the working concentration or temperature.Prepare a concentrated stock solution and warm it to 37°C before diluting it into the pre-warmed culture medium. Ensure the final concentration does not exceed its solubility limit in your medium. Do not use if a precipitate is visible.
Inconsistent or Unexpected Results Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well/dish for all experiments.
Fluctuation in incubation conditions (temperature, CO₂).Maintain stable and optimal incubation conditions throughout the experiment.
Degradation of DM-2-OG stock solution.Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.
Adherent Cells Detaching Over-trypsinization during passaging can increase cell sensitivity.Handle cells gently during passaging. Use the minimum necessary concentration and incubation time for trypsin.
Cellular stress induced by the metabolic supplement.Monitor cells for morphological changes indicative of stress. Consider reducing the concentration of DM-2-OG.

Quantitative Data Summary

The optimal concentration of DM-2-OG varies significantly across different cell types and experimental conditions. The following table summarizes concentrations used in published studies.

CompoundCell Line(s)Concentration RangeObserved EffectReference
This compound (DM-2-OG)Muscle pericytes from diabetic patients1 mmol/LImproved redox balance and mitochondrial function.
This compound (DM-2-OG)Hepatic Stellate Cells (HSC-T6)1-16 mmol/LNo significant reduction in cell viability.
This compound (DM-2-OG)BRL-3A (hepatocytes)1-18 mmol/LNo significant reduction in cell viability.
This compound (DM-2-OG)Thyroid cancer cell lines1, 5, 10 mmol/L10 mM dose resulted in very low cell counts.
This compound (DM-2-OG)SH-SY5Y (human neuroblastoma)5 mmol/LPartially prevented neural cell death induced by glucose hypometabolism.
This compound (DM-2-OG)C2C12 myoblastsConcentration-dependentPromoted myoblast differentiation.

Experimental Protocols

Protocol 1: Determining Optimal DM-2-OG Concentration using an MTT Assay

This protocol outlines a method to determine the optimal concentration of DM-2-OG for cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound (DM-2-OG)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of DM-2-OG Solutions:

    • Prepare a concentrated stock solution of DM-2-OG in sterile water or PBS.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 mM to 20 mM).

  • Cell Treatment:

    • After 24 hours of incubation, remove the medium.

    • Add 100 µL of the medium containing different concentrations of DM-2-OG to the respective wells.

    • Include control wells: medium only (background) and cells in medium without DM-2-OG (vehicle control).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the background control wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control (100%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_dmog Prepare Serial Dilutions of DM-2-OG treat_cells Treat Cells with DM-2-OG Concentrations prepare_dmog->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for a dose-response cell viability experiment.

tca_cycle cluster_tca TCA Cycle DMOG This compound (extracellular) DMOG_in This compound (intracellular) DMOG->DMOG_in Cell Membrane Transport OG 2-Oxoglutarate (α-KG) DMOG_in->OG Hydrolysis Succinyl_CoA Succinyl_CoA OG->Succinyl_CoA Amino_Acid_Metabolism Amino Acid Metabolism OG->Amino_Acid_Metabolism Redox_Balance Redox Balance (GSH/GSSG) OG->Redox_Balance Enzyme_Cofactor Dioxygenase Cofactor (e.g., for HIF prolyl hydroxylases) OG->Enzyme_Cofactor Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->OG Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Role of DM-2-OG in cellular metabolism.

troubleshooting_flowchart start Unexpected Cell Viability Results check_concentration Is the DM-2-OG concentration optimized? start->check_concentration optimize_concentration Perform dose-response experiment check_concentration->optimize_concentration No check_morphology Are cells showing signs of stress? check_concentration->check_morphology Yes optimize_concentration->check_morphology reduce_concentration Lower the working concentration check_morphology->reduce_concentration Yes check_protocol Review experimental protocol for consistency check_morphology->check_protocol No reduce_concentration->check_protocol standardize_protocol Standardize cell seeding, incubation, and reagent handling check_protocol->standardize_protocol No end Consistent Results check_protocol->end Yes standardize_protocol->end

Caption: Troubleshooting flowchart for unexpected viability results.

References

Technical Support Center: Troubleshooting Dimethyl 2-oxoglutarate (DMKG) Instability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the stability of Dimethyl 2-oxoglutarate (DMKG) in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and provide detailed experimental protocols to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMKG) and why is it used in cell culture?

A1: this compound (DMKG), also known as Dimethyl α-ketoglutarate, is a cell-permeable derivative of α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[1] Due to the poor permeability of the negatively charged α-KG across cell membranes, DMKG is widely used as a tool to increase intracellular levels of α-KG.[2][3][4] Once inside the cell, it is believed that intracellular esterases cleave the methyl groups, releasing α-KG.[5] α-KG plays a crucial role in cellular energy metabolism, amino acid synthesis, and as a cofactor for various dioxygenase enzymes, including those involved in epigenetic regulation and hypoxia-inducible factor (HIF) signaling.

Q2: I've noticed a rapid drop in the pH of my culture medium after adding DMKG. What could be the cause?

A2: The rapid acidification of your culture medium is a known consequence of DMKG instability. DMKG can spontaneously hydrolyze in aqueous solutions, such as cell culture media, into α-ketoglutarate (α-KG). This hydrolysis process releases acidic byproducts, leading to a decrease in the pH of the extracellular environment. This pH shift can independently affect cellular metabolism and viability, confounding experimental results.

Q3: My experimental results are inconsistent or not what I expected after treating cells with DMKG. Could this be related to its stability?

A3: Yes, inconsistent results are a strong indicator of DMKG instability. The rapid, spontaneous hydrolysis of DMKG in culture media means that the effective concentration of the parent compound decreases over time, while the concentration of its breakdown product, α-ketoglutarate (α-KG), increases. This can lead to several issues:

  • Variable Dosing: The actual concentration of DMKG your cells are exposed to may be significantly lower than intended and will vary throughout the experiment.

  • Off-Target Effects: The observed biological effects might be due to the increasing concentration of α-KG rather than DMKG itself. It has been shown that many cell lines can import extracellular α-KG.

  • Spurious Metabolic Effects: The hydrolysis products can have their own metabolic consequences, independent of the intended action of DMKG.

Q4: How should I prepare and store DMKG solutions to minimize degradation?

A4: To minimize degradation, it is crucial to handle DMKG solutions properly.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.

  • Working Solutions: It is highly recommended to prepare working solutions fresh for each experiment by diluting the stock solution directly into the culture medium immediately before adding it to the cells. Do not store DMKG in aqueous solutions for extended periods.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or Poor Reproducibility

This is often the first sign that DMKG instability is impacting your experiment. The observed effects may be due to the degradation products rather than DMKG itself.

Troubleshooting Workflow:

A Unexpected Cellular Phenotype or Poor Reproducibility B Verify DMKG Handling and Storage A->B C Prepare Fresh Stock and Working Solutions B->C Improper D Perform Time-Course Experiment B->D Proper C->D E Analyze Media for DMKG and α-KG D->E F Test α-KG Directly E->F G Compare Phenotypes F->G H Phenotype Matches α-KG Control G->H Yes I Phenotype is Distinct from α-KG Control G->I No J Conclusion: Observed effect is likely due to α-KG from DMKG hydrolysis. H->J K Conclusion: Observed effect may be due to DMKG, a combination of factors, or an artifact. I->K

Caption: Troubleshooting workflow for unexpected results with DMKG.

Experimental Protocol: Verifying DMKG Hydrolysis in Your Media

This protocol allows you to quantify the rate of DMKG hydrolysis under your specific experimental conditions.

Materials:

  • Your cell culture medium

  • This compound (DMKG)

  • α-Ketoglutarate (α-KG) standard

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation: Prepare a solution of DMKG in your cell culture medium at the final concentration used in your experiments.

  • Time Points: Aliquot the solution into several sterile tubes. Place them in your cell culture incubator.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), remove one tube and immediately store it at -80°C to halt any further reaction.

  • Analysis: Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the concentrations of both DMKG and α-KG.

  • Standard Curve: Prepare a standard curve for both DMKG and α-KG to accurately determine their concentrations in your samples.

  • Data Interpretation: Plot the concentration of DMKG and α-KG over time. This will reveal the rate of hydrolysis in your specific medium and under your experimental conditions.

Issue 2: Significant pH Drop in Culture Medium

A decrease in media pH can independently cause cellular stress and alter experimental outcomes.

Mitigation Strategies:

  • Use Buffered Media: Ensure your culture medium contains a robust buffering system, such as HEPES, in addition to the standard bicarbonate-CO2 system.

  • Monitor pH: Regularly monitor the pH of your culture medium during the experiment, especially for longer incubation times. This can be done using a pH meter or pH-sensitive indicator strips.

  • Lower DMKG Concentration: If possible, use the lowest effective concentration of DMKG to minimize the production of acidic byproducts.

  • Control for pH Changes: Include a control group where the pH of the medium is adjusted to match the pH drop observed in the DMKG-treated group. This can help to distinguish the effects of acidification from the effects of DMKG or its metabolites.

Data on DMKG Instability

Recent studies have demonstrated the rapid spontaneous hydrolysis of DMKG in aqueous solutions. The table below summarizes key findings.

CompoundInitial ConcentrationTime% Hydrolyzed to α-KGMedium/SolutionReference
DMKG1 mM72 h~100%Aqueous Media,
1-octyl-KG1 mM72 h~100%Aqueous Media,

Data presented is an approximation based on published findings. The exact rate of hydrolysis can vary depending on the specific composition of the culture medium, temperature, and pH.

Visualizing DMKG Instability

Hydrolysis of this compound (DMKG)

The primary instability issue with DMKG is its hydrolysis in aqueous environments.

DMKG This compound (DMKG) aKG α-Ketoglutarate (α-KG) DMKG->aKG Spontaneous Hydrolysis Methanol 2x Methanol DMKG->Methanol H2O H₂O (in Culture Media) Protons 2x H⁺ (Acidification) aKG->Protons Release of

Caption: Spontaneous hydrolysis of DMKG in aqueous culture media.

Factors Influencing DMKG Stability

Several factors can influence the rate of DMKG hydrolysis. Understanding these can help in designing more robust experiments.

DMKG_Stability DMKG Stability Time Time in Aqueous Solution DMKG_Stability->Time Decreases with Temperature Temperature DMKG_Stability->Temperature Decreases with higher pH pH of Medium DMKG_Stability->pH Influenced by Media_Comp Media Components DMKG_Stability->Media_Comp Potentially influenced by

Caption: Key factors affecting the stability of DMKG in solution.

References

Technical Support Center: Off-Target Effects of Dimethyl 2-oxoglutarate in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethyl 2-oxoglutarate (DMKG) in cellular assays. DMKG, a cell-permeable derivative of α-ketoglutarate (α-KG), is a key intermediate in the Krebs cycle. While it is often used to study the effects of α-KG on cellular processes, it is crucial to be aware of its potential off-target effects to ensure accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DMKG)?

A1: DMKG is a cell-permeable prodrug of α-ketoglutarate (α-KG). Once inside the cell, it is hydrolyzed by intracellular esterases to release α-KG and two molecules of methanol (B129727). α-KG is a crucial metabolite in the tricarboxylic acid (TCA) cycle and a cofactor for numerous dioxygenase enzymes, including prolyl hydroxylases involved in HIF-1α degradation.

Q2: What are the known off-target effects of DMKG?

A2: The primary off-target effects of DMKG stem from its influence on cellular metabolism and signaling pathways beyond simply increasing intracellular α-KG levels. These can include:

  • Modulation of HIF-1α stability: DMKG has been shown to stabilize Hypoxia-Inducible Factor-1α (HIF-1α) even under normoxic conditions by inhibiting prolyl hydroxylases (PHDs)[1][2].

  • Alterations in cellular bioenergetics: It can impact mitochondrial function and glycolysis[3][4].

  • Effects on cell proliferation and viability: The effects of DMKG on cell proliferation can be cell-type dependent, with some studies reporting inhibition of proliferation[4]. High concentrations can be cytotoxic.

  • Induction of autophagy: DMKG can influence autophagic processes within the cell.

Q3: How can methanol, a byproduct of DMKG hydrolysis, affect my cells?

A3: While the concentration of methanol produced from typical working concentrations of DMKG is generally low, it is a potential confounding factor. Methanol can be metabolized to formaldehyde (B43269) and formic acid, which are cytotoxic. It is advisable to include a methanol-only control in your experiments, especially when using high concentrations of DMKG or in long-term studies.

Troubleshooting Guides

Problem 1: Unexpected changes in cell viability or proliferation in my MTT or other viability assays.
  • Possible Cause 1: Direct interference of DMKG with the assay chemistry.

    • Explanation: Some compounds can directly reduce the tetrazolium salts (like MTT) or interfere with the fluorescent dyes used in viability assays, leading to inaccurate readings. DMKG's impact on cellular redox state could potentially influence these assays.

    • Troubleshooting:

      • Run a cell-free control with DMKG in the assay medium to check for direct chemical reduction of the viability reagent.

      • Use a secondary, mechanistically different viability assay to confirm your results (e.g., a dye exclusion assay like Trypan Blue or a real-time live/dead cell imaging assay).

  • Possible Cause 2: Dose-dependent effects of DMKG on cell proliferation.

    • Explanation: DMKG can have differential effects on cell proliferation depending on the cell type and concentration used. Some studies have shown that DMKG can inhibit the proliferation of certain cell types.

    • Troubleshooting:

      • Perform a dose-response curve to determine the optimal, non-toxic concentration of DMKG for your specific cell line.

      • Monitor cell proliferation over time using live-cell imaging or cell counting to understand the kinetics of DMKG's effect.

Problem 2: My Seahorse XF assay results show unexpected changes in mitochondrial respiration or glycolysis.
  • Possible Cause 1: DMKG is altering the metabolic phenotype of the cells.

    • Explanation: As a key metabolite, supplementing with DMKG can shift the metabolic balance of the cell. It has been shown to improve mitochondrial function in some contexts but can also affect glycolysis.

    • Troubleshooting:

      • Carefully design your Seahorse experiment with appropriate controls, including vehicle-treated cells.

      • Measure both Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to get a complete picture of the metabolic changes.

      • Consider that DMKG may not rescue all metabolic defects and can have different effects on healthy versus diseased or stressed cells.

  • Possible Cause 2: The timing of DMKG treatment is critical.

    • Explanation: The metabolic effects of DMKG can be time-dependent. Short-term and long-term treatments may yield different results.

    • Troubleshooting:

      • Perform a time-course experiment to determine the optimal treatment duration for the desired metabolic effect.

Problem 3: I am seeing stabilization of HIF-1α under normoxic conditions.
  • Possible Cause: DMKG is inhibiting prolyl hydroxylases (PHDs).

    • Explanation: α-KG is a cofactor for PHDs, which are responsible for marking HIF-1α for degradation under normoxic conditions. By increasing intracellular α-KG, DMKG can lead to feedback inhibition or competitive binding at the active site of PHDs, leading to HIF-1α stabilization.

    • Troubleshooting:

      • Confirm HIF-1α stabilization using Western blotting.

      • Investigate the expression of HIF-1α target genes (e.g., VEGF, GLUT1) using qRT-PCR to confirm functional activation of the pathway.

      • If HIF-1α stabilization is an unwanted off-target effect, consider using lower concentrations of DMKG or a shorter treatment duration.

Quantitative Data Summary

Table 1: Reported Concentrations of DMKG and Their Effects in Cellular Assays

Cell TypeConcentrationAssayObserved EffectReference
Muscle Pericytes1 mmol/lSeahorse XF, Western Blot, Proliferation AssayImproved redox balance and mitochondrial function; did not affect glycolysis; inhibited proliferation in non-diabetic cells.
Hepatic Stellate Cells1 mM and 4 mMMTT Assay, Real-time PCR, Western BlotNo effect on cell viability at these concentrations.
Hepatic Stellate Cells> 16 mMMTT AssayDecreased cell viability.
SH-SY5Y Neuroblastoma5 mMLDH Assay, H2DCFDA AssayPartially prevented glucose hypometabolism-induced cell death and ROS production.
Breast Cancer CellsNot SpecifiedTumorsphere formation assayPromoted stem-like characteristics.

Key Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • DMKG Treatment: Treat cells with the desired concentrations of DMKG or vehicle control. Include wells with medium and DMKG but no cells to test for direct MTT reduction.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the cell-free DMKG control wells from the experimental wells.

Seahorse XF Cell Mito Stress Test
  • Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate at an optimal density and allow them to adhere.

  • DMKG Pre-treatment: Pre-treat cells with DMKG or vehicle for the desired duration before the assay.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and pre-incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Assay Run: Calibrate the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Western Blot for HIF-1α
  • Cell Lysis: After DMKG treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

DMKG_Off_Target_Effects DMKG This compound (DMKG) Esterases Intracellular Esterases DMKG->Esterases Hydrolysis Mitochondria Mitochondrial Function DMKG->Mitochondria Impacts Glycolysis Glycolysis DMKG->Glycolysis Impacts Autophagy Autophagy DMKG->Autophagy Modulates Cell_Proliferation Cell Proliferation DMKG->Cell_Proliferation Affects alpha_KG α-Ketoglutarate (α-KG) Esterases->alpha_KG Methanol Methanol Esterases->Methanol TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Enters PHDs Prolyl Hydroxylases (PHDs) alpha_KG->PHDs Cofactor for HIF1a_stabilization HIF-1α Stabilization alpha_KG->HIF1a_stabilization Inhibition of PHDs leads to HIF1a HIF-1α PHDs->HIF1a Degrades

Caption: Off-target effects of this compound (DMKG).

Troubleshooting_Workflow Start Unexpected Experimental Result with DMKG Check_Viability Is cell viability/proliferation affected? Start->Check_Viability Viability_Troubleshooting 1. Run cell-free controls. 2. Use secondary viability assay. 3. Perform dose-response. Check_Viability->Viability_Troubleshooting Yes Check_Metabolism Are metabolic readouts (OCR/ECAR) altered? Check_Viability->Check_Metabolism No End Identify and control for off-target effect Viability_Troubleshooting->End Metabolism_Troubleshooting 1. Include proper vehicle controls. 2. Perform time-course experiment. 3. Analyze both OCR and ECAR. Check_Metabolism->Metabolism_Troubleshooting Yes Check_HIF1a Is HIF-1α stabilized under normoxia? Check_Metabolism->Check_HIF1a No Metabolism_Troubleshooting->End HIF1a_Troubleshooting 1. Confirm with Western Blot. 2. Check target gene expression. 3. Titrate DMKG concentration. Check_HIF1a->HIF1a_Troubleshooting Yes Check_HIF1a->End No HIF1a_Troubleshooting->End

Caption: Troubleshooting workflow for unexpected results with DMKG.

HIF1a_Regulation_Pathway Normoxia Normoxia PHD Prolyl Hydroxylase (PHD) Normoxia->PHD Activates HIF1a HIF-1α PHD->HIF1a Hydroxylates O2 O2 O2->PHD alphaKG α-KG alphaKG->PHD HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH VHL VHL E3 Ligase HIF1a_OH->VHL Binds to Proteasome Proteasomal Degradation VHL->Proteasome Targets for DMKG DMKG Increased_alphaKG Increased [α-KG] DMKG->Increased_alphaKG Increases Increased_alphaKG->PHD Inhibits

Caption: DMKG-mediated stabilization of HIF-1α.

References

How to control for the hydrolysis of Dimethyl 2-oxoglutarate to alpha-ketoglutarate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl 2-oxoglutarate (DMKG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of DMKG, with a specific focus on controlling its hydrolysis to alpha-ketoglutarate (B1197944) (α-KG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMKG) and why is it used in research?

A: this compound is a cell-permeable ester derivative of alpha-ketoglutarate (α-KG), a key intermediate in the Krebs cycle. Due to the ester groups, DMKG can more readily cross cell membranes compared to the negatively charged α-KG. Once inside the cell, it is hydrolyzed by intracellular esterases to release α-KG, thereby increasing intracellular α-KG levels for experimental studies.[1]

Q2: What is the primary stability concern when working with DMKG?

A: The primary concern is the spontaneous hydrolysis of the ester groups in aqueous solutions, which converts DMKG to mono-methyl-2-oxoglutarate and subsequently to α-KG. This hydrolysis can occur both in stock solutions and in experimental media, potentially altering the effective concentration of DMKG and introducing confounding variables in the form of extracellular α-KG and protons.[2][3]

Q3: How does the hydrolysis of DMKG to α-KG affect experimental results?

A: Uncontrolled hydrolysis can lead to several experimental artifacts:

  • Inaccurate Dosing: The actual concentration of DMKG will decrease over time, while the concentration of α-KG increases.

  • Extracellular Effects: The generated extracellular α-KG can have biological effects, confounding the interpretation of results intended to be from intracellular α-KG.

  • pH Changes: The hydrolysis of each DMKG molecule can release protons, leading to the acidification of the experimental medium. This change in pH can independently affect cellular processes.[2]

  • Variability: Inconsistent hydrolysis rates between experiments can lead to poor reproducibility of results.

Q4: How should I prepare and store DMKG stock solutions?

A: To minimize hydrolysis, it is recommended to prepare stock solutions in anhydrous solvents such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is best practice to prepare fresh working solutions from the stock solution immediately before each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Step
Variable DMKG Hydrolysis Prepare fresh working solutions of DMKG for each experiment. Avoid using old or improperly stored solutions.
Monitor and control the pH of your experimental medium throughout the experiment.
Consider including a vehicle control (the solvent used for the DMKG stock) and an α-KG control to distinguish the effects of DMKG from its hydrolytic products.
Inaccurate Pipetting Calibrate your pipettes regularly, especially for viscous solvents like DMSO.
Issue 2: Unexpected changes in the pH of the cell culture medium.
Potential Cause Troubleshooting Step
DMKG Hydrolysis As DMKG hydrolyzes to α-KG, protons are released, which can acidify the medium.
Use a well-buffered medium (e.g., HEPES-buffered) to maintain a stable pH.
Monitor the pH of the medium at the beginning and end of the experiment.
Consider performing a cell-free control experiment with DMKG in the medium to quantify the extent of pH change.
Issue 3: Observed biological effects are different from expected intracellular α-KG effects.
Potential Cause Troubleshooting Step
Extracellular α-KG Effects The α-KG generated from hydrolysis in the medium may be acting on cell surface receptors or transporters.
Include a parallel experimental arm with direct addition of α-KG to the medium to assess its extracellular effects.
Reduce the incubation time with DMKG to minimize the accumulation of extracellular α-KG.
Off-target Effects of DMKG The DMKG molecule itself may have biological activities independent of its conversion to α-KG.
If possible, use other cell-permeable α-KG analogs to see if the effect is consistent.

Experimental Protocols

Protocol 1: Preparation of DMKG Working Solution
  • Stock Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 1 M.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Immediately before use, thaw a single aliquot of the DMKG stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium.

    • Vortex briefly to ensure complete mixing.

    • Add the working solution to your experimental setup without delay.

Protocol 2: Monitoring DMKG Hydrolysis

This protocol provides a general framework for assessing the stability of DMKG in your specific experimental buffer or medium.

  • Sample Preparation:

    • Prepare a solution of DMKG at the desired experimental concentration in your buffer or cell-free medium of choice.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to stop the hydrolysis.

  • Analysis:

    • Thaw the samples and analyze the concentrations of both DMKG and α-KG using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Plot the concentration of DMKG and α-KG over time to determine the rate of hydrolysis under your specific experimental conditions.

Quantitative Data

Parameter Condition Observation/Recommendation Reference
Solvent for Stock Anhydrous DMSO, EthanolRecommended to prevent premature hydrolysis.
Aqueous Stability Cell Culture Medium (e.g., DMEM) at 37°CSpontaneous and time-dependent hydrolysis to α-KG observed over a 72-hour period.
pH Neutral to slightly acidic (e.g., PBS pH 7.2)Generally recommended for dissolving DMKG for immediate use. Ester hydrolysis is typically accelerated at both acidic and basic pH.
Temperature 37°CHydrolysis is expected to be faster at physiological temperatures compared to room temperature or 4°C.General chemical kinetics
Storage of Aqueous Solutions Not RecommendedPrepare fresh for each experiment to ensure accurate concentration of DMKG.Best Practice

Visualizations

experimental_workflow Experimental Workflow for Using DMKG cluster_prep Preparation cluster_experiment Experiment stock Prepare Anhydrous DMKG Stock (e.g., 1M in DMSO) aliquot Aliquot and Store at -80°C stock->aliquot fresh_working Prepare Fresh Working Solution in Pre-warmed Medium aliquot->fresh_working Day of Experiment add_to_cells Immediately Add to Cell Culture fresh_working->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate analysis Data Analysis and Interpretation incubate->analysis Endpoint vehicle Vehicle Control (e.g., DMSO) akg α-KG Control cell_free Cell-Free DMKG (for stability/pH check)

Caption: Recommended workflow for preparing and using this compound in experiments.

hydrolysis_pathway Hydrolysis of this compound (DMKG) DMKG This compound (DMKG) OCH3 OCH3 MMKG Mono-methyl 2-oxoglutarate OCH3 OH DMKG->MMKG + H2O - CH3OH AKG alpha-Ketoglutarate (α-KG) OH OH MMKG->AKG + H2O - CH3OH logical_relationship Factors Influencing DMKG Stability and Experimental Outcome DMKG_stability DMKG Stability Experimental_Outcome Experimental Outcome DMKG_stability->Experimental_Outcome influences pH pH pH->DMKG_stability Temperature Temperature Temperature->DMKG_stability Solvent Aqueous Solvent Solvent->DMKG_stability Time Incubation Time Time->DMKG_stability

References

Addressing cytotoxicity of Dimethyl 2-oxoglutarate at high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Dimethyl 2-oxoglutarate (DMKG) at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound (DMKG) expected to be cytotoxic?

A1: Yes, at high concentrations, DMKG can exhibit cytotoxic effects. The cytotoxicity of DMKG is dose-dependent. While lower concentrations (typically in the 1-16 mM range) are generally well-tolerated and can even be beneficial by improving redox balance and mitochondrial function, higher concentrations can lead to a significant reduction in cell viability. It has been observed that hepatic stellate cells (HSC-T6) are more sensitive to the cytotoxic effects of high concentrations of DMKG compared to other cell types like the BRL-3A cell line.

Q2: What are the potential mechanisms of DMKG-induced cytotoxicity at high concentrations?

A2: The precise mechanisms of DMKG cytotoxicity at high concentrations are not fully elucidated but are thought to involve:

  • Metabolic Dysregulation: As a cell-permeable analog of α-ketoglutarate, a key intermediate in the Krebs cycle, high levels of DMKG can disrupt cellular metabolism. This can lead to an imbalance in metabolic pathways, potentially causing cellular stress and death.

  • Oxidative Stress: Although DMKG can have antioxidant properties at lower concentrations, high concentrations may lead to an increase in reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage.

  • Apoptosis: Cell death induced by high concentrations of DMKG is likely to occur through programmed cell death or apoptosis, triggered by overwhelming cellular stress.

Q3: At what concentrations does DMKG typically become cytotoxic?

A3: The cytotoxic concentration of DMKG is cell-type dependent. For instance, in HSC-T6 cells, concentrations above 16 mM have been shown to significantly reduce cell viability, while concentrations of 1-4 mM were found to be non-toxic. To determine the precise cytotoxic concentration for your specific cell line, it is crucial to perform a dose-response experiment.

Q4: How can I determine the optimal, non-toxic concentration of DMKG for my experiments?

A4: To determine the optimal concentration, you should perform a dose-response curve using a cell viability assay such as the MTT, MTS, or LDH assay. This will allow you to identify the concentration range that achieves the desired biological effect without causing significant cytotoxicity in your specific cell model.

Troubleshooting Guide: Addressing DMKG Cytotoxicity

This guide provides solutions to common problems encountered when using DMKG at high concentrations.

Problem Possible Cause Recommended Solution
High cell death observed even at concentrations reported as non-toxic in the literature. Cell line sensitivity differs. Culture conditions may vary. Solvent toxicity (if applicable).Perform a dose-response curve to determine the IC50 for your specific cell line. Ensure consistent and optimal cell culture conditions. Run a vehicle control to rule out solvent-induced toxicity.
Inconsistent results between experiments. Variability in cell seeding density. Inconsistent DMKG preparation. Fluctuations in incubator conditions.Maintain a consistent cell seeding density. Prepare fresh DMKG solutions for each experiment. Regularly calibrate and monitor incubator CO2, temperature, and humidity levels.
Precipitate formation in the culture medium. High concentration of DMKG. Interaction with media components.Prepare DMKG stock solution in a suitable solvent and ensure it is fully dissolved before adding to the culture medium. Consider sterile filtering the final medium containing DMKG.
Sudden pH shift in the culture medium after adding DMKG. Acidic nature of DMKG hydrolysis products.Monitor the pH of the culture medium after adding DMKG. Use a buffered medium (e.g., with HEPES) to maintain stable pH.

Quantitative Data

The following table summarizes the known cytotoxic concentrations of DMKG. It is important to note that specific IC50 values for DMKG are not widely reported in the literature, and experimental determination is highly recommended.

Cell LineAssayCytotoxic ConcentrationNon-Toxic ConcentrationReference
HSC-T6MTT> 16 mM1-16 mM
BRL-3AMTT> 18 mM1-18 mM
Various-Not Reported--

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of DMKG using MTT Assay

This protocol outlines the steps to determine the dose-dependent cytotoxicity of DMKG.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DMKG)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMKG in complete culture medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the DMKG dilutions. Include a vehicle control (medium with the same concentration of solvent used for DMKG, if any) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100%). Plot the cell viability against the DMKG concentration to determine the IC50 value.

Signaling Pathways and Workflows

Putative Signaling Pathway of DMKG-Induced Cytotoxicity at High Concentrations

At high concentrations, DMKG is hypothesized to induce cytotoxicity through metabolic overload and oxidative stress, ultimately leading to apoptosis.

DMKG_Cytotoxicity DMKG High Concentration This compound Metabolic_Overload Metabolic Overload DMKG->Metabolic_Overload Krebs_Cycle Krebs Cycle Dysfunction Metabolic_Overload->Krebs_Cycle ROS Increased ROS Production Krebs_Cycle->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptosis Pathway Activation Mitochondrial_Dysfunction->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death DMKG_Workflow Start Start: Observe Unexpected Cytotoxicity Dose_Response 1. Dose-Response Curve (e.g., MTT Assay) Start->Dose_Response Determine_IC50 2. Determine IC50 Value Dose_Response->Determine_IC50 Mechanism_Investigation 3. Investigate Mechanism Determine_IC50->Mechanism_Investigation ROS_Assay ROS Measurement Mechanism_Investigation->ROS_Assay Oxidative Stress? Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Investigation->Apoptosis_Assay Apoptosis? Metabolomics Metabolomic Analysis Mechanism_Investigation->Metabolomics Metabolic Changes? Data_Analysis 4. Data Analysis & Interpretation ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Metabolomics->Data_Analysis Conclusion Conclusion: Characterize Cytotoxic Profile Data_Analysis->Conclusion Troubleshooting_Flowchart Start Problem: High Cytotoxicity with DMKG Check_Concentration Is the concentration within the expected non-toxic range? Start->Check_Concentration Optimize_Concentration Action: Perform Dose-Response and determine IC50 Check_Concentration->Optimize_Concentration No Check_Solvent Is a solvent used? (e.g., DMSO) Check_Concentration->Check_Solvent Yes Optimize_Concentration->Check_Solvent Solvent_Control Action: Run a vehicle-only control Check_Solvent->Solvent_Control Yes Check_Culture Are cell culture conditions optimal? Check_Solvent->Check_Culture No Solvent_Control->Check_Culture Optimize_Culture Action: Standardize cell passage, seeding density, and media Check_Culture->Optimize_Culture No Consider_Mitigation Problem Persists: Consider Mitigation Strategies Check_Culture->Consider_Mitigation Yes Optimize_Culture->Consider_Mitigation Co_treatment e.g., Co-treatment with antioxidants (N-acetylcysteine) Consider_Mitigation->Co_treatment

Technical Support Center: Improving the In Vivo Delivery of Dimethyl 2-Oxoglutarate (DMKG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of Dimethyl 2-oxoglutarate (DMKG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the in vivo delivery of DMKG.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMKG) and why is it used in in vivo studies?

A1: this compound is a cell-permeable ester derivative of 2-oxoglutarate (also known as alpha-ketoglutarate, α-KG), a key intermediate in the Krebs (TCA) cycle.[1][2][3] Due to its ester groups, DMKG can more readily cross cell membranes compared to the negatively charged α-KG. Once inside the cell, esterases hydrolyze DMKG to release 2-oxoglutarate, thereby increasing its intracellular concentration. This allows for the investigation of the in vivo effects of elevating intracellular α-KG levels, which can influence a wide range of cellular processes including energy metabolism, autophagy, and redox balance.[1][4]

Q2: What are the known in vivo effects of DMKG?

A2: In vivo studies in mice have shown that DMKG can efficiently prevent starvation-induced autophagy. It has also been demonstrated to decrease maladaptive autophagy in a mouse model of pressure overload-induced cardiomyopathy, leading to improved cardiac function.

Q3: What are the recommended solvents and vehicles for in vivo administration of DMKG?

A3: DMKG is a liquid at room temperature and is soluble in various solvents. For in vivo administration, it is crucial to use a biocompatible vehicle. While specific formulations can be experiment-dependent, common solvents include DMSO, ethanol, and PBS. However, for intraperitoneal or intravenous injections, it is often necessary to use a co-solvent system to ensure solubility and minimize precipitation upon injection. A commonly used vehicle for similar compounds involves a mixture of DMSO, PEG300, Tween-80, and saline. Another option for some compounds is corn oil. It is essential to perform small-scale formulation tests to ensure the stability and solubility of DMKG in the chosen vehicle at the desired concentration.

Q4: What are the typical routes of administration for DMKG in animal models?

A4: The most commonly reported route of administration for DMKG in mice is intraperitoneal (i.p.) injection. Oral gavage (p.o.) and intravenous (i.v.) injection are other potential routes, although specific protocols for DMKG via these routes are not as well-documented in the literature. The choice of administration route will depend on the desired pharmacokinetic profile and the experimental model.

Q5: Is there any information on the pharmacokinetics and bioavailability of DMKG in vivo?

A5: Currently, there is a lack of publicly available, detailed pharmacokinetic studies for this compound in common animal models like mice. Parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), elimination half-life (t1/2), and bioavailability for different administration routes have not been extensively reported. Researchers may need to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental setup.

Troubleshooting Guides

In Vivo Delivery and Formulation
Problem Possible Cause(s) Troubleshooting Steps
Precipitation of DMKG in vehicle upon preparation or during storage. - The concentration of DMKG exceeds its solubility in the chosen vehicle.- The vehicle components are not in the correct ratio.- Temperature fluctuations affecting solubility.- Perform solubility tests with different vehicle compositions and concentrations of DMKG.- Consider using a co-solvent system (e.g., DMSO/PEG300/Tween-80/saline).- Gently warm the solution during preparation to aid dissolution, but be mindful of DMKG stability at elevated temperatures.- Prepare fresh formulations before each experiment if stability is a concern.
Animal distress or adverse reactions after injection (e.g., irritation, lethargy). - Vehicle intolerance (e.g., high percentage of DMSO).- High osmolality of the formulation.- Rapid injection rate.- The pH of the formulation is not physiological.- Reduce the percentage of organic solvents like DMSO in the final formulation.- Ensure the final formulation is isotonic.- Administer the injection slowly and at a controlled rate.- Check and adjust the pH of the final formulation to be close to physiological pH (7.2-7.4).- Conduct a vehicle-only control group to assess for vehicle-specific effects.
Inconsistent or lack of expected biological effect in vivo. - Poor bioavailability of the administered DMKG.- Inadequate dosing.- Rapid metabolism or clearance of DMKG.- Degradation of DMKG in the formulation.- Consider alternative administration routes that may offer better bioavailability (e.g., i.v. vs. i.p. or p.o.).- Perform a dose-response study to determine the optimal effective dose.- Increase the frequency of administration based on the expected half-life (pilot PK study may be needed).- Ensure the formulation is prepared fresh and stored appropriately to prevent degradation.
Assessing Downstream Effects (e.g., Autophagy)
Problem Possible Cause(s) Troubleshooting Steps
No change in LC3-II levels by Western blot after DMKG treatment. - Insufficient DMKG dose or treatment duration to inhibit autophagy.- Low basal autophagy levels in the tissue of interest.- Issues with the Western blot protocol for LC3 detection.- Increase the dose or duration of DMKG treatment.- Include a positive control for autophagy induction (e.g., starvation) to confirm that autophagy can be modulated in the model.- To measure autophagic flux, co-administer a lysosomal inhibitor (e.g., chloroquine) to assess the accumulation of LC3-II.- Optimize Western blot conditions for small proteins like LC3 (e.g., use appropriate gel percentage and transfer conditions).
High variability in results between animals in the same treatment group. - Inconsistent administration of DMKG (e.g., incorrect volume, leakage from injection site).- Biological variability between animals.- Differences in food intake or circadian rhythm.- Ensure proper training and consistent technique for animal dosing.- Increase the number of animals per group to improve statistical power.- Standardize experimental conditions such as fasting/feeding times and the time of day for dosing and sample collection.

Data Presentation

Due to the limited availability of public data on the in vivo pharmacokinetics of this compound, the following tables are presented as examples to guide researchers in structuring their own experimental data.

Table 1: Example Pharmacokinetic Parameters of a Test Compound in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)t₁/₂ (h)Bioavailability (%)
Intravenous (i.v.)1015.2 ± 2.10.0825.8 ± 3.51.2 ± 0.2100
Intraperitoneal (i.p.)508.9 ± 1.50.530.1 ± 4.21.8 ± 0.3~70
Oral Gavage (p.o.)1003.4 ± 0.81.015.6 ± 2.92.1 ± 0.4~30
Data are presented as mean ± SD and are for illustrative purposes only.

Table 2: Example Dose-Dependent Inhibition of Autophagy Marker (LC3-II) in Mouse Liver

Treatment GroupDose (mg/kg, i.p.)LC3-II / GAPDH Ratio (normalized to control)
Vehicle Control-1.00 ± 0.15
DMKG1000.75 ± 0.12
DMKG3000.42 ± 0.09
DMKG5000.38 ± 0.07
*Data are presented as mean ± SD and are for illustrative purposes only. p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of DMKG in Mice

Materials:

  • This compound (DMKG)

  • Vehicle (e.g., sterile PBS, or a co-solvent system like 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Acclimatize mice to handling for several days prior to the experiment.

  • Formulation Preparation:

    • Prepare the DMKG solution in the chosen vehicle at the desired concentration.

    • If using a co-solvent system, first dissolve the DMKG in DMSO, then add PEG300 and Tween-80, and finally bring to the final volume with saline. Vortex thoroughly to ensure a clear solution.

    • It is recommended to prepare the formulation fresh on the day of injection.

  • Dosing:

    • Weigh the mouse to determine the correct injection volume. The injection volume should typically not exceed 10 mL/kg body weight.

    • Restrain the mouse appropriately.

    • Wipe the injection site (lower left or right quadrant of the abdomen) with 70% ethanol.

    • Insert the needle at a 15-30 degree angle, bevel up, into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, indicating correct placement.

    • Inject the DMKG solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-injection.

Protocol 2: Assessment of Autophagic Flux in Mouse Liver using DMKG and Chloroquine

Materials:

  • DMKG formulation (from Protocol 1)

  • Chloroquine (CQ) solution (dissolved in sterile saline, e.g., 60 mg/kg)

  • Anesthesia and surgical tools for tissue collection

  • Liquid nitrogen

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Western blot reagents and antibodies (anti-LC3, anti-GAPDH)

Procedure:

  • Animal Treatment:

    • Divide mice into four groups: (1) Vehicle, (2) DMKG, (3) CQ, (4) DMKG + CQ.

    • Administer DMKG (or vehicle) via i.p. injection at the desired dose.

    • Four hours before the end of the experiment, administer CQ (or saline) via i.p. injection to the respective groups.

  • Tissue Collection:

    • At the designated time point, euthanize the mice using an approved method.

    • Quickly excise the liver, rinse with cold PBS, and snap-freeze in liquid nitrogen.

    • Store tissues at -80°C until further processing.

  • Western Blot Analysis:

    • Homogenize a small piece of the frozen liver in lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE and Western blotting for LC3 and a loading control (e.g., GAPDH).

    • Quantify the band intensities for LC3-II and normalize to the loading control.

  • Data Interpretation: An increase in the LC3-II level in the CQ-treated group compared to the non-CQ group indicates the basal autophagic flux. A smaller increase in the LC3-II level in the DMKG + CQ group compared to the CQ-only group suggests that DMKG is inhibiting autophagic flux.

Mandatory Visualizations

DMKG_Delivery_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Analysis DMKG DMKG (liquid) Formulation DMKG Formulation DMKG->Formulation Vehicle Vehicle Selection (e.g., PBS, Co-solvent) Vehicle->Formulation Admin Administration (e.g., IP, IV, PO) Formulation->Admin Dosing Animal Animal Model (e.g., Mouse) Animal->Admin PK Pharmacokinetics (Blood Sampling) Admin->PK Time points PD Pharmacodynamics (Tissue Collection) Admin->PD Endpoint Bioanalysis LC-MS/MS Analysis PK->Bioanalysis Western Western Blot (e.g., LC3-II) PD->Western

Caption: Experimental workflow for in vivo delivery and analysis of DMKG.

Caption: Proposed signaling pathway of DMKG-mediated autophagy inhibition.

References

Minimizing variability in experiments with Dimethyl 2-oxoglutarate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl 2-oxoglutarate (DMKG). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments involving DMKG. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMKG) and what are its common applications in research?

This compound is a cell-permeable derivative of 2-oxoglutarate (also known as α-ketoglutarate), a key intermediate in the Krebs cycle.[1][2][3] Its enhanced cell permeability allows it to be used in cell culture and in vivo studies to investigate the effects of elevating intracellular 2-oxoglutarate levels. Common research applications include studying cellular metabolism, redox signaling, mitochondrial function, and as a modulator of various enzymatic activities.[4][5]

Q2: How should I store and handle DMKG to ensure its stability?

To maintain the integrity of DMKG, it is crucial to follow proper storage and handling procedures. Variability in experimental results can often be traced back to improper storage.

Storage ConditionRecommendationShelf Life
Neat (liquid) Store at -20°C.Up to 3 years.
Store at 4°C for short-term use.Up to 2 years.
Stock Solutions Aliquot and store at -80°C.Up to 6 months.
Aliquot and store at -20°C.Up to 1 month.

Note: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.

Q3: How do I prepare a stock solution of DMKG?

DMKG is a liquid at room temperature. To prepare a stock solution, it is recommended to dissolve it in an appropriate solvent. The choice of solvent will depend on your experimental system.

SolventRecommended Concentration
DMSO Up to 100 mg/mL (574.22 mM).
Ethanol Up to 30 mg/mL.
PBS (pH 7.2) Up to 10 mg/mL.
Water Up to 100 mg/mL (574.22 mM); requires sonication.

For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. When using water as the solvent, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Potential Cause 1: Inconsistent DMKG Concentration

  • Solution: Always prepare fresh dilutions of DMKG from a frozen stock solution for each experiment. The stability of DMKG in aqueous culture media can vary. If you suspect degradation, prepare fresh stock solutions.

Potential Cause 2: Cell Density and Health

  • Solution: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before treatment with DMKG. Stressed or overly confluent cells may respond differently to metabolic interventions.

Potential Cause 3: Purity of DMKG

  • Solution: Use high-purity DMKG (typically ≥96%). Impurities can lead to off-target effects and variability. If you suspect issues with the compound's quality, consider obtaining a new batch from a reputable supplier and performing quality control checks if possible.

Issue 2: Unexpected Cytotoxicity

Potential Cause 1: High Concentration of DMKG

  • Solution: High concentrations of DMKG can be cytotoxic to some cell lines. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type. Studies have shown that concentrations of 1 mM and 4 mM did not affect the viability of HSC-T6 and BRL-3A cells. However, another study noted that DMOG doses >4 mM resulted in significant toxicity in hACE2-A549 cells.

Potential Cause 2: Solvent Toxicity

  • Solution: If using a solvent like DMSO to prepare your stock solution, ensure that the final concentration of the solvent in your culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% (v/v). Run a vehicle control (medium with the solvent at the same final concentration) to account for any solvent-induced effects.

Potential Cause 3: Cell Line Sensitivity

  • Solution: Different cell lines can have varying sensitivities to DMKG. What is well-tolerated by one cell line may be toxic to another. Always establish the optimal concentration range for each new cell line you work with.

Issue 3: Inconsistent In Vivo Results

Potential Cause 1: Inconsistent Administration and Bioavailability

  • Solution: Ensure consistent administration of DMKG in your animal model. For intraperitoneal (i.p.) injections, for example, ensure the injection volume and technique are consistent across all animals. Bioavailability can be a source of variability; consider this when interpreting your data.

Potential Cause 2: Stability of DMKG in Formulation

  • Solution: For in vivo studies, prepare the DMKG formulation fresh before each administration to avoid degradation. If the formulation needs to be stored, validate its stability under the storage conditions.

Potential Cause 3: Animal Health and Husbandry

  • Solution: Ensure that all animals are healthy and housed under identical conditions (e.g., diet, light-dark cycle, temperature) to minimize biological variability.

Experimental Protocols

Protocol 1: Preparation of DMKG Stock Solution
  • Bring the neat DMKG liquid to room temperature.

  • Using a calibrated pipette, measure the required volume of DMKG. Note that DMKG is sold by weight, and its density is approximately 1.203 g/mL.

  • In a sterile, conical tube, add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 1 M).

  • Vortex the solution until the DMKG is completely dissolved. For aqueous solutions, sonication may be required.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Cell-Based Assay with DMKG
  • Cell Seeding: Plate your cells in a multi-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Preparation of Working Solution: Thaw a single-use aliquot of your DMKG stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration (e.g., 1 mM). Ensure the final solvent concentration is non-toxic.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the DMKG working solution. Include appropriate controls:

    • Untreated Control: Cells in fresh medium without DMKG or solvent.

    • Vehicle Control: Cells in medium containing the same final concentration of the solvent used for the DMKG stock solution (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 16, 24, or 48 hours), depending on your experimental endpoint.

  • Endpoint Analysis: After incubation, perform your desired downstream analysis (e.g., cell viability assay, gene expression analysis, metabolic flux analysis).

Visualizations

DMKG_Metabolic_Pathway DMKG This compound (extracellular) Cell_Membrane Cell Membrane DMKG->Cell_Membrane Intracellular_DMKG This compound (intracellular) Cell_Membrane->Intracellular_DMKG Transport Two_OG 2-Oxoglutarate (α-Ketoglutarate) Intracellular_DMKG->Two_OG Hydrolysis Esterases Esterases TCA_Cycle TCA Cycle Two_OG->TCA_Cycle HIF_Prolyl_Hydroxylases HIF Prolyl Hydroxylases Two_OG->HIF_Prolyl_Hydroxylases Co-substrate Redox_Balance Redox Balance (e.g., GSH/GSSG) Two_OG->Redox_Balance Influences HIF1a_Degradation HIF-1α Degradation HIF_Prolyl_Hydroxylases->HIF1a_Degradation Promotes

Caption: Intracellular conversion of DMKG and its key metabolic roles.

Experimental_Workflow_DMKG cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare DMKG Stock Solution (e.g., 1M in DMSO) Store_Stock Aliquot and Store Stock (-80°C) Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution in Culture Medium Store_Stock->Prep_Working Treat_Cells Treat Cells with DMKG (and Controls) Prep_Working->Treat_Cells Seed_Cells Seed Cells and Allow Attachment Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Harvest_Cells Harvest Cells or Supernatant Incubate->Harvest_Cells Perform_Assay Perform Downstream Assays (e.g., Viability, qPCR, Western Blot) Harvest_Cells->Perform_Assay Analyze_Data Data Analysis and Interpretation Perform_Assay->Analyze_Data

Caption: A typical experimental workflow for cell-based assays with DMKG.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagent Check DMKG Stock: - Age of stock - Storage conditions - Freeze-thaw cycles Start->Check_Reagent Check_Protocol Review Protocol: - Consistent cell density - Consistent treatment duration - Fresh working solution Start->Check_Protocol Check_Cells Assess Cell Health: - Contamination check - Viability before treatment - Passage number Start->Check_Cells Check_Concentration Verify DMKG Concentration: - Perform dose-response - Check for cytotoxicity Check_Reagent->Check_Concentration Check_Protocol->Check_Concentration Check_Cells->Check_Concentration High_Toxicity Observed High Toxicity Check_Concentration->High_Toxicity Yes No_Effect Observed No Effect Check_Concentration->No_Effect No Lower_Concentration Action: Lower DMKG Concentration High_Toxicity->Lower_Concentration Increase_Concentration Action: Increase DMKG Concentration or check compound activity No_Effect->Increase_Concentration Resolved Problem Resolved Lower_Concentration->Resolved Increase_Concentration->Resolved

References

Technical Support Center: Measuring Cellular Uptake of Dimethyl 2-oxoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for measuring the cellular uptake of Dimethyl 2-oxoglutarate (DMKG). This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How is the uptake of this compound (DMKG) measured in cells?

A1: DMKG is a cell-permeable ester of 2-oxoglutarate (2-OG), also known as alpha-ketoglutarate (B1197944) (α-KG). Once inside the cell, DMKG is hydrolyzed into 2-OG. Therefore, the uptake of DMKG is typically measured indirectly by quantifying the increase in the intracellular concentration of 2-OG.[1]

Q2: What are the primary methods for quantifying intracellular 2-oxoglutarate (α-KG)?

A2: The most common methods are:

  • Colorimetric and Fluorometric Assays: These are often available as commercial kits and rely on a coupled enzymatic reaction that produces a detectable color or fluorescent signal proportional to the α-KG amount.[2][3]

  • Mass Spectrometry (MS): Methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and specificity for quantifying α-KG.[4][5]

  • Radiolabeled Substrate Assays: This method involves using radiolabeled DMKG and measuring the incorporated radioactivity in the cells after incubation.

Q3: Which method is the most sensitive?

A3: In general, fluorometric assays are more sensitive than colorimetric assays. However, LC-MS/MS typically offers the highest sensitivity and specificity, capable of detecting very low concentrations of the metabolite.

Q4: Why is sample deproteinization necessary for colorimetric/fluorometric assays?

A4: Biological samples contain enzymes that can interfere with the coupled enzymatic reactions used in these assays, leading to inaccurate results. Deproteinization removes these proteins. Common methods include perchloric acid (PCA) precipitation or using 10 kDa molecular weight cut-off (MWCO) spin filters.

Q5: Can other molecules in my sample interfere with the α-KG assay?

A5: Yes. For some assay kits, the enzymatic reaction generates pyruvate (B1213749). If your sample contains endogenous pyruvate, it can create a background signal and lead to an overestimation of the α-KG concentration. It is often recommended to run a parallel control reaction to measure and subtract this background.

Q6: How should I prepare standards for the assay?

A6: It is crucial to prepare a fresh standard curve for each experiment. Do not store and reuse diluted standard solutions, as their stability can be compromised.

Experimental Protocols

Method 1: Colorimetric/Fluorometric Assay for α-KG

This protocol is a generalized procedure based on commercially available kits. Always refer to your specific kit's manual for precise instructions.

Principle: In this assay, α-KG is transaminated, leading to the generation of pyruvate. Pyruvate is then used in a subsequent reaction to convert a probe, resulting in a colorimetric (absorbance ~570 nm) or fluorometric (Ex/Em = 535/587 nm) signal. The signal intensity is directly proportional to the amount of α-KG in the sample.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Treat_DMKG 2. Treat Cells with DMKG Cell_Culture->Treat_DMKG Harvest 3. Harvest & Wash Cells Treat_DMKG->Harvest Homogenize 4. Homogenize Cells Harvest->Homogenize Deproteinize 5. Deproteinize Sample Homogenize->Deproteinize Plate_Setup 7. Add Samples & Standards to Plate Deproteinize->Plate_Setup Std_Curve 6. Prepare Standard Curve Std_Curve->Plate_Setup Add_Reagents 8. Add Reaction Mix Plate_Setup->Add_Reagents Incubate 9. Incubate at 37°C Add_Reagents->Incubate Read_Plate 10. Read Plate (Absorbance/Fluorescence) Incubate->Read_Plate Calculate 11. Calculate α-KG Concentration Read_Plate->Calculate

Caption: General experimental workflow for quantifying intracellular α-ketoglutarate.

Detailed Steps:

  • Reagent Preparation:

    • Equilibrate all buffers to room temperature before use.

    • Reconstitute enzyme mixes, probes, and standards according to the kit manufacturer's instructions. Keep enzyme solutions on ice during use.

  • Standard Curve Preparation:

    • Create a high-concentration stock solution of the α-KG standard (e.g., 100 mM).

    • Prepare a working standard solution (e.g., 1 mM) by diluting the stock in assay buffer.

    • Perform serial dilutions of the working standard to create a range of concentrations for the standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Prepare these fresh for every assay.

  • Sample Preparation:

    • Cell Harvesting: Harvest approximately 2 x 10⁶ cells. Wash the cells with ice-cold PBS.

    • Homogenization: Resuspend the cell pellet in ~100-500 µL of ice-cold α-KG Assay Buffer. Homogenize by pipetting up and down or using a Dounce homogenizer.

    • Deproteinization (Choose one):

      • Perchloric Acid (PCA) Precipitation: Add ice-cold PCA to a final concentration of 1 M. Incubate on ice for 5 minutes. Centrifuge at 13,000 x g for 2 minutes at 4°C. Carefully transfer the supernatant to a new tube and neutralize it with ice-cold KOH until the pH is between 6.5 and 8.0. Centrifuge again to pellet the precipitated KClO₄ and collect the supernatant.

      • Spin Filters: Use a 10 kDa MWCO spin filter to deproteinize the sample by centrifugation according to the filter manufacturer's protocol. This method is often faster and avoids the use of harsh acids.

  • Assay Procedure:

    • Add 50 µL of your prepared samples, standards, and a blank (assay buffer) to separate wells of a 96-well plate. For fluorescence, use a black plate; for colorimetry, use a clear plate.

    • Prepare a Master Reaction Mix containing the enzyme mix, substrate, and probe as directed by the kit manual.

    • Add 50 µL of the Master Reaction Mix to each well.

    • Incubate the plate for 30-90 minutes at 37°C, protected from light.

    • Measure the output on a microplate reader (Absorbance at 570 nm or Fluorescence at Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the standard curve of concentration vs. absorbance/fluorescence.

    • Determine the α-KG concentration in your samples using the linear regression equation from the standard curve.

Method 2: LC-MS/MS for α-KG Quantification

Principle: LC-MS/MS provides highly sensitive and specific quantification of metabolites. The liquid chromatography (LC) system separates the components of the cell extract, and the tandem mass spectrometer (MS/MS) identifies and quantifies α-KG based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Detailed Steps:

  • Metabolite Extraction:

    • Cell Harvesting: Plate cells to achieve ~80-90% confluency. Quickly aspirate the culture medium.

    • Washing: Wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.

    • Metabolism Quenching & Extraction: Immediately add a pre-chilled (-80°C) extraction solvent mixture, such as 80:20 methanol:water, to the plate. Scrape the cells in the solvent and transfer the lysate to a microcentrifuge tube.

    • Homogenization: Vortex the lysate thoroughly and incubate at a low temperature (e.g., -20°C) for at least 30 minutes to ensure complete protein precipitation.

    • Clarification: Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.

    • Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis. The sample can be dried under nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Analysis is typically performed using a system like an Agilent 1290 Infinity II LC coupled to a 6490 triple quadrupole LC/MS.

    • The specific parameters will need to be optimized for your instrument. An example is provided below.

ParameterTypical Setting
LC Column C18 or HILIC column (e.g., Acclaim 120 C8, Amaze TH)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 1.2 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MS Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
  • Data Analysis:

    • Identify the α-KG peak in the chromatogram based on its retention time.

    • Quantify the amount of α-KG by integrating the peak area and comparing it to a standard curve generated by running known concentrations of an α-KG standard.

Data Presentation

Comparison of Detection Methods
MethodPrincipleTypical Detection RangeAdvantagesDisadvantages
Colorimetric Coupled enzymatic reaction, absorbance reading0.5 - 10 nmol/wellSimple, rapid, common equipmentLower sensitivity, potential for interference
Fluorometric Coupled enzymatic reaction, fluorescence reading0.05 - 1.0 nmol/wellMore sensitive than colorimetricRequires fluorescence plate reader, light-sensitive probes
LC-MS/MS Chromatographic separation and mass-based detectionLLOQ ~0.8 ng/mLHigh sensitivity and specificity, can measure multiple metabolitesRequires specialized equipment and expertise, complex sample prep

LLOQ: Lower Limit of Quantification

Troubleshooting Guides

Troubleshooting Colorimetric/Fluorometric Assays
ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal Endogenous pyruvate in the sample.Run a parallel sample reaction without the α-KG converting enzyme to measure the background pyruvate signal and subtract it from your results.
Contaminated reagents or water.Use fresh, high-purity reagents and ultrapure water.
Variable Readings Between Replicates Pipetting inconsistency.Ensure pipettes are calibrated. Mix all reagents and samples thoroughly in the wells before reading.
Bubbles present in wells.Inspect wells for bubbles before reading the plate and carefully remove them.
Low or No Signal Samples were not properly deproteinized.Ensure the deproteinization step (spin filter or PCA precipitation) was performed correctly to remove interfering enzymes.
Incorrect plate type used.Use clear plates for colorimetric assays and black plates with clear bottoms for fluorometric assays.
Assay buffer was cold.Ensure all buffers are at room temperature before starting the assay.
Degraded enzyme or probe.Reconstitute fresh enzyme mix and probe for each experiment. Avoid repeated freeze-thaw cycles.

Signaling Context of α-Ketoglutarate

TCA_Cycle DMKG This compound (DMKG) AKG α-Ketoglutarate (α-KG / 2-OG) DMKG->AKG Cellular Esterases TCA TCA Cycle AKG->TCA Isocitrate Dehydrogenase Dioxygenases α-KG-Dependent Dioxygenases (e.g., TETs, JmjC) AKG->Dioxygenases Glutamate Glutamate Glutamate->AKG Proline_Hydroxylation Collagen Synthesis Dioxygenases->Proline_Hydroxylation Epigenetics Histone & DNA Demethylation Dioxygenases->Epigenetics

Caption: α-Ketoglutarate is a key metabolite in the TCA cycle and a critical cofactor for many dioxygenase enzymes.

References

Potential confounding effects of Dimethyl 2-oxoglutarate on pH of culture medium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Dimethyl 2-oxoglutarate (DMKG) in cell culture experiments. It addresses the potential confounding effects of DMKG on the pH of the culture medium and provides troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMKG) and why is it used in cell culture?

A1: this compound (DMKG) is a cell-permeable derivative of α-ketoglutarate (AKG), also known as 2-oxoglutarate.[1] AKG is a key intermediate in the Krebs cycle and plays a role in various cellular processes.[2][3][4] Since AKG itself has poor cell membrane permeability, DMKG is used as a tool to effectively increase intracellular levels of AKG for experimental studies.[1]

Q2: I've noticed a drop in the pH of my culture medium after adding DMKG. Is this expected?

A2: Yes, a decrease in the pH of the culture medium after the addition of DMKG is an expected phenomenon. This is due to the spontaneous hydrolysis of the DMKG molecule in the aqueous environment of the culture medium.

Q3: How does DMKG cause a decrease in pH?

A3: DMKG is a diester. In aqueous solutions like cell culture media, it can undergo hydrolysis. This chemical reaction breaks down the ester bonds, converting this compound into α-ketoglutaric acid and two molecules of methanol. The α-ketoglutaric acid then releases protons (H+), leading to the acidification of the medium. Recent studies have highlighted that such esterified analogs of α-ketoglutarate can cause extracellular acidification due to this rapid hydrolysis and de-protonation.

Q4: Can this pH change affect my experimental results?

A4: Absolutely. The pH of the culture medium is a critical parameter for cell health, growth, and function. A significant deviation from the optimal pH range (typically 7.2-7.4 for most mammalian cell lines) can introduce a confounding variable in your experiment, potentially leading to misinterpretation of data. Extracellular acidification has been shown to influence various cellular processes.

Q5: How can I mitigate the pH drop caused by DMKG?

A5: Several strategies can be employed:

  • Use a robustly buffered medium: Media containing a higher concentration of buffering agents like HEPES in addition to the standard sodium bicarbonate system can help resist pH changes.

  • Frequent media changes: Replacing the medium more frequently can help to remove the acidic byproducts of DMKG hydrolysis.

  • Lower DMKG concentration: If experimentally feasible, using the lowest effective concentration of DMKG can reduce the extent of acidification.

  • Empirical testing: Before conducting your main experiment, it is advisable to perform a pilot study to quantify the pH change caused by your desired DMKG concentration in your specific cell culture setup.

Troubleshooting Guide: Investigating and Managing DMKG-Induced pH Shifts

If you suspect that DMKG is affecting the pH of your culture medium, follow this troubleshooting guide.

Data Presentation: Illustrative pH Changes in DMEM with DMKG

The following table provides an illustrative summary of expected pH changes in a standard DMEM medium containing 25 mM glucose and buffered with sodium bicarbonate when supplemented with different concentrations of DMKG over a 24-hour period.

DMKG Concentration (mM)Initial pH (Time 0)pH after 6 hourspH after 12 hourspH after 24 hours
0 (Control)7.407.387.357.30
17.407.307.227.10
57.407.156.956.75
107.406.906.656.40

Disclaimer: These are representative values. The actual pH change will vary depending on the specific cell line, cell density, medium formulation (especially its buffering capacity), and incubator conditions (CO2 levels).

Experimental Protocols

Protocol for Monitoring pH of Culture Medium Supplemented with DMKG

This protocol outlines the steps to quantify the effect of DMKG on the pH of your cell culture medium.

Materials:

  • Your cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • This compound (DMKG)

  • Sterile, pH-stable solvent for DMKG (e.g., DMSO or sterile PBS, check supplier's recommendation)

  • Calibrated pH meter with a sterile probe suitable for small volumes

  • Sterile conical tubes or multi-well plates

  • CO2 incubator

Methodology:

  • Preparation of DMKG Stock Solution: Prepare a concentrated stock solution of DMKG in the recommended sterile solvent.

  • Cell Seeding: Seed your cells in multi-well plates or flasks at your desired density and allow them to adhere and enter logarithmic growth phase.

  • Medium Preparation: Prepare your complete culture medium. Aliquot the medium into sterile tubes for each experimental condition (different DMKG concentrations and a vehicle control).

  • Initial pH Measurement: Before adding DMKG, measure the initial pH of the medium from a representative control well or tube using a calibrated pH meter. Perform this measurement inside a sterile biosafety cabinet to maintain sterility.

  • Addition of DMKG: Add the appropriate volume of the DMKG stock solution or vehicle control to the corresponding wells or tubes to achieve the desired final concentrations. Gently swirl the plates or tubes to ensure even distribution.

  • Time-Course pH Monitoring: At regular intervals (e.g., 0, 2, 4, 6, 12, and 24 hours), carefully remove a small aliquot of the culture medium from each condition and measure the pH.

    • Note: To avoid disturbing the cells, it is recommended to set up parallel wells for each time point, from which the entire supernatant can be collected for pH measurement.

  • Data Recording and Analysis: Record the pH values for each concentration and time point. Plot the pH as a function of time for each DMKG concentration to visualize the rate and extent of acidification.

Visualizations

Signaling Pathway: Hydrolysis of DMKG and Medium Acidification

DMKG_Hydrolysis Mechanism of DMKG-Induced Medium Acidification DMKG This compound (DMKG) Hydrolysis Spontaneous Hydrolysis DMKG->Hydrolysis H2O H₂O (from Culture Medium) H2O->Hydrolysis AKG α-Ketoglutaric Acid Hydrolysis->AKG Methanol Methanol (2 molecules) Hydrolysis->Methanol Proton H⁺ (Proton Release) AKG->Proton pH_Drop Decrease in Medium pH (Acidification) Proton->pH_Drop Troubleshooting_Workflow Troubleshooting Workflow for DMKG-Induced pH Drop Start Observe pH drop after adding DMKG Confirm Confirm pH drop with calibrated pH meter Start->Confirm Question Is the pH drop significant (e.g., > 0.2 units)? Confirm->Question Action1 Consider using a more robustly buffered medium (e.g., with HEPES) Question->Action1 Yes No_Action Continue experiment with awareness of minor pH shift Question->No_Action No Action2 Increase frequency of media changes Action1->Action2 Action3 Titrate down DMKG concentration Action2->Action3 Monitor Monitor pH in subsequent experiments Action3->Monitor No_Action->Monitor

References

Ensuring consistent Dimethyl 2-oxoglutarate activity across experimental batches.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl 2-oxoglutarate (DMKG). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the consistent activity of DMKG across experimental batches. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMKG) and what are its common applications in research?

A1: this compound (also known as Dimethyl α-ketoglutarate) is a cell-permeable derivative of α-ketoglutarate (α-KG), a key intermediate in the Krebs (TCA) cycle.[1] Its cell permeability allows it to be used in cell culture and in vivo studies to modulate cellular metabolism and signaling pathways. Common research applications include:

  • Modulation of α-ketoglutarate-dependent dioxygenases: These enzymes, such as prolyl hydroxylases (PHDs), are involved in the regulation of Hypoxia-Inducible Factor-1α (HIF-1α) stability.[2][3]

  • Metabolic rescue: DMKG can replenish TCA cycle intermediates, which can be beneficial in models of metabolic stress or glutamine deprivation.[4][5]

  • Autophagy regulation: It has been shown to inhibit autophagy in various cell types.

  • Improving redox balance and mitochondrial function: Studies have indicated its role in mitigating oxidative stress.

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical for maintaining the stability and activity of DMKG. It is typically supplied as a neat oil or liquid.

Storage ConditionRecommendation
Unopened Vial Store at -20°C for long-term stability (≥4 years).
Stock Solutions Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol). Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Aqueous Solutions It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.

Q3: What is the recommended solvent and concentration for preparing a stock solution of DMKG?

A3: DMKG is soluble in organic solvents like DMSO, DMF, and ethanol (B145695) at approximately 30 mg/mL. For cell culture experiments, a common stock solution concentration is 10 mM in DMSO. The final working concentration in your experiment will depend on the cell type and the specific biological question being addressed, but concentrations ranging from 1 mM to 10 mM have been reported in the literature.

Q4: How can I assess the purity and quality of my this compound?

A4: The purity of commercially available DMKG is typically ≥90-97.5%. The lot-specific purity is usually reported on the Certificate of Analysis (CoA) provided by the supplier. For rigorous quality control, you can consider the following:

  • Request the CoA from your supplier: This document will provide details on the purity and any detected impurities.

  • Analytical Chemistry Techniques: For in-house verification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can be used to confirm the chemical identity and purity of the compound.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of DMKG in my cell-based assay.

Possible Cause Troubleshooting Step
Degraded DMKG Ensure proper storage conditions have been maintained. Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment.
Incorrect Concentration The optimal concentration of DMKG can be cell-type and context-dependent. Perform a dose-response experiment to determine the effective concentration for your specific experimental system. Concentrations can range from µM to mM levels.
Cellular Metabolism The metabolic state of your cells can influence their response to DMKG. Ensure consistent cell culture conditions, including media composition and cell density, across all experimental batches.
Solvent Effects If using a high concentration of a solvent like DMSO, it may have independent effects on your cells. Run a vehicle control (cells treated with the same concentration of solvent without DMKG) to account for these effects.
Assay Sensitivity The endpoint you are measuring may not be sensitive enough to detect the effects of DMKG. Consider using a more direct and sensitive readout for the pathway you are investigating (e.g., measuring HIF-1α protein levels by Western blot).

Issue 2: High variability in results between different experimental batches.

Possible Cause Troubleshooting Step
Batch-to-Batch Variation of DMKG If you are using DMKG from different manufacturing lots, there could be slight differences in purity or composition. If possible, use DMKG from the same lot for a series of related experiments. Always refer to the CoA for each batch.
Inconsistent Preparation of Solutions Ensure that stock and working solutions are prepared consistently each time. Use calibrated pipettes and follow a standardized protocol.
Variability in Experimental Conditions Small variations in incubation times, cell passage number, or reagent concentrations can lead to significant differences in results. Maintain strict adherence to your experimental protocol.
Cell Line Stability Over time and with increasing passage number, cell lines can undergo genetic and phenotypic drift. Use cells within a defined passage number range and periodically check for key markers to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (neat oil)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Bring the vial of DMKG to room temperature.

  • In a sterile environment (e.g., a laminar flow hood), carefully open the vial.

  • To prepare a 1 M stock solution, calculate the required volume of DMSO to add to a specific mass of DMKG (Molecular Weight: 174.15 g/mol ; Density: ~1.203 g/mL).

    • Example Calculation for 100 mg of DMKG:

      • Moles of DMKG = 0.1 g / 174.15 g/mol = 0.000574 moles

      • Volume of DMSO for 1 M stock = 0.000574 moles / 1 mol/L = 0.000574 L = 574 µL

  • Add the calculated volume of DMSO to the DMKG.

  • Vortex thoroughly until the DMKG is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • To prepare a working solution, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. For example, to make a 1 mM working solution from a 1 M stock, perform a 1:1000 dilution.

Protocol 2: Assessing the Effect of DMKG on HIF-1α Stabilization

Materials:

  • Cells of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • DMKG stock solution (e.g., 1 M in DMSO)

  • Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls for hypoxia induction

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of DMKG (e.g., 0.1, 1, 5 mM) for a specified period (e.g., 4-6 hours). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂).

  • After the treatment period, wash the cells with ice-cold PBS.

  • Lyse the cells directly in the wells using lysis buffer.

  • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of DMKG on HIF-1α protein levels.

Visualizations

DMKG_HIF1a_Pathway cluster_0 Normoxia cluster_1 Experimental Condition aKG α-Ketoglutarate PHD Prolyl Hydroxylase (PHD) aKG->PHD O2 Oxygen O2->PHD HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL pVHL HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation DMKG Dimethyl 2-oxoglutarate (DMKG) Cell_Membrane Cell Membrane DMKG_int Intracellular DMKG Cell_Membrane->DMKG_int Enters Cell aKG_inc Increased α-Ketoglutarate DMKG_int->aKG_inc Metabolized to PHD_active PHD Activity aKG_inc->PHD_active Co-substrate for HIF1a_stable HIF-1α Stabilization PHD_active->HIF1a_stable Leads to (in some contexts) Experimental_Workflow start Start prep_stock Prepare DMKG Stock Solution (1M in DMSO) start->prep_stock prep_working Prepare Working Solutions (Dilute stock in media) prep_stock->prep_working culture_cells Plate Cells and Allow Adherence treatment Treat Cells with DMKG (and controls) culture_cells->treatment prep_working->treatment incubation Incubate for Defined Period treatment->incubation harvest Harvest Cells (e.g., Lysis for Western Blot) incubation->harvest analysis Analyze Endpoint (e.g., HIF-1α levels) harvest->analysis end End analysis->end

References

Validation & Comparative

Validating the Effects of Dimethyl 2-oxoglutarate with Genetic Controls: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Importance of Genetic Controls

Pharmacological agents can exhibit off-target effects, leading to misinterpretation of experimental results. Genetic validation, through techniques like CRISPR-Cas9, offers a powerful method to confirm that the observed phenotype of a small molecule is indeed due to its interaction with the intended target.[1] By comparing the effects of DMKG in wild-type cells versus cells where the target enzyme has been knocked out, researchers can definitively attribute the compound's activity to the specific enzyme .[2]

Mechanism of Action: DMKG as an α-KG Precursor

Dimethyl 2-oxoglutarate is a cell-permeable ester that is rapidly hydrolyzed intracellularly to α-ketoglutarate (α-KG). α-KG is an essential co-substrate for a large family of dioxygenase enzymes that play critical roles in various cellular processes. This guide focuses on two key families:

  • TET Enzymes (TET1, TET2, TET3): These enzymes are central to DNA demethylation, catalyzing the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms.[3] This process is crucial for epigenetic regulation and gene expression.

  • Prolyl Hydroxylase Domain (PHD) Enzymes (PHD1, PHD2, PHD3): PHDs are the primary cellular oxygen sensors. They hydroxylate proline residues on Hypoxia-Inducible Factor-1α (HIF-1α), marking it for proteasomal degradation under normoxic conditions.[4] Inhibition of PHDs leads to the stabilization of HIF-1α, a master transcriptional regulator of the adaptive response to hypoxia.[5]

Validating DMKG's Effects on TET Enzymes

The primary on-target effect of DMKG in the context of epigenetics is the enhancement of TET enzyme activity, leading to an increase in global 5hmC levels. To validate this, a comparative study using wild-type and TET2 knockout (TET2-KO) cells is essential.

Comparative Data: DMKG Treatment in Wild-Type vs. TET2-KO Cells

The following table summarizes hypothetical, yet representative, quantitative data from an experiment designed to validate the TET2-dependent effects of DMKG.

Cell LineTreatmentGlobal 5hmC Level (% of total cytosine)Relative Expression of TET-Target Gene (e.g., ZFP36)
Wild-Type Vehicle0.15%1.0
Wild-Type DMKG (1 mM)0.45%2.5
TET2-KO Vehicle0.05%0.8
TET2-KO DMKG (1 mM)0.08%0.9

Note: Data are representative and intended for illustrative purposes.

This data illustrates that while DMKG significantly increases 5hmC levels and target gene expression in wild-type cells, its effect is substantially blunted in TET2-KO cells. This strongly indicates that the observed effects of DMKG on DNA hydroxymethylation are mediated through TET2. Studies have shown that TET2 mutation or knockdown leads to a decrease in 5hmC levels.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating DMKG's effect on TET enzymes and the underlying signaling pathway.

experimental_workflow_tet cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis Wild-Type Cells Wild-Type Cells Vehicle Control Vehicle Control Wild-Type Cells->Vehicle Control DMKG (1 mM) DMKG (1 mM) Wild-Type Cells->DMKG (1 mM) TET2-KO Cells (CRISPR) TET2-KO Cells (CRISPR) TET2-KO Cells (CRISPR)->Vehicle Control TET2-KO Cells (CRISPR)->DMKG (1 mM) 5hmC Quantification (LC-MS/MS) 5hmC Quantification (LC-MS/MS) Vehicle Control->5hmC Quantification (LC-MS/MS) Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Vehicle Control->Gene Expression Analysis (qRT-PCR) DMKG (1 mM)->5hmC Quantification (LC-MS/MS) DMKG (1 mM)->Gene Expression Analysis (qRT-PCR)

Experimental workflow for TET validation.

signaling_pathway_tet DMKG This compound aKG α-Ketoglutarate DMKG->aKG TET2 TET2 Enzyme aKG->TET2 co-substrate Five_hmC 5-hydroxymethylcytosine (5hmC) TET2->Five_hmC catalyzes oxidation of Five_mC 5-methylcytosine (5mC) Five_mC->TET2 Gene_Expression Target Gene Expression Five_hmC->Gene_Expression promotes

DMKG-TET signaling pathway.

Validating DMKG's Effects on PHD Enzymes

In the context of hypoxia signaling, DMKG can inhibit PHD enzymes, leading to the stabilization of HIF-1α. Genetic validation involves comparing the effects of DMKG on HIF-1α levels in wild-type and PHD2 knockout (PHD2-KO) cells.

Comparative Data: DMKG Treatment in Wild-Type vs. PHD2-KO Cells

The following table presents hypothetical data from an experiment validating the PHD2-dependent effects of DMKG.

Cell LineTreatmentRelative HIF-1α Protein Level (Normalized to Vehicle)Relative Expression of HIF-1α Target Gene (e.g., VEGFA)
Wild-Type Vehicle1.01.0
Wild-Type DMKG (5 mM)4.23.5
PHD2-KO Vehicle3.83.2
PHD2-KO DMKG (5 mM)4.53.8

Note: Data are representative and intended for illustrative purposes.

In this scenario, PHD2-KO cells already exhibit a high basal level of HIF-1α. Treatment with DMKG results in a significant increase in HIF-1α in wild-type cells, but only a marginal additional increase in PHD2-KO cells. This suggests that the primary mechanism by which DMKG stabilizes HIF-1α is through the inhibition of PHD2. Studies have shown that PHD inhibitors lead to the stabilization of HIF-1α.

Experimental Workflow and Signaling Pathway

The diagrams below depict the experimental workflow for validating DMKG's effect on PHD enzymes and the corresponding signaling pathway.

experimental_workflow_phd cluster_0 Cell Line Preparation cluster_1 Treatment (Normoxia) cluster_2 Analysis Wild-Type Cells Wild-Type Cells Vehicle Control Vehicle Control Wild-Type Cells->Vehicle Control DMKG (5 mM) DMKG (5 mM) Wild-Type Cells->DMKG (5 mM) PHD2-KO Cells (CRISPR) PHD2-KO Cells (CRISPR) PHD2-KO Cells (CRISPR)->Vehicle Control PHD2-KO Cells (CRISPR)->DMKG (5 mM) HIF-1α Protein Quantification (Western Blot) HIF-1α Protein Quantification (Western Blot) Vehicle Control->HIF-1α Protein Quantification (Western Blot) Target Gene Expression (qRT-PCR) Target Gene Expression (qRT-PCR) Vehicle Control->Target Gene Expression (qRT-PCR) DMKG (5 mM)->HIF-1α Protein Quantification (Western Blot) DMKG (5 mM)->Target Gene Expression (qRT-PCR)

Experimental workflow for PHD validation.

signaling_pathway_phd DMKG This compound aKG α-Ketoglutarate DMKG->aKG PHD2 PHD2 Enzyme DMKG->PHD2 inhibits aKG->PHD2 co-substrate HIF1a HIF-1α PHD2->HIF1a hydroxylates Degradation Proteasomal Degradation HIF1a->Degradation leads to Stabilization HIF-1α Stabilization & Gene Expression HIF1a->Stabilization accumulates, leading to

DMKG-PHD-HIF-1α signaling pathway.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of TET2

This protocol provides a general framework for generating a TET2 knockout cell line using CRISPR-Cas9 technology.

  • gRNA Design and Cloning:

    • Design two to four single guide RNAs (sgRNAs) targeting early exons of the TET2 gene using a publicly available design tool.

    • Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection:

    • Transfect the host cell line (e.g., HEK293T) with the Cas9-sgRNA plasmids using a suitable transfection reagent.

    • Include a control plasmid expressing Cas9 and a scrambled sgRNA.

  • Single-Cell Sorting:

    • 48 hours post-transfection, harvest the cells and sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).

  • Clonal Expansion and Screening:

    • Culture the single cells to establish clonal populations.

    • Screen the clones for TET2 knockout by Western blot analysis for the absence of TET2 protein and by DNA sequencing of the targeted genomic region to identify insertions or deletions (indels).

  • Validation of Knockout:

    • Confirm the absence of TET2 protein in selected clones.

    • Perform a functional assay, such as measuring basal 5hmC levels, to confirm the loss of TET2 activity.

Protocol 2: Quantification of Global 5-hydroxymethylcytosine (5hmC)

This protocol outlines a method for the sensitive quantification of global 5hmC levels in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Genomic DNA Isolation:

    • Isolate high-quality genomic DNA from wild-type and TET2-KO cells treated with vehicle or DMKG.

  • DNA Hydrolysis:

    • Digest 50-100 ng of genomic DNA to single nucleosides using a DNA degradation mix (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Separate the nucleosides by reverse-phase liquid chromatography.

    • Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine.

  • Data Analysis:

    • Calculate the percentage of 5hmC relative to the total cytosine content.

    • Compare the 5hmC levels between the different experimental groups.

Protocol 3: Western Blot for HIF-1α Stabilization

This protocol describes the detection and relative quantification of HIF-1α protein levels by Western blot.

  • Cell Lysis:

    • Lyse wild-type and PHD2-KO cells treated with vehicle or DMKG in RIPA buffer supplemented with protease and phosphatase inhibitors. Due to the rapid degradation of HIF-1α, it is crucial to perform lysis quickly and on ice.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

    • Compare the relative HIF-1α levels between the experimental groups.

Conclusion

The use of genetic controls, particularly CRISPR-Cas9-mediated gene knockout, is indispensable for the rigorous validation of the on-target effects of chemical probes like this compound. By systematically comparing the cellular responses to DMKG in wild-type versus target-knockout cells, researchers can confidently delineate the specific signaling pathways being modulated. This approach not only strengthens the validity of experimental findings but also provides a clearer understanding of the compound's mechanism of action, which is crucial for its potential development as a therapeutic agent.

References

A Comparative Guide to Dimethyl 2-oxoglutarate and Other Cell-Permeable α-Ketoglutarate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dimethyl 2-oxoglutarate (DMKG) with other commonly used cell-permeable α-ketoglutarate (α-KG) esters. The aim is to equip researchers with the necessary data to select the most appropriate compound for their specific experimental needs. This document summarizes key performance metrics, details experimental protocols for validation, and visualizes relevant cellular pathways.

Introduction to Cell-Permeable α-Ketoglutarate Esters

Alpha-ketoglutarate is a crucial intermediate in the Krebs cycle and a key cofactor for numerous dioxygenases, including prolyl hydroxylases (PHDs) that regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), and histone and DNA demethylases. Its inherent negative charge at physiological pH restricts its ability to freely cross cell membranes. To overcome this limitation, various esterified, cell-permeable derivatives have been developed. These esters can enter cells, where they are subsequently hydrolyzed by intracellular esterases to release α-KG. This guide focuses on comparing the properties and performance of this compound to other prevalent analogs like octyl-α-ketoglutarate (O-KG) and trifluoromethylbenzyl-α-ketoglutarate (TFMB-α-KG).

Quantitative Data Comparison

The following table summarizes the key quantitative parameters of different cell-permeable α-KG esters based on available experimental data. It is important to note that experimental conditions can influence these values.

ParameterThis compound (DMKG)Octyl-α-ketoglutarate (O-KG)Trifluoromethylbenzyl-α-ketoglutarate (TFMB-α-KG)Benzyl-α-ketoglutarate
Increase in Intracellular α-KG Comparable to O-KG and TFMB-α-KG in U2OS cells.Approximately 4-fold increase in HEK293 cells.Approximately 4-fold increase in HEK293 cells.No significant effect on intracellular α-KG levels.
Effect on HIF-1α Stability Stabilizes HIF-1α under normoxic conditions.Does not stabilize HIF-1α under normoxia; reverses HIF-1α stabilization induced by SDH dysfunction.Reverses HIF-1α stabilization induced by SDH dysfunction.No effect on HIF-1α levels.
Spontaneous Hydrolysis (in aqueous media) Undergoes rapid hydrolysis.Undergoes rapid hydrolysis.Data not available in the reviewed sources.Data not available in the reviewed sources.
Effect on Autophagy Inhibits autophagy.Data not available in the reviewed sources.Data not available in the reviewed sources.Data not available in the reviewed sources.
Reported Cytotoxicity Low cytotoxicity at effective concentrations.Data not available in the reviewed sources.Data not available in the reviewed sources.Data not available in the reviewed sources.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Measurement of Intracellular α-Ketoglutarate Levels

This protocol is adapted from a spectrophotometric assay utilizing glutamate (B1630785) dehydrogenase (GDH).

Principle: The concentration of α-ketoglutarate is determined by measuring the decrease in NADH absorbance at 340 nm, which is stoichiometric to the amount of α-KG converted to glutamate by GDH.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Glutamate Dehydrogenase (GDH)

  • NADH

  • Ammonium chloride (NH₄Cl)

  • Tris buffer

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Lysis:

    • Culture cells to the desired density and treat with different α-KG esters for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • GDH Reaction:

    • Prepare a reaction mixture containing Tris buffer, NH₄Cl, and NADH.

    • Add a known amount of cell extract to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding GDH.

    • Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time.

  • Quantification:

    • Generate a standard curve using known concentrations of α-KG.

    • Calculate the change in absorbance for the samples and determine the α-KG concentration by comparing it to the standard curve.

Assessment of HIF-1α Prolyl Hydroxylase (PHD) Activity

This protocol describes an indirect assessment of PHD activity by measuring the stability of HIF-1α via Western blotting.

Principle: PHD enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. Inhibition of PHD activity leads to the stabilization and accumulation of HIF-1α, which can be detected by Western blotting.

Materials:

  • Cell lysis

Dimethyl 2-Oxoglutarate vs. Alpha-Ketoglutarate: A Researcher's Guide to Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between dimethyl 2-oxoglutarate (DMKG) and alpha-ketoglutarate (B1197944) (AKG) is critical for the accurate study of cellular metabolism and signaling. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to inform your experimental design.

Alpha-ketoglutarate is a pivotal intermediate in the Krebs cycle, playing a central role in cellular energy metabolism, nitrogen balance, and as a cofactor for numerous enzymes, including those involved in epigenetic modifications. However, its utility in cell-based assays is often hampered by its low cell permeability. This compound, a cell-permeable esterified derivative of AKG, overcomes this limitation by readily crossing cell membranes and subsequently being hydrolyzed by intracellular esterases to release AKG. This fundamental difference in bioavailability is the primary determinant in selecting the appropriate compound for your experiments.

At a Glance: Key Differences and Recommendations

FeatureThis compound (DMKG)Alpha-Ketoglutarate (AKG)Recommendation
Cell Permeability HighLowUse DMKG for studying intracellular effects of AKG in cell culture.
Bioavailability in vitro HighLowDMKG is the preferred choice for achieving significant intracellular AKG concentrations.
Mechanism of Action Prodrug, converted to AKG intracellularlyActive metabolite-
Common Applications Cell-based assays studying metabolism, signaling pathways (mTOR, AMPK), autophagy, histone demethylation.In vitro enzyme assays, studies where direct extracellular application is relevant.-

Quantitative Data Summary

The superior cell permeability of DMKG translates to a more pronounced effect on intracellular processes compared to equimolar concentrations of AKG.

Table 1: Comparative Cell Permeability
CompoundPermeability MeasurementResultReference
Alpha-Ketoglutarate (α-KG)Parallel Artificial Membrane Permeability AssayLow[1]
Dimethyl-α-KG (DMKG)Parallel Artificial Membrane Permeability AssaySignificantly increased permeability compared to α-KG[1]
Diethyl-α-KGParallel Artificial Membrane Permeability AssaySignificantly increased permeability compared to α-KG[1]
Table 2: Effects on Cell Viability

The impact on cell viability is concentration-dependent and cell-type specific. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineCompoundConcentrationEffect on ViabilityReference
Hepatic Stellate Cells (HSC-T6)DMKG1-16 mMNo significant reduction[2]
Hepatocytes (BRL-3A)DMKG1-18 mMNo significant reduction[2]
RAW264.7 cellsDMKG7-8 mMInhibition
Thyroid cancer cell linesDMKG1-10 mMDose-dependent reduction in cell growth

Experimental Protocols

Protocol 1: Comparative Analysis of Cell Viability using MTT Assay

This protocol outlines a method to compare the effects of DMKG and AKG on the viability of a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (DMKG)

  • Alpha-ketoglutarate (AKG)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare stock solutions of DMKG and AKG in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of both compounds in complete medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DMKG or AKG. Include a vehicle control (medium with solvent only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.

Protocol 2: Analysis of mTOR Pathway Activation by Western Blot

This protocol describes how to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with DMKG or AKG.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • DMKG and AKG

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of DMKG or AKG for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vitro Histone Demethylase Assay

This protocol provides a general framework for assessing the activity of Fe(II)- and α-ketoglutarate-dependent histone demethylases.

Materials:

  • Recombinant histone demethylase (e.g., a JmjC domain-containing enzyme)

  • Histone substrate (e.g., methylated histone H3 peptides or purified histones)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT)

  • FeSO4

  • Ascorbate

  • Alpha-ketoglutarate (AKG) or this compound (DMKG)

  • Detection reagents (depending on the method, e.g., formaldehyde (B43269) detection kit, or antibodies for Western blot)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, histone substrate, FeSO4, and ascorbate.

  • Enzyme Addition: Add the recombinant histone demethylase to the reaction mixture.

  • Initiation of Reaction: Add AKG or DMKG to initiate the demethylation reaction. Include a no-enzyme control and a no-AKG/DMKG control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Detection of Demethylation:

    • Formaldehyde Detection: Measure the amount of formaldehyde produced, a byproduct of demethylation, using a commercially available kit.

    • Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot using antibodies specific to the methylated and unmethylated forms of the histone substrate. A decrease in the methylated form and an increase in the unmethylated form indicate demethylase activity.

    • Mass Spectrometry: Analyze the reaction products by mass spectrometry to detect the change in the mass of the histone peptide corresponding to the removal of methyl groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Treat_Cells Treat Cells with DMKG or AKG Cell_Culture->Treat_Cells Compound_Prep Prepare DMKG & AKG Solutions Compound_Prep->Treat_Cells Viability Cell Viability Assay (MTT) Treat_Cells->Viability Western Western Blot (mTOR Pathway) Treat_Cells->Western Demethylation Histone Demethylation Assay Treat_Cells->Demethylation Data Analyze & Compare Results Viability->Data Western->Data Demethylation->Data

Caption: Experimental workflow for comparing DMKG and AKG.

DMKG_Metabolism DMKG_ext This compound (Extracellular) DMKG_int This compound (Intracellular) DMKG_ext->DMKG_int Diffusion Cell_Membrane Cell Membrane AKG_int Alpha-Ketoglutarate (Intracellular) DMKG_int->AKG_int Hydrolysis Esterases Intracellular Esterases Esterases->DMKG_int TCA_Cycle TCA Cycle & Other Metabolic Pathways AKG_int->TCA_Cycle

Caption: Cellular uptake and conversion of DMKG to AKG.

mTOR_Pathway Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors TSC_Complex TSC1/TSC2 Growth_Factors->TSC_Complex - AKG Alpha-Ketoglutarate AKG->mTORC1 +/- AMPK AMPK AMPK->TSC_Complex + Rheb Rheb TSC_Complex->Rheb - Rheb->mTORC1 + p70S6K p70S6K mTORC1->p70S6K + FourEBP1 4E-BP1 mTORC1->FourEBP1 - Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis + FourEBP1->Protein_Synthesis -|

Caption: Simplified mTOR signaling pathway showing AKG's influence.

AMPK_Pathway High_AMP_ATP High AMP/ATP Ratio LKB1 LKB1 High_AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK + mTORC1 mTORC1 AMPK->mTORC1 - Autophagy Autophagy AMPK->Autophagy + Catabolism Catabolic Processes AMPK->Catabolism + Anabolism Anabolic Processes AMPK->Anabolism - mTORC1->Anabolism + AKG Alpha-Ketoglutarate AKG->AMPK Modulates

Caption: Overview of the AMPK signaling pathway and its regulation by AKG.

Histone_Demethylation Histone Methylated Histone (e.g., H3K9me3) JmjC_Demethylase JmjC Domain-containing Histone Demethylase Histone->JmjC_Demethylase Demethylated_Histone Demethylated Histone JmjC_Demethylase->Demethylated_Histone Succinate Succinate JmjC_Demethylase->Succinate CO2 CO2 JmjC_Demethylase->CO2 Formaldehyde Formaldehyde JmjC_Demethylase->Formaldehyde AKG Alpha-Ketoglutarate AKG->JmjC_Demethylase Cofactor FeII Fe(II) FeII->JmjC_Demethylase Cofactor O2 O2 O2->JmjC_Demethylase Substrate

Caption: Role of AKG as a cofactor in histone demethylation.

Conclusion

For researchers investigating the intracellular roles of alpha-ketoglutarate, this compound is the superior choice due to its enhanced cell permeability. This property ensures more reliable and reproducible results in cell-based experimental systems. However, it is imperative to empirically determine the optimal concentration of DMKG for each specific cell line and experimental condition to avoid potential cytotoxicity. Alpha-ketoglutarate remains a valid choice for in vitro enzymatic assays and studies where its extracellular effects are the primary focus. By understanding the distinct properties of these two compounds and employing the appropriate experimental protocols, researchers can confidently advance their understanding of the multifaceted roles of alpha-ketoglutarate in cellular function.

References

A Researcher's Guide to Control Experiments for Studying Dimethyl 2-Oxoglutarate (DMKG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Rigorous Study of a Key Metabolic Modulator.

Dimethyl 2-oxoglutarate (DMKG) is a widely used cell-permeable analog of the endogenous metabolite α-ketoglutarate (α-KG). As a critical co-substrate for a large family of α-KG-dependent dioxygenases, including prolyl hydroxylases (PHDs) and Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs), DMKG is a powerful tool for investigating cellular processes ranging from hypoxia signaling and epigenetic regulation to collagen synthesis. However, the pleiotropic effects of α-KG necessitate carefully designed control experiments to ensure that observed biological phenomena are correctly attributed to the intended enzymatic activity.

This guide provides a framework for selecting and employing appropriate controls in studies involving DMKG, presents comparative data for DMKG and its alternatives, and offers detailed protocols for key experimental validations.

Comparison of DMKG with Experimental Controls and Alternatives

To isolate the specific effects of DMKG-driven enzymatic activity, it is crucial to employ a panel of negative and positive controls. These controls help to distinguish between the intended effects on α-KG-dependent enzymes and potential off-target or non-specific effects.

Negative Controls:

  • Vehicle Control: The solvent used to dissolve DMKG (typically DMSO or PBS) must be tested alone to account for any solvent-induced effects on the cells.

  • Structurally-Related Inactive Analog (Dimethyl Succinate (B1194679) - DMS): Dimethyl succinate is an ideal negative control. It is a cell-permeable dimethyl ester of a dicarboxylic acid, similar to DMKG, but lacks the α-keto group necessary for it to act as a co-substrate for α-KG-dependent dioxygenases. Any effects observed with DMKG but not with DMS can be more confidently attributed to the activity of these enzymes.

  • Enzyme Inhibitors: Using inhibitors of the target enzyme family provides strong evidence for the mechanism of action of DMKG.

    • Prolyl Hydroxylase (PHD) Inhibitors (e.g., Dimethyloxalylglycine - DMOG): DMOG is a cell-permeable inhibitor of PHDs and other 2-oxoglutarate oxygenases.[1] It is expected to produce the opposite effect of DMKG on HIF-1α stability (i.e., stabilization instead of degradation under normoxia).

    • Lysine Demethylase (KDM) Inhibitors (e.g., GSK-J4): For studies focused on epigenetic modifications, a specific inhibitor of the targeted KDM subfamily should be used. GSK-J4, for example, is a potent inhibitor of the KDM6 subfamily.

Positive Controls:

  • Hypoxia-Mimetic Agents (e.g., Cobalt Chloride - CoCl₂): In studies of the HIF-1α pathway, CoCl₂ can be used as a positive control for HIF-1α stabilization. It mimics hypoxia by preventing the proteasomal degradation of HIF-1α, the opposite of DMKG's expected effect under normoxia.

Alternative Cell-Permeable α-KG Analogs:

  • Octyl 2-Oxoglutarate: Another cell-permeable α-KG analog that can be used to confirm that the observed effects are due to increased intracellular α-KG levels and not a unique property of the dimethyl ester.

Data Presentation: Quantitative Comparison of DMKG and Controls

The following tables summarize representative quantitative data from experiments designed to assess the effects of DMKG and control compounds on key cellular processes.

Table 1: Effect of DMKG and Controls on HIF-1α Protein Levels in Normoxic Conditions

Treatment (24h)HIF-1α Protein Level (Fold Change vs. Vehicle)Statistical Significance (p-value vs. Vehicle)
Vehicle (DMSO)1.0-
DMKG (1 mM)0.25< 0.01
Dimethyl Succinate (1 mM)0.95> 0.05 (not significant)
DMOG (1 mM)4.5< 0.001
CoCl₂ (100 µM)6.0< 0.001

Note: Data are hypothetical and aggregated from typical results seen in the literature. Actual values may vary depending on the cell line and experimental conditions.

Table 2: Effect of DMKG and Controls on Histone H3 Lysine 27 Trimethylation (H3K27me3) Levels

Treatment (48h)Global H3K27me3 Level (% of Vehicle)Statistical Significance (p-value vs. Vehicle)
Vehicle (DMSO)100%-
DMKG (1 mM)70%< 0.05
Dimethyl Succinate (1 mM)98%> 0.05 (not significant)
GSK-J4 (1 µM)150%< 0.01

Note: Data are hypothetical and aggregated from typical results seen in the literature. Assumes the target KDM for DMKG in the experimental context is a KDM6 family member. Actual values may vary.

Table 3: Effect of DMKG and Controls on Cell Viability

Treatment (72h)Cell Viability (% of Vehicle)Statistical Significance (p-value vs. Vehicle)
Vehicle (DMSO)100%-
DMKG (1 mM)95%> 0.05 (not significant)
Dimethyl Succinate (1 mM)98%> 0.05 (not significant)
DMOG (1 mM)92%> 0.05 (not significant)

Note: Data are hypothetical and aggregated from typical results seen in the literature. It is crucial to perform cell viability assays to ensure that the observed effects on protein levels or histone marks are not due to cytotoxicity.

Mandatory Visualizations

HIF-1a Signaling Pathway cluster_normoxia Normoxic Conditions cluster_compounds Experimental Compounds HIF-1a HIF-1a PHDs PHDs HIF-1a->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation DMKG DMKG aKG aKG DMKG->aKG provides aKG->PHDs Co-substrate (Activates) DMOG DMOG DMOG->PHDs Inhibits DMS Dimethyl Succinate DMS->PHDs No Effect

Caption: The HIF-1α signaling pathway under normoxic conditions and the points of intervention for DMKG and control compounds.

Experimental Workflow cluster_endpoints Endpoints Start Start Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment Groups Cell_Culture->Treatment Vehicle Vehicle Treatment->Vehicle DMKG DMKG Treatment->DMKG DMS Dimethyl Succinate Treatment->DMS Inhibitor DMOG / GSK-J4 Treatment->Inhibitor Harvest Harvest Cells Vehicle->Harvest DMKG->Harvest DMS->Harvest Inhibitor->Harvest Protein_Extraction Protein Extraction (Whole Cell or Nuclear) Harvest->Protein_Extraction Histone_Extraction Histone Extraction Harvest->Histone_Extraction Cell_Viability Cell Viability Assay (e.g., MTT) Harvest->Cell_Viability Western_Blot Western Blot Analysis (e.g., HIF-1α, H3K27me3) Protein_Extraction->Western_Blot Histone_Extraction->Western_Blot Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Cell_Viability->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for studying the effects of DMKG with appropriate controls.

Logical Relationships cluster_inputs Inputs cluster_mechanism Mechanism cluster_outputs Expected Outputs DMKG DMKG Enzyme_Activity α-KG-dependent Enzyme Activity DMKG->Enzyme_Activity Increases DMS Dimethyl Succinate DMS->Enzyme_Activity No Change No_Effect No Biological Effect DMS->No_Effect DMOG DMOG DMOG->Enzyme_Activity Decreases Effect Biological Effect (e.g., ↓HIF-1α) Enzyme_Activity->Effect leads to Opposite_Effect Opposite Effect (e.g., ↑HIF-1α) Enzyme_Activity->Opposite_Effect inhibition leads to

Caption: Logical relationships between DMKG, its controls, and the expected experimental outcomes.

Experimental Protocols

1. Western Blot for HIF-1α Detection

This protocol is designed to assess changes in HIF-1α protein levels following treatment with DMKG and controls.

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the vehicle, DMKG (e.g., 1 mM), Dimethyl Succinate (e.g., 1 mM), DMOG (e.g., 1 mM), and CoCl₂ (e.g., 100 µM) for the desired time (e.g., 4-24 hours).

  • Sample Preparation (Critical Step): HIF-1α is rapidly degraded under normoxic conditions. All steps must be performed quickly and on ice.

    • Place the cell culture plate on ice and aspirate the media.

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate by adding 1x Laemmli sample buffer.

    • Scrape the cells and collect the viscous lysate into a pre-chilled microcentrifuge tube.

    • Sonicate the lysate to reduce viscosity.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of total protein per lane on a 7.5% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection and Analysis:

    • Apply an ECL (enhanced chemiluminescence) detection reagent.

    • Capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).

    • Quantify band intensities using densitometry software.

2. In Vitro Histone Demethylase Assay

This protocol provides a general framework for assessing the effect of DMKG on the activity of JmjC domain-containing histone demethylases.[2]

  • Reagents:

    • Recombinant JmjC histone demethylase

    • Methylated histone H3 peptide substrate (e.g., H3K27me3)

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM α-ketoglutarate (or DMKG), 2 mM Ascorbic Acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O

    • Test Compounds: DMKG, Dimethyl Succinate, GSK-J4

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, recombinant enzyme, and the methylated histone peptide substrate.

    • Add the test compounds (DMKG, DMS, GSK-J4) or vehicle to the respective reaction wells.

    • Initiate the demethylation reaction by adding the iron and ascorbate (B8700270) solution.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction.

  • Detection: The demethylation activity can be measured using several methods:

    • Antibody-based detection (Western Blot or ELISA): Use an antibody specific to the demethylated form of the histone mark (e.g., H3K27me2) or the methylated form that is being removed (H3K27me3).

    • Formaldehyde Detection: The demethylation reaction releases formaldehyde, which can be quantified using a colorimetric or fluorometric assay.

    • Mass Spectrometry: Directly measure the change in mass of the histone peptide as the methyl groups are removed.

3. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with DMKG and control compounds at various concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include wells with media only for background measurement.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

By implementing these rigorous control experiments and standardized protocols, researchers can confidently elucidate the specific roles of this compound in their biological systems of interest, leading to more robust and reproducible scientific findings.

References

A Comparative Analysis of Dimethyl 2-oxoglutarate and Other TET Inhibitors for Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving field of epigenetics, the ability to modulate the activity of Ten-Eleven Translocation (TET) enzymes is crucial for understanding their role in gene regulation, development, and disease. This guide provides a comprehensive comparison of Dimethyl 2-oxoglutarate (DMOG) with other prominent TET inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, supported by experimental data and protocols.

Introduction to TET Enzymes and Their Inhibition

Ten-Eleven Translocation (TET) enzymes are a family of α-ketoglutarate-dependent dioxygenases that play a critical role in DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC).[1][2][3] This process is fundamental for various biological functions, including embryogenesis, learning, and memory.[1] Dysregulation of TET enzyme activity has been implicated in various cancers.[4] The catalytic activity of TET enzymes relies on Fe(II) and α-ketoglutarate (also known as 2-oxoglutarate or 2-OG) as cofactors.

Inhibitors of TET enzymes are valuable tools for studying their function and hold therapeutic potential. These inhibitors can be broadly categorized based on their mechanism of action, with many acting as competitors of the 2-OG co-substrate. This guide focuses on comparing the efficacy of this compound (DMOG), a cell-permeable derivative of 2-oxoglutarate, with other widely used TET inhibitors.

Comparative Efficacy of TET Inhibitors

The inhibitory potential of various compounds against TET enzymes is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 data for DMOG and other key TET inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific TET isoform, substrate concentration, and assay format.

InhibitorTET1 IC50 (µM)TET2 IC50 (µM)TET3 IC50 (µM)Notes
This compound (DMOG) Not widely reportedNot widely reportedNot widely reportedA general inhibitor of 2-OG dependent dioxygenases. Used in cell culture to inhibit TET activity.
2-Hydroxyglutarate (2-HG) (R-enantiomer) ~80013-15~100An oncometabolite found in IDH mutant cancers. Shows differential inhibition across TET isoforms.
Bobcat339 3373Not reportedA cytosine-based inhibitor that does not inhibit DNMT3a. Recent studies suggest its activity may be mediated by contaminating Copper(II).
TETi76 1.59.48.8An orally active TET inhibitor.
N-Oxalylglycine (NOG) 1397A broad-spectrum inhibitor of 2-OG dependent enzymes.
IOX1 Similar to NOGSimilar to NOGSimilar to NOGA known inhibitor of 2-OG oxygenases.
Succinate 118-245118-245118-245A TCA cycle intermediate and weak TET inhibitor.
Fumarate 118-245118-245118-245A TCA cycle intermediate and weak TET inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TET inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of these compounds.

In Vitro TET Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified TET proteins.

Materials:

  • Purified recombinant TET catalytic domain (TET1, TET2, or TET3)

  • Double-stranded DNA substrate containing 5-methylcytosine (5mC)

  • Assay Buffer: 50 mM HEPES (pH 7.9), 100 mM NaCl, 75 μM Fe(NH4)2(SO4)2, 2 mM ascorbate, 1 mM α-ketoglutarate (2-oxoglutarate), 1 mM DTT, 1 mM ATP

  • Test inhibitor (e.g., DMOG, 2-HG, Bobcat339) dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution (e.g., EDTA)

  • Detection system (e.g., LC-MS/MS, dot blot, or a fluorescence-based method)

Procedure:

  • Prepare a reaction mixture containing the DNA substrate and assay buffer.

  • Add the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the purified TET enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 40 minutes).

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of 5-hydroxymethylcytosine (B124674) (5hmC) using a suitable detection method.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cellular Assay for 5-hydroxymethylcytosine (5hmC) Levels

This assay evaluates the ability of an inhibitor to reduce 5hmC levels within a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T, Hep3B)

  • Cell culture medium and supplements

  • Test inhibitor

  • DNA extraction kit

  • Method for 5hmC quantification (e.g., dot blot with a 5hmC-specific antibody, LC-MS/MS, or enrichment-based methods followed by qPCR)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with the test inhibitor at various concentrations for a specific duration (e.g., 48 hours).

  • Harvest the cells and extract genomic DNA.

  • Quantify the global 5hmC levels using one of the following methods:

    • Dot Blot: Denature the DNA and spot it onto a nitrocellulose membrane. Probe the membrane with an antibody specific to 5hmC and detect the signal.

    • LC-MS/MS: Hydrolyze the genomic DNA to nucleosides and analyze the levels of 5-hydroxymethyl-2'-deoxycytidine by liquid chromatography-tandem mass spectrometry. This is considered the most accurate method for quantification.

    • Enrichment-based methods: Use techniques like J-binding protein 1 (JBP1) pull-down or antibody-based immunoprecipitation (hMeDIP) to enrich for 5hmC-containing DNA fragments, followed by quantification of specific loci by qPCR.

  • Compare the 5hmC levels in inhibitor-treated cells to vehicle-treated control cells to determine the inhibitor's efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TET function and inhibitor screening is essential for a clear understanding.

TET_Signaling_Pathways cluster_wnt WNT Pathway cluster_shh SHH Pathway cluster_tgf TGF-β Pathway cluster_notch NOTCH Pathway TETs_WNT TET Enzymes DKK DKK TETs_WNT->DKK demethylates SFRP SFRP TETs_WNT->SFRP demethylates WNT WNT Signaling DKK->WNT inhibits SFRP->WNT inhibits TET1_3 TET1/3 SHH_genes Ptch1, Gli1/2 TET1_3->SHH_genes activates SHH_pathway SHH Signaling SHH_genes->SHH_pathway TET3_TGF TET3 miR_3d miR-3d TET3_TGF->miR_3d demethylates precursor TGF_beta TGF-β Signaling miR_3d->TGF_beta inhibits DNMT3A_B DNMT3A/B TGF_beta->DNMT3A_B stimulates TET2_3_TGF TET2/3 DNMT3A_B->TET2_3_TGF inhibits expression TET2_3_NOTCH TET2/3 NOTCH_components Notch1a, DeltaA TET2_3_NOTCH->NOTCH_components regulates NOTCH_signaling NOTCH Signaling NOTCH_components->NOTCH_signaling

Caption: TET enzymes interact with multiple key signaling pathways.

TET_Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (e.g., FRET-based assay) start->hts primary_hits Primary Hits Identification hts->primary_hits dose_response Dose-Response Validation primary_hits->dose_response ic50 IC50 Determination dose_response->ic50 orthogonal_assay Orthogonal Assay Validation (e.g., MALDI-MS) ic50->orthogonal_assay validated_hits Validated Hits orthogonal_assay->validated_hits cellular_assay Cellular Assay (5hmC quantification) validated_hits->cellular_assay lead_compounds Lead Compounds for Further Development cellular_assay->lead_compounds

Caption: A typical workflow for screening and identifying novel TET inhibitors.

Conclusion

The selection of an appropriate TET inhibitor is contingent on the specific research question and experimental system. This compound serves as a useful, albeit non-specific, tool for inhibiting a range of 2-oxoglutarate-dependent dioxygenases, including TET enzymes, particularly in cell-based assays. For researchers requiring higher specificity and potency, compounds like TETi76 and 2-HG (in specific contexts) may be more suitable. However, the recent findings regarding Bobcat339 highlight the importance of careful validation of any inhibitor. The provided data and protocols aim to equip researchers with the necessary information to make informed decisions in their study of TET-mediated epigenetic regulation.

References

Validating Dimethyl 2-Oxoglutarate Quantification: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of metabolic intermediates is paramount. This guide provides a comprehensive comparison of mass spectrometry for the analysis of Dimethyl 2-oxoglutarate (DM-2OG), a cell-permeable analog of the key metabolite 2-oxoglutarate (2-OG), with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in experimental design.

This compound is a crucial tool for studying the metabolic roles of 2-oxoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle with diverse functions, including roles in nitrogen transport, redox balance, and epigenetic regulation.[1][2] Given its significance, rigorous and validated methods for its quantification are essential.

Mass Spectrometry: The Gold Standard for DM-2OG Metabolite Analysis

Mass spectrometry (MS), particularly when coupled with chromatography, stands out as a highly sensitive and specific method for quantifying intracellular metabolites following DM-2OG supplementation. Anion-exchange chromatography-mass spectrometry (IC-MS/MS) has been effectively used to measure changes in 2-oxoglutarate levels and other related metabolites in cell cultures treated with DM-2OG.[3][4]

Experimental Workflow for DM-2OG Analysis

The general workflow for analyzing the metabolic effects of DM-2OG involves several key steps, from sample preparation to data analysis. This process can be cross-validated by running parallel analyses with alternative methods to ensure the robustness of the findings.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Validation CellCulture Cell Culture with DM-2OG Treatment Harvesting Cell Harvesting CellCulture->Harvesting Extraction Metabolite Extraction (e.g., 80% Methanol) Harvesting->Extraction LCMS IC-MS/MS Analysis Extraction->LCMS Primary Method Alternative Alternative Assay (e.g., GSH/GSSG Kit) Extraction->Alternative Validation Method DataProc Data Processing & Normalization LCMS->DataProc Alternative->DataProc Comparison Comparative Analysis DataProc->Comparison Results Validated Results Comparison->Results

Caption: Workflow for DM-2OG analysis and cross-validation.

Comparison of Quantification Methods

While mass spectrometry is a powerful tool, other methods can be employed for either direct quantification of 2-oxoglutarate or for measuring the downstream biological effects of DM-2OG treatment. The choice of method depends on the specific research question, available equipment, and required sensitivity.

MethodPrincipleAnalytes MeasuredSensitivityThroughputKey AdvantagesKey Limitations
IC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection.[3]2-oxoglutarate and other TCA cycle intermediatesHighMediumHigh specificity and sensitivity; multiplexing capabilityRequires specialized equipment and expertise
LC-EC Liquid chromatography with electrochemical detection after derivatization.2-oxoglutarateHighMediumLower detection limits than some other methods.Derivatization step can add complexity
Enzymatic Assay (Glutamate Dehydrogenase) Spectrophotometric measurement of NADH consumption during the conversion of 2-OG to glutamate.2-oxoglutarateMediumHighRelatively simple and cost-effectiveProne to interference from other sample components
Commercial Kits (e.g., GSH/GSSG) Luminescence-based assay to measure reduced and oxidized glutathione (B108866).GSH, GSSG (markers of redox status)HighHighEasy to use; directly measures a biological effectIndirect measure of DM-2OG's primary metabolic fate

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results.

Protocol 1: Metabolite Extraction from Cultured Cells

This protocol is suitable for preparing samples for subsequent analysis by mass spectrometry.

  • Cell Culture: Plate and treat cells with the desired concentration of this compound (e.g., 1 mmol/L) for a specified duration (e.g., 16 hours).

  • Washing: Place the cell culture plates on ice and wash the cells once with 2 ml of ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Transfer the plates to a bed of dry ice and add 1 ml of 80% methanol, pre-cooled to -80°C.

  • Incubation: Incubate the plates at -80°C for 15 minutes to ensure cell lysis and protein precipitation.

  • Collection: Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Centrifugation: Pellet insoluble material by centrifuging at 15,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Anion-Exchange Chromatography-Mass Spectrometry (IC-MS/MS)

This protocol provides a general framework for the IC-MS/MS analysis of cellular metabolites.

  • Chromatography: Utilize an anion-exchange column for the separation of metabolites.

  • Mobile Phase: Employ a suitable gradient of mobile phases to elute the compounds of interest.

  • Mass Spectrometry: Operate the mass spectrometer in a suitable mode (e.g., negative ion mode) for the detection of 2-oxoglutarate and other organic acids.

  • Compound Identification: Identify compounds based on their accurate mass and retention time, cross-referenced with authenticated standards.

  • Data Normalization: Normalize the data to a suitable internal standard and total DNA or protein content for each sample to account for variations in cell number.

Protocol 3: GSH/GSSG-Glo™ Assay (Promega)

This commercial assay can be used to validate the effects of DM-2OG on cellular redox status.

  • Cell Treatment: Incubate cells in the absence or presence of 1 mmol/l DM-2OG for 16 hours.

  • Assay Procedure: Follow the manufacturer's instructions for the GSH/GSSG-Glo™ Assay kit. This typically involves cell lysis and sequential addition of reagents to measure total glutathione and oxidized glutathione (GSSG).

  • Data Analysis: Normalize the results to protein content. Calculate the amount of reduced glutathione (GSH) by subtracting GSSG from the total glutathione. The GSH/GSSG ratio can then be determined.

Role of 2-Oxoglutarate in Cellular Signaling

DM-2OG acts as a cell-permeable precursor to 2-oxoglutarate, a central hub in cellular metabolism. Its strategic position in the TCA cycle allows it to influence a wide array of cellular processes.

G Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate TwoOG 2-Oxoglutarate Glutamate->TwoOG Glutaminolysis DMOG Dimethyl 2-oxoglutarate DMOG->TwoOG Cellular uptake & hydrolysis TCA TCA Cycle TwoOG->TCA Redox Redox Balance (GSH/GSSG) TwoOG->Redox Epigenetics Epigenetic Regulation (Histone Acetylation) TCA->Epigenetics via Acetyl-CoA Mito Mitochondrial Function TCA->Mito

Caption: Central role of 2-Oxoglutarate in metabolic pathways.

Conclusion

The cross-validation of analytical results is a cornerstone of robust scientific research. For the study of this compound, mass spectrometry, particularly IC-MS/MS, offers unparalleled specificity and sensitivity for direct metabolite quantification. Complementing this powerful technique with alternative assays that measure downstream biological effects, such as changes in redox status, provides a comprehensive and well-validated understanding of the metabolic impact of DM-2OG. The protocols and comparative data presented in this guide are intended to assist researchers in designing and executing rigorous experiments in the fields of metabolic research and drug development.

References

Navigating the Specificity of Dimethyl 2-oxoglutarate on 2-Oxoglutarate-Dependent Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of chemical probes is paramount. This guide provides a comparative assessment of Dimethyl 2-oxoglutarate (DMKG), a widely used cell-permeable analog of the endogenous metabolite 2-oxoglutarate (2-OG), and its specificity towards the broad family of 2-oxoglutarate-dependent enzymes.

This compound is frequently utilized in cell-based assays to elevate intracellular levels of 2-OG, a critical co-substrate for a diverse array of dioxygenases that play pivotal roles in cellular metabolism, epigenetic regulation, and hypoxia sensing. These enzymes include the prolyl hydroxylase domain proteins (PHDs), histone lysine (B10760008) demethylases (KDMs), and the ten-eleven translocation (TET) family of DNA hydroxylases. While DMKG is an invaluable tool, a nuanced understanding of its specificity is essential for the accurate interpretation of experimental results.

The Dual Role of this compound: Prodrug and Potential Modulator

In cellular environments, DMKG is rapidly hydrolyzed by intracellular esterases to yield 2-oxoglutarate. This conversion is the primary mechanism by which DMKG exerts its effects, effectively serving as a prodrug to increase the intracellular pool of 2-OG.[1][2] However, the potential for DMKG to directly interact with and modulate the activity of 2-OG-dependent enzymes before its conversion cannot be entirely discounted, although comprehensive quantitative data on this direct interaction is notably scarce in the current literature.

Comparative Inhibitory Activity of 2-Oxoglutarate Analogs

To provide a framework for understanding specificity within this class of molecules, the following table summarizes the inhibitory activity (IC50 values) of other well-characterized 2-OG analogs against various 2-OG-dependent enzymes. It is important to note that direct, comparative quantitative data for DMKG is limited, and its primary mode of action in cellular systems is to increase the concentration of the natural substrate, 2-OG.

CompoundEnzyme TargetIC50 (µM)Comments
N-Oxalylglycine (NOG) Prolyl Hydroxylase Domain 2 (PHD2)~5.6Broad-spectrum inhibitor.[3]
Jumonji Domain-Containing Protein 2A (JMJD2A)~250Broad-spectrum inhibitor.[3]
Jumonji Domain-Containing Protein 2C (JMJD2C)~500Broad-spectrum inhibitor.[3]
Jumonji Domain-Containing Protein 2E (JMJD2E)~24Broad-spectrum inhibitor.
Dimethyloxalylglycine (DMOG) Prolyl Hydroxylase Domain proteins (PHDs)BroadCell-permeable prodrug of NOG, acts as a competitive inhibitor.
Pyridine-2,4-dicarboxylic acid Jumonji Domain-Containing Protein 2E (JMJD2E)1.4Competitive inhibitor with respect to 2-OG.
4,4-dimethyl-2-oxoglutarate Aspartate/asparagine-β-hydroxylase (AspH)~0.4Selective inhibitor.
Factor Inhibiting HIF (FIH)No inhibitionDemonstrates selectivity.

Signaling Pathways Modulated by 2-Oxoglutarate Levels

The activity of 2-OG-dependent enzymes has profound effects on major signaling pathways. Elevated intracellular 2-OG, facilitated by compounds like DMKG, can influence these pathways by increasing the substrate availability for these enzymes.

HIF-1a Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / High 2-OG HIF-1a HIF-1a HIF-1a_OH Hydroxylated HIF-1a HIF-1a->HIF-1a_OH Hydroxylation PHDs PHDs (2-OG-dependent) PHDs->HIF-1a_OH 2-OG 2-Oxoglutarate 2-OG->PHDs O2 O2 O2->PHDs VHL VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_OH->VHL Binding HIF-1a_stable HIF-1a HIF_complex HIF-1 Complex HIF-1a_stable->HIF_complex HIF-1b HIF-1b HIF-1b->HIF_complex HRE Hypoxia Response Element (DNA) HIF_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Activation

Caption: HIF-1α signaling pathway regulation by 2-oxoglutarate-dependent prolyl hydroxylases (PHDs).

Histone Demethylation Pathway Histone_me Methylated Histone (e.g., H3K9me3) Histone_dem Demethylated Histone (e.g., H3K9me2) Histone_me->Histone_dem Demethylation KDMs KDMs (2-OG-dependent) KDMs->Histone_dem 2-OG_KDM 2-Oxoglutarate 2-OG_KDM->KDMs O2_KDM O2 O2_KDM->KDMs Gene_Expression Altered Gene Expression Histone_dem->Gene_Expression

Caption: Role of 2-oxoglutarate-dependent histone demethylases (KDMs) in epigenetic regulation.

Experimental Protocols

Accurate assessment of DMKG's effects on 2-OG-dependent enzymes requires robust and specific assays. Below are outlines of common methodologies.

Prolyl Hydroxylase (PHD) Activity Assay

This assay typically measures the hydroxylation of a HIF-1α peptide substrate.

Principle: The activity of PHDs is determined by monitoring the consumption of 2-oxoglutarate, which is coupled to the hydroxylation of the HIF-1α peptide.

Workflow:

PHD Assay Workflow start Incubate Recombinant PHD with HIF-1α peptide, 2-OG, Fe(II), and Ascorbate reaction PHD-catalyzed Hydroxylation start->reaction stop Quench Reaction (e.g., with acid) reaction->stop detection Quantify 2-OG consumption or succinate (B1194679) formation stop->detection analysis LC-MS or Coupled Enzyme Assay detection->analysis

Caption: General workflow for an in vitro PHD enzyme activity assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant PHD enzyme, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain, Fe(II), ascorbate, and varying concentrations of 2-OG or the compound to be tested (e.g., DMKG).

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Quenching: The reaction is stopped, typically by the addition of an acid (e.g., formic acid).

  • Analysis: The amount of remaining 2-OG or the amount of succinate produced is quantified. This can be achieved through:

    • LC-MS: A highly sensitive method to directly measure the concentrations of 2-OG and succinate.

    • Coupled Enzyme Assays: The production of succinate can be coupled to a series of enzymatic reactions that result in a change in absorbance or fluorescence, allowing for spectrophotometric quantification.

Histone Demethylase (KDM) Activity Assay

These assays measure the demethylation of a specific histone peptide.

Principle: The activity of KDMs is determined by measuring the decrease in the methylated histone substrate or the increase in the demethylated product.

Methodology:

  • Reaction Setup: Recombinant KDM enzyme is incubated with a synthetic histone peptide (e.g., H3K9me3), 2-OG, Fe(II), and ascorbate.

  • Incubation: The reaction is carried out at 37°C.

  • Analysis: The demethylation event is quantified. Common methods include:

    • Mass Spectrometry (MALDI-TOF or LC-MS/MS): This allows for the direct detection and quantification of the different methylation states of the histone peptide.

    • Antibody-Based Assays (ELISA): Specific antibodies that recognize the demethylated product can be used in an ELISA format for quantification.

    • Formaldehyde Detection: The demethylation reaction releases formaldehyde, which can be quantified using a colorimetric or fluorometric assay.

TET Enzyme Activity Assay

These assays measure the oxidation of 5-methylcytosine (B146107) (5mC) in a DNA substrate.

Principle: TET enzyme activity is assessed by quantifying the formation of 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), or 5-carboxylcytosine (5caC).

Methodology:

  • Reaction Setup: Recombinant TET enzyme is incubated with a DNA substrate containing 5mC, 2-OG, Fe(II), and ascorbate.

  • Incubation: The reaction is performed at 37°C.

  • Analysis: The products of the oxidation reaction are quantified.

    • LC-MS/MS: This is the gold standard for accurately quantifying the levels of 5mC and its oxidized derivatives in the DNA substrate.

    • Dot Blot or ELISA: Antibodies specific for 5hmC, 5fC, or 5caC can be used to detect the formation of these modifications.

Conclusion and Future Directions

This compound is a powerful tool for probing the function of 2-oxoglutarate-dependent enzymes in cellular contexts by virtue of its ability to increase intracellular 2-OG levels. However, researchers should be mindful that its effects are likely broad, impacting multiple families of these enzymes simultaneously. The lack of comprehensive quantitative data on the direct inhibitory or modulatory effects of DMKG on a wide range of purified 2-OG-dependent enzymes represents a significant knowledge gap.

Future studies should focus on systematically evaluating the in vitro activity of DMKG against a panel of PHDs, KDMs, and TETs to delineate any direct effects independent of its conversion to 2-OG. Such data would be invaluable for the precise interpretation of experimental results and for the development of more specific chemical probes to dissect the complex roles of this important class of enzymes.

References

A Researcher's Guide to Dimethyl 2-oxoglutarate: Replicating and Advancing Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dimethyl 2-oxoglutarate (DMKG), a cell-permeable analog of the crucial metabolic intermediate α-ketoglutarate (AKG), with other alternatives. Supported by experimental data, this document details methodologies for key experiments and visualizes complex biological pathways to facilitate the replication and extension of pivotal studies.

This compound, also known as Dimethyl α-ketoglutarate, serves as a vital tool in metabolic research due to its ability to readily cross cell membranes and subsequently be cleaved into α-ketoglutarate within the cytoplasm.[1] This property allows for the direct investigation of α-ketoglutarate's diverse roles, from its central position in the tricarboxylic acid (TCA) cycle to its function as a cofactor for numerous dioxygenases, including those involved in hypoxia signaling and epigenetic regulation. This guide will delve into the practical applications of DMKG, its observed effects in various cell types, and how it compares to other experimental compounds.

Comparative Efficacy of this compound

DMKG has been demonstrated to exert a range of biological effects, primarily through its conversion to α-ketoglutarate. These effects include the modulation of cellular redox balance, mitochondrial function, and signaling pathways such as mTOR and HIF-1α. The following tables summarize quantitative data from key studies, offering a comparative overview of DMKG's performance.

Table 1: Effects of this compound on Cell Viability
Cell LineDMKG ConcentrationTreatment DurationEffect on Cell ViabilityReference
Hepatic Stellate Cells (HSC-T6)1-16 mM24 hoursNo significant inhibition[2]
18-32 mM24 hoursGradual reduction in viability[2]
Hepatocytes (BRL-3A)1-18 mM24 hoursNo significant inhibition[2]
20-32 mM24 hoursGradual reduction in viability[2]
Human Neuroblastoma (SH-SY5Y)5 mM48 hoursPartially prevented glucose hypometabolism-induced cell death
Table 2: Metabolic and Signaling Effects of this compound
Cell TypeDMKG ConcentrationTreatment DurationKey FindingReference
Muscle Pericytes (from diabetic patients)1 mM16 hoursImproved redox balance and mitochondrial function
1 mM16 hoursIncreased intracellular 2-oxoglutarate levels
1 mM16 hoursSignificantly reduced medium H₂O₂
Hepatic Stellate Cells (HSC-T6)1 mM and 4 mM24 hoursSignificantly decreased α-SMA and collagen I protein levels
Human Neuroblastoma (SH-SY5Y)5 mM48 hoursPartially prevented mitochondrial membrane depolarization and ATP depletion
Breast Cancer Cells (MDA-MB-231, MCF7)5 mM2, 6, or 24 hoursIncreased HIF-1α abundance under normoxia and hypoxia

Alternatives to this compound

While DMKG is a widely used cell-permeable α-ketoglutarate prodrug, several other compounds are utilized in research to probe similar metabolic pathways. The choice of agent depends on the specific research question, as their mechanisms and off-target effects can differ.

  • Octyl-α-ketoglutarate: Another cell-permeable ester of α-ketoglutarate.

  • 3-Oxoglutarate: A structural analog of 2-oxoglutarate that has been shown to downregulate HIF-1α, in contrast to the stabilizing effect of DMKG under certain conditions.

  • N-Oxalylglycine (NOG) and Dimethyl-Oxalylglycine (DMOG): DMOG is a cell-permeable pro-drug of NOG, a potent inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs) that target HIF-1α for degradation. Unlike DMKG, which acts as a substrate, DMOG and NOG are competitive inhibitors.

  • Other 2-Oxoglutarate Derivatives: A variety of C3- and C4-substituted 2-oxoglutarate derivatives have been synthesized to selectively enhance or inhibit the activity of human 2OG oxygenases. For instance, 3-methyl-2OG can act as an alternative cosubstrate for some enzymes, while 4,4-dimethyl-2OG can be a selective inhibitor.

Experimental Protocols

To aid in the replication of studies, detailed methodologies for key experiments are provided below.

Cell Culture and DMKG Treatment

Cells are typically cultured in standard media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO₂ atmosphere. For experiments, cells are seeded and allowed to attach overnight. DMKG is then added to the culture medium at the desired concentration (typically ranging from 1 mM to 10 mM) for a specified duration (e.g., 16, 24, or 48 hours).

Cell Viability Assessment (MTT Assay)
  • Seed 1x10⁵ cells per well in a 96-well plate and incubate overnight.

  • Treat cells with a gradient of DMKG concentrations for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Measurement of Reactive Oxygen Species (ROS)
  • Seed cells in a 96-well plate (1000 cells/well) and treat with or without DMKG for 16 hours.

  • Use a commercial assay kit, such as the Promega ROS-Glo H₂O₂ Assay, following the manufacturer's instructions to measure the level of H₂O₂ in the medium.

Assessment of Mitochondrial Function

Mitochondrial function can be assessed using extracellular flux analyzers to measure the oxygen consumption rate (OCR).

  • Seed cells on a Seahorse XF cell culture microplate.

  • Treat cells with DMKG as required.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Measure OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Western Blot Analysis for Protein Expression
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against target proteins (e.g., α-SMA, collagen I, HIF-1α) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Impact of this compound

To better understand the mechanisms of action of DMKG, the following diagrams illustrate a key signaling pathway it influences and a typical experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding dmkg_treatment DMKG or Alternative Compound Treatment seeding->dmkg_treatment viability Cell Viability (MTT) dmkg_treatment->viability western Protein Expression (Western Blot) dmkg_treatment->western ros ROS Measurement dmkg_treatment->ros metabolism Metabolic Analysis dmkg_treatment->metabolism data_analysis Quantitative Analysis and Comparison viability->data_analysis western->data_analysis ros->data_analysis metabolism->data_analysis HIF1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / DMKG Inhibition HIF1a_normoxia HIF-1α Hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a_normoxia->Hydroxylated_HIF1a Hydroxylation PHD PHD Enzymes PHD->Hydroxylated_HIF1a O2 O₂ O2->PHD AKG α-Ketoglutarate (from DMKG) AKG->PHD Cofactor PHD_inhibited PHD Enzymes (Inhibited) AKG->PHD_inhibited DMKG can transiently inhibit PHD at high conc. Ubiquitination Ubiquitination Hydroxylated_HIF1a->Ubiquitination VHL VHL VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression low_O2 Low O₂ low_O2->PHD_inhibited Inhibits

References

A Tale of Two Esters: Dimethyl 2-Oxoglutarate vs. Dimethyl Succinate in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of metabolic studies, the use of cell-permeable ester derivatives of key metabolites has become an invaluable tool for researchers to probe cellular signaling and function. Among these, Dimethyl 2-oxoglutarate (DM-2OG) and Dimethyl succinate (B1194679) (DMS) have emerged as critical compounds for investigating the roles of α-ketoglutarate and succinate, respectively. This guide provides a comprehensive comparison of these two molecules, detailing their distinct and overlapping effects on cellular metabolism, supported by experimental data and protocols.

At a Glance: Key Differences in Metabolic Impact

FeatureThis compound (DM-2OG)Dimethyl succinate (DMS)
Primary Metabolite α-Ketoglutarate (2-Oxoglutarate)Succinate
Core Metabolic Function Replenishes TCA cycle, acts as an antioxidant, and is a key cofactor for dioxygenases.A central TCA cycle intermediate and substrate for Complex II of the electron transport chain.
Primary Signaling Pathway Regulates Hypoxia-Inducible Factor 1α (HIF-1α) stability by acting as a cofactor for Prolyl Hydroxylases (PHDs).[1]Activates the cell surface G-protein coupled receptor, Succinate Receptor 1 (SUCNR1).[2]
Key Cellular Effects Improves mitochondrial function and redox balance, can restore depleted TCA cycle intermediates, and modulates autophagy.[3]Influences cellular respiration, can induce both pro- and anti-inflammatory responses, and impacts mitochondrial dynamics.

Quantitative Comparison of Metabolic Effects

The following tables summarize quantitative data from various studies, highlighting the distinct impacts of DM-2OG and DMS on cellular metabolism. It is important to note that these data are derived from different studies and experimental systems, and direct comparisons should be made with caution.

Table 1: Effects of this compound on Mitochondrial Respiration and TCA Cycle Intermediates

This table presents data from a study on muscle pericytes from diabetic (D-MP) and non-diabetic (ND-MP) individuals, demonstrating the effect of DM-2OG (1 mmol/l for 16 hours) on mitochondrial function.

ParameterCell TypeChange with DM-2OG TreatmentReference
Basal Oxygen Consumption Rate (OCR) D-MPSignificantly reduced
ATP-coupling efficiency D-MPPartially improved
Mitochondrial proton leak D-MPSignificantly restored towards ND-MP levels
Intracellular 2-Oxoglutarate ND-MP & D-MPSignificantly increased
Other TCA Intermediates (Citrate, Succinate, Fumarate, Malate) ND-MP & D-MPNo significant change
Table 2: Effects of Dimethyl Succinate/Diethyl Succinate on Cellular Metabolism

This table summarizes findings on the effects of cell-permeable succinate esters from various studies.

ParameterExperimental SystemTreatmentObserved EffectReference
Intracellular Succinate Jurkat cells2.1 mM DM-OG (restores TCA cycle)Depletion of succinate by L-ASNase was reversed.
Cellular Respiration Septic rat skeletal muscleSuccinate additionAugmented mitochondrial respiration by 39% ± 6% in septic animals.
Mitochondrial Fission Primary microglial cells5 mM and 10 mM Diethyl SuccinateSignificantly increased p-DRP1 S637, indicating reduced fission.
Cellular ROS Production Primary microglial cells5 mM Diethyl SuccinateSignificantly reduced in both LPS-untreated and LPS-treated cells.

Signaling Pathways: A Visual Guide

The distinct metabolic roles of DM-2OG and DMS are reflected in the primary signaling pathways they influence.

DMOG_HIF1a_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DMOG This compound AKG α-Ketoglutarate DMOG->AKG Esterases PHD2 Prolyl Hydroxylase 2 (PHD2) AKG->PHD2 Cofactor HIF1a_stabilized Stabilized HIF-1α HIF1a HIF-1α PHD2->HIF1a Hydroxylation VHL VHL HIF1a->VHL Binding HIF1a->HIF1a_stabilized Inhibition of PHD2 leads to stabilization Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HRE Hypoxia Response Element (HRE) Target Gene Expression HIF1a_stabilized->HRE DMS_SUCNR1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DMS_ext Dimethyl Succinate Succinate_ext Succinate DMS_ext->Succinate_ext Esterases SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 G_protein G-protein (Gi/Gq) SUCNR1->G_protein Activation Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_protein->Downstream Response Cellular Response (e.g., Pro/Anti-inflammatory) Downstream->Response Seahorse_Workflow Start Seed Cells in XFp Microplate Treat Treat with This compound Start->Treat Prepare Prepare for Seahorse Assay (Medium Change & Incubation) Treat->Prepare Load Load Sensor Cartridge with Mito Stress Test Compounds Prepare->Load Run Run Seahorse XFp Analyzer (Measure OCR) Load->Run Analyze Analyze Data Run->Analyze

References

Safety Operating Guide

Proper Disposal of Dimethyl 2-Oxoglutarate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dimethyl 2-oxoglutarate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering a clear, procedural framework for its disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and eye irritation and may be harmful if swallowed or inhaled.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Eye Protection: Safety goggles or a face shield are necessary to prevent eye contact.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to protect street clothes and skin from contamination.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol generation, a suitable respirator should be used.[1]

In the event of a spill, absorb the liquid with an inert material such as diatomite or universal binders, and place it in a suitable, closed container for disposal. Prevent the substance from entering drains or water courses.

Step-by-Step Disposal Protocol

The disposal of chemical waste is governed by local, state, and federal regulations. The following protocol provides a general framework; however, laboratory personnel must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated waste container as "Hazardous Waste - this compound." Include the full chemical name and any relevant hazard pictograms.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals must be kept separate to avoid dangerous reactions.

Step 2: Container Selection and Management

  • Compatibility: The waste container must be chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.

  • Storage: Keep the waste container tightly closed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.

Step 3: Waste Accumulation and Storage

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Time and Volume Limits: Be aware of the regulatory limits for the amount of hazardous waste that can be stored in an SAA and the timeframe for its removal. Typically, laboratories must arrange for the removal of full waste containers within a specified period (e.g., three days after becoming full) and not exceed a total accumulation time of one year for partially filled containers.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal facility. The most common method is likely to be incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Documentation: Ensure all required documentation for waste generation and disposal is completed as per institutional and regulatory requirements.

Regulatory and Safety Parameters

While specific quantitative limits for the disposal of this compound are determined by local regulations, the following table summarizes key parameters that laboratory personnel must be aware of.

ParameterGuideline / RegulationSignificance
pH Range for Aqueous Waste Must be neutralized to a specific range (often 5.5-9.5) before any potential drain disposal is considered. Always verify with local wastewater regulations.Prevents corrosion of plumbing and damage to aquatic ecosystems.
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste.A federal limit under the Resource Conservation and Recovery Act (RCRA).
SAA Time Limit Waste containers must be removed within a specific timeframe once full (e.g., 3 days). Partially filled containers may be stored for up to one year.Ensures timely removal of hazardous materials from the laboratory environment.
Container Headspace Leave at least 10% headspace in the container.Allows for vapor expansion and prevents spills.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_containment Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Transfer Waste to Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Monitor Accumulation Time & Volume Limits F->G H Container Full or Time Limit Reached? G->H H->G No I Contact Institutional EHS for Waste Pickup H->I Yes J Complete Disposal Documentation I->J K Professional Disposal (e.g., Incineration) J->K

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Dimethyl 2-oxoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Dimethyl 2-oxoglutarate in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides comprehensive, step-by-step procedures for the use of personal protective equipment (PPE) and the proper management and disposal of this chemical.

This compound is classified as a substance that is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety measures is essential.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes.[1]
Hand Protection Protective GlovesChemically resistant gloves are mandatory.[1][2]
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to protect the skin.[1]
Respiratory Protection Suitable RespiratorUse in a well-ventilated area is crucial. If ventilation is inadequate, a suitable respirator should be used.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for minimizing risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated. A chemical fume hood is the preferred environment for handling this substance.

  • Locate the nearest safety shower and eye wash station and confirm they are accessible and operational.

  • Assemble all necessary materials and equipment before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on impervious clothing, such as a lab coat.

  • Don safety goggles with side-shields.

  • Wear appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • Avoid direct contact with the skin and eyes.

  • Prevent the inhalation of any mists or vapors.

  • Do not eat, drink, or smoke in the designated handling area.

4. Storage:

  • Store this compound in a tightly closed container.

  • The storage area should be cool and well-ventilated.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused chemical and contaminated consumables (e.g., gloves, paper towels), in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Consultation with your institution's environmental health and safety (EHS) department is recommended to ensure compliance. Chemical incineration may be a suitable disposal method.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_disposal 4. Waste & Disposal prep1 Ensure Adequate Ventilation (Fume Hood) prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 ppe1 Impervious Clothing prep2->ppe1 ppe2 Safety Goggles ppe1->ppe2 ppe3 Protective Gloves ppe2->ppe3 handle1 Avoid Contact and Inhalation ppe3->handle1 handle2 Perform Experiment handle1->handle2 dispose1 Segregate Waste handle2->dispose1 dispose2 Label Hazardous Waste dispose1->dispose2 dispose3 Dispose per EHS Guidelines dispose2->dispose3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-oxoglutarate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-oxoglutarate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.